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  • Product: 4-amino-N-ethylpyridine-2-carboxamide
  • CAS: 1153528-27-8

Core Science & Biosynthesis

Foundational

Epigenetic Modulators in Drug Discovery: The Structural and Mechanistic Role of 4-amino-N-ethylpyridine-2-carboxamide

Executive Summary As a Senior Application Scientist in early-stage drug discovery, I frequently encounter building blocks that serve as the linchpin for entirely new classes of therapeutics. One such critical intermediat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in early-stage drug discovery, I frequently encounter building blocks that serve as the linchpin for entirely new classes of therapeutics. One such critical intermediate is 4-amino-N-ethylpyridine-2-carboxamide . This technical whitepaper explores its physicochemical properties, its role as a core scaffold in the synthesis of Euchromatic Histone Lysine Methyltransferase 1 and 2 (EHMT1/EHMT2) inhibitors, and the profound biological implications of these inhibitors in treating sickle cell disease and therapy-resistant oncology models.

Chemical Identity and Physicochemical Profiling

4-amino-N-ethylpyridine-2-carboxamide is a highly functionalized pyridine derivative. The presence of both a primary amine at the 4-position and an N-ethylcarboxamide group at the 2-position makes it an ideal nucleophilic partner for cross-coupling reactions in the synthesis of complex amine-substituted heteroaryl compounds.

Table 1: Physicochemical Properties of 4-amino-N-ethylpyridine-2-carboxamide

PropertyValue
CAS Number 1153528-27-8
Molecular Formula C8H11N3O[1]
Monoisotopic Mass 165.09021 Da[1]
InChIKey GIVAKIBTCUGODI-UHFFFAOYSA-N[1]
Structural Features Pyridine core, 4-amino group, 2-N-ethylcarboxamide

Synthetic Methodology: From Precursor to Active Pharmacophore

To ensure scientific integrity and reproducibility, the synthesis of this building block and its subsequent conversion into an active EHMT1/2 inhibitor must be tightly controlled. The following protocols are derived from validated patent literature for amine-substituted aryl compounds[2].

Protocol A: Catalytic Hydrogenation to Yield 4-amino-N-ethylpyridine-2-carboxamide

Causality Check: The reduction of the nitro group to a primary amine is achieved using Palladium on Carbon (Pd/C) under a hydrogen atmosphere. This heterogeneous catalysis is chosen over harsh chemical reductants (like Iron/HCl) to prevent the reduction or hydrolysis of the sensitive carboxamide moiety and to simplify downstream purification via simple filtration.

  • Setup : Into a 50-mL round-bottom flask, charge N-ethyl-4-nitropyridine-2-carboxamide (464 mg, 2.38 mmol, 1.0 equiv)[2].

  • Catalyst Addition : Add Pd/C (156.3 mg) carefully under an inert atmosphere to prevent spontaneous ignition[2].

  • Reaction : Introduce hydrogen gas and stir the resulting solution continuously for 4 hours at 25 °C[2].

  • Workup : Collect the solids by filtration through a Celite pad to remove the palladium catalyst.

  • Yield : Concentration of the filtrate yields approximately 370 mg (94%) of the title compound as a yellow solid[2].

Protocol B: Buchwald-Hartwig Cross-Coupling for Inhibitor Synthesis

Causality Check: To construct the active EHMT1/2 inhibitor, the primary amine of our building block must be coupled with an aryl halide (e.g., 2-chloro-N-methylpyrimidin-4-amine). We utilize Pd(OAc)2 with the ligand Xantphos. Xantphos is specifically selected for its wide bite angle, which promotes reductive elimination in bulky, sterically hindered aryl amines, minimizing unwanted side reactions. DBU is used as a non-nucleophilic base to neutralize the HCl byproduct without interfering with the palladium cycle.

  • Reagents : Combine 4-amino-N-ethylpyridine-2-carboxamide (200 mg, 1.21 mmol), 2-chloro-N-methylpyrimidin-4-amine (174 mg, 1.21 mmol), Xantphos (140.3 mg, 0.24 mmol), and DBU (368.5 mg, 2.42 mmol) in 10 mL of anhydrous dioxane[2].

  • Catalyst : Add Pd(OAc)2 (27.1 mg, 0.12 mmol)[2].

  • Reaction : Degas the mixture and heat under reflux until complete conversion is observed via LC-MS.

  • Purification : Purify via flash chromatography to isolate the final amine-substituted heteroaryl compound[2].

Synthesis A N-ethyl-4-nitropyridine-2-carboxamide (Starting Material) B Catalytic Hydrogenation (Pd/C, H2, 25°C, 4h) A->B C 4-amino-N-ethylpyridine-2-carboxamide (Key Intermediate, 94% Yield) B->C D Buchwald-Hartwig Cross-Coupling (Pd(OAc)2, Xantphos, DBU) C->D E EHMT1/2 Inhibitor (Active Pharmaceutical Ingredient) D->E

Step-by-step synthetic workflow from nitro-precursor to the final EHMT1/2 inhibitor.

Mechanistic Biology: Targeting the Epigenome

Compounds derived from 4-amino-N-ethylpyridine-2-carboxamide are potent inhibitors of EHMT1 (GLP) and EHMT2 (G9a)[2]. These enzymes are epigenetic "writers" that catalyze the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1/2), establishing a repressive chromatin state that silences target genes[3].

Application 1: Sickle Cell Disease (SCD)

A well-validated strategy for treating SCD is the induction of fetal hemoglobin (HbF, α2γ2)[3]. EHMT1 and EHMT2 repress γ-globin gene expression[3]. Pharmacological inhibition of EHMT1/2 by these novel compounds blocks substrate access to the enzymes' SET domains, leading to a genome-wide depletion of the repressive H3K9me2 mark and a concomitant increase in the activating H3K9Ac mark at the γ-globin gene locus[3]. This epigenetic reprogramming reactivates HbF synthesis in adult erythrocytes, offering disease-modifying benefits[3][4].

Application 2: Oncology and Therapy Resistance

In high-grade serous ovarian cancer (HGSOC), resistance to PARP inhibitors (PARPi) is a major clinical hurdle[5]. High EHMT1/2 expression correlates with poorer survival and is causally linked to PARPi resistance[5]. Inhibiting EHMT1/2 disrupts DNA repair capacities in resistant cells, effectively resensitizing them to PARP inhibitors[5][6]. Furthermore, EHMT2 inhibition has been shown to induce the expression of STING (stimulator of interferon genes), altering the tumor immune microenvironment and enhancing the efficacy of immune checkpoint inhibitors (ICIs)[7].

Pathway EHMT EHMT1 / EHMT2 Complex (Histone Methyltransferases) H3K9 H3K9me2 (Repressive Mark) Chromatin Condensation EHMT->H3K9 Catalyzes GeneSilencing Gene Silencing (γ-globin repressed, DNA repair altered) H3K9->GeneSilencing Induces Inhibitor EHMT1/2 Inhibitor (Derived from 4-amino-N-ethylpyridine...) Inhibitor->EHMT Blocks SET Domain H3K9Ac H3K9Ac (Activating Mark) Chromatin Relaxation Inhibitor->H3K9Ac Shifts Balance To GeneActivation Gene Activation (HbF Reactivation, STING expression) H3K9Ac->GeneActivation Promotes

Epigenetic mechanism of action for EHMT1/2 inhibitors in gene regulation.

Validation Workflows: Chromatin Immunoprecipitation (ChIP)

To validate that your synthesized inhibitor is successfully engaging its target in living cells, a self-validating ChIP-qPCR assay must be performed to quantify H3K9me2 levels at the target promoter (e.g., the γ-globin locus).

Protocol C: ChIP for H3K9me2 Quantification

Causality Check: Formaldehyde crosslinking freezes protein-DNA interactions in vivo. Sonication shears the chromatin to 200-500 bp fragments, ensuring high-resolution mapping. Using a highly specific anti-H3K9me2 antibody ensures we only pull down regions actively repressed by EHMT1/2, allowing us to accurately measure the inhibitor's pharmacodynamic effect.

  • Crosslinking : Treat cultured human adult erythroid cells (incubated with the inhibitor for 48h) with 1% formaldehyde for 10 minutes at room temperature to crosslink histones to DNA. Quench with 0.125 M glycine.

  • Lysis & Sonication : Lyse cells in SDS lysis buffer. Sonicate the lysate to shear DNA to an average fragment size of 200–500 base pairs.

  • Immunoprecipitation : Incubate the sheared chromatin overnight at 4°C with a validated anti-H3K9me2 antibody and Protein A/G magnetic beads.

  • Washing & Elution : Wash beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding. Elute the chromatin complex using 1% SDS and 0.1 M NaHCO3.

  • Reverse Crosslinking & DNA Purification : Add RNase A and Proteinase K, and incubate at 65°C overnight. Purify the DNA using spin columns.

  • qPCR Analysis : Perform quantitative PCR using primers specific to the γ-globin promoter region. A successful inhibitor will show a significant reduction in H3K9me2 enrichment compared to the vehicle control[3].

Conclusion

4-amino-N-ethylpyridine-2-carboxamide is far more than a simple catalog chemical; it is a highly functionalized scaffold essential for the development of next-generation epigenetic modulators[2]. By enabling the synthesis of potent EHMT1/2 inhibitors, this molecule sits at the vanguard of therapeutic strategies aimed at reprogramming the epigenome to cure sickle cell disease and overcome chemoresistance in solid tumors[3][5].

References

1.[1] PubChemLite: 4-amino-n-ethylpyridine-2-carboxamide. uni.lu. URL: 2. 4-amino-N-ethylpyridine-2-carboxamide | 1153528-27-8. sigmaaldrich.com. URL: 3.[2] AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS - European Patent Office - EP 3442947 B1. googleapis.com. URL: 4.[7] Distinct functions of EHMT1 and EHMT2 in cancer chemotherapy and immunotherapy. nih.gov. URL: 5.[3] EHMT1 and EHMT2 inhibition induces fetal hemoglobin expression. nih.gov. URL: 6.[6] Targeting histone methyltransferases EHMT1 and EHMT2 to sensitize PARP inhibitor-resistant ovarian cancer. grantome.com. URL: 7.[4] Histone methyltransferases (HMTs) | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY. guidetopharmacology.org. URL: 8.[5] EHMT1/2 Inhibition Promotes Regression of Therapy-Resistant Ovarian Cancer Tumors in a CD8 T-cell–Dependent Manner. aacrjournals.org. URL:

Sources

Exploratory

Technical Whitepaper: Synthesis, Characterization, and Application of 4-amino-N-ethylpyridine-2-carboxamide in Epigenetic Drug Discovery

Executive Summary In the rapidly evolving landscape of targeted oncology and hematological therapeutics, heteroaromatic building blocks dictate the pharmacokinetic and pharmacodynamic success of small-molecule inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the rapidly evolving landscape of targeted oncology and hematological therapeutics, heteroaromatic building blocks dictate the pharmacokinetic and pharmacodynamic success of small-molecule inhibitors. 4-amino-N-ethylpyridine-2-carboxamide (CAS: 1153528-27-8) has emerged as a critical intermediate in the synthesis of epigenetic modulators, most notably the Euchromatic Histone-Lysine N-Methyltransferase 1 and 2 (EHMT1/EHMT2) inhibitors.

This technical guide provides an in-depth analysis of this compound, detailing its physicochemical profile, its mechanistic rationale in drug design, and a self-validating synthetic methodology derived from foundational pharmaceutical patents [1].

Physicochemical Profiling and Chemical Identity

Understanding the baseline properties of this building block is essential for predicting its behavior in cross-coupling reactions and its influence on the final Active Pharmaceutical Ingredient (API). The compound features an electron-deficient pyridine ring, a primary amine available for functionalization, and an ethyl-carboxamide group that serves as a critical hydrogen-bonding motif.

Table 1: Chemical Identification & Predicted Properties

ParameterValue / Description
IUPAC Name 4-amino-N-ethylpyridine-2-carboxamide
CAS Registry Number 1153528-27-8
Molecular Formula C₈H₁₁N₃O
Monoisotopic Mass 165.09021 Da
Molecular Weight 165.19 g/mol
Structural Motifs Primary aniline-like amine, Pyridine core, Secondary amide
Key Application Precursor for EHMT1/EHMT2 (G9a/GLP) inhibitors

Mechanistic Grounding: The Pyridine-2-Carboxamide Motif in Target Engagement

In drug development, structural moieties are rarely chosen at random. The inclusion of the 4-amino-N-ethylpyridine-2-carboxamide core in EHMT1/2 inhibitors (as pioneered by Epizyme, Inc. [1]) is driven by strict structure-activity relationship (SAR) requirements.

EHMT1 (GLP) and EHMT2 (G9a) are histone methyltransferases that catalyze the di- and tri-methylation of Histone H3 at Lysine 9 (H3K9me2/3), leading to transcriptional repression. Overexpression of these enzymes is directly linked to the silencing of fetal hemoglobin in sickle cell anemia and the suppression of tumor suppressor genes in various cancers [1].

Causality in Design: The pyridine-2-carboxamide acts as a highly effective mimic of the S-adenosyl methionine (SAM) cofactor or the histone substrate. The nitrogen of the pyridine ring and the NH/C=O of the carboxamide form a robust hydrogen-bond network within the enzyme's catalytic pocket. Meanwhile, the N-ethyl substituent provides optimal van der Waals contacts in the lipophilic sub-pocket, and the 4-amino group serves as the synthetic anchor point to attach the rest of the inhibitor framework (typically a substituted pyrimidine).

Pathway EHMT EHMT1 / EHMT2 (G9a/GLP) H3K9 Histone H3K9 EHMT->H3K9 Catalyzes Me2 H3K9me2 / H3K9me3 H3K9->Me2 SAM donor Repression Gene Repression Me2->Repression Chromatin silencing Disease Oncology / Hematology (e.g., Sickle Cell) Repression->Disease Pathological phenotype Inhibitor Inhibitor API (Pyridine-2-carboxamide) Inhibitor->EHMT Binds catalytic pocket

Fig 1: EHMT1/2 epigenetic regulation pathway and targeted inhibition mechanism.

Self-Validating Synthetic Methodology

To ensure reproducibility and scientific integrity, the synthesis of 4-amino-N-ethylpyridine-2-carboxamide and its subsequent downstream coupling must be treated as a self-validating system. This requires built-in In-Process Controls (IPCs) and analytical checkpoints [1].

Protocol A: Catalytic Hydrogenation of the Nitro Precursor

Objective: Selectively reduce N-ethyl-4-nitropyridine-2-carboxamide to the target amine without over-reducing the heteroaromatic ring.

Step-by-Step Workflow:

  • Reaction Setup: Into a thoroughly dried 50-mL round-bottom flask, charge N-ethyl-4-nitropyridine-2-carboxamide (464 mg, 2.38 mmol, 1.0 equiv) and anhydrous methanol (15 mL).

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (156.3 mg). Causality: Pd/C is selected over dissolving metal reductions (e.g., Fe/HCl) to avoid harsh acidic conditions that could hydrolyze the carboxamide.

  • Atmosphere Exchange: Evacuate the flask and backfill with Hydrogen gas (H₂) via a balloon. Repeat three times to ensure complete removal of oxygen.

  • Execution: Stir the suspension vigorously at 25 °C for 4 hours.

  • In-Process Control (IPC): Withdraw a 10 µL aliquot, filter through a micro-syringe, and analyze via LC-MS.

    • Validation Check: The reaction is complete when the starting material mass (

      
      ) is entirely replaced by the product mass (
      
      
      
      ).
  • Workup & Isolation: Filter the reaction mixture through a pad of Celite to safely remove the pyrophoric Pd/C catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the product as a yellow solid (~370 mg, 94% yield).

Protocol B: Downstream Buchwald-Hartwig Amination

Objective: Couple the synthesized 4-amino-N-ethylpyridine-2-carboxamide to a pyrimidine core to form the final EHMT1/2 inhibitor framework.

Step-by-Step Workflow:

  • Reaction Setup: In a Schlenk tube, combine 4-amino-N-ethylpyridine-2-carboxamide (200 mg, 1.21 mmol, 1.0 equiv) and 2-chloro-N-methylpyrimidin-4-amine (174 mg, 1.21 mmol, 1.0 equiv).

  • Catalyst & Ligand: Add Pd(OAc)₂ (27.1 mg, 0.10 equiv) and Xantphos (140.3 mg, 0.20 equiv).

    • Causality: Xantphos possesses a wide bite angle (111°), which enforces a geometry at the palladium center that highly favors the rate-limiting reductive elimination step, preventing unwanted

      
      -hydride elimination side reactions.
      
  • Base & Solvent: Add DBU (368.5 mg, 2.00 equiv) and anhydrous 1,4-dioxane (10 mL).

    • Causality: DBU is a strong, soluble organic base that maintains a homogeneous reaction mixture, unlike insoluble inorganic bases (e.g., K₂CO₃) which can cause erratic kinetics in dioxane.

  • Execution: Degas the mixture with Argon for 10 minutes, seal the tube, and heat to 100 °C for 12 hours.

  • Validation & Release: Cool to room temperature, dilute with ethyl acetate, and wash with brine. Purify via flash chromatography. Validate the final structure via ¹H NMR (look for the disappearance of the primary amine protons at

    
    6.2 ppm and the appearance of a secondary bridging amine proton).
    

Workflow SM N-ethyl-4-nitropyridine-2-carboxamide (Starting Material) Reduction Catalytic Hydrogenation (Pd/C, H2, 25°C, 4h) SM->Reduction Nitro reduction Intermediate 4-amino-N-ethylpyridine-2-carboxamide (CAS: 1153528-27-8) Reduction->Intermediate Filtration & Concentration (94% Yield) Coupling Buchwald-Hartwig Amination (Pd(OAc)2, Xantphos, DBU, Dioxane) Intermediate->Coupling + Heteroaryl Chloride API EHMT1/2 Inhibitor API Coupling->API C-N bond formation

Fig 2: Synthetic workflow and Buchwald-Hartwig cross-coupling logic.

Quantitative Data Summary

For researchers scaling up this synthesis, maintaining strict stoichiometric ratios and monitoring IPC mass transitions is non-negotiable. Table 2 summarizes the critical parameters for the self-validating workflows.

Table 2: Reaction Optimization & IPC Parameters

Reaction PhaseKey Reagent / CatalystStoichiometryTemp / TimeIPC Mass Target (LC-MS)Expected Yield
Nitro Reduction 10% Pd/C, H₂15% w/w25 °C / 4h


C-N Coupling Pd(OAc)₂ / Xantphos10 mol% / 20 mol%100 °C / 12hTarget API Mass

References

  • Epizyme, Inc. (2017). AMINE-SUBSTITUTED ARYL OR HETEROARYL COMPOUNDS AS EHMT1 AND EHMT2 INHIBITORS. World Intellectual Property Organization. Patent WO2017181177A1. Available at:[1][2]

  • National Center for Biotechnology Information. PubChem Compound Summary for 4-amino-N-ethylpyridine-2-carboxamide. Available at: [Link][3][4]

Sources

Foundational

An In-Depth Technical Guide to 4-Aminopyridine-2-Carboxamide Derivatives and Analogs: From Synthesis to Therapeutic Applications

This guide provides a comprehensive technical overview of 4-aminopyridine-2-carboxamide derivatives and their analogs, a class of compounds demonstrating significant therapeutic potential across various disciplines, nota...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of 4-aminopyridine-2-carboxamide derivatives and their analogs, a class of compounds demonstrating significant therapeutic potential across various disciplines, notably in oncology and neuroscience. We will delve into the core chemistry, mechanisms of action, and key experimental protocols, offering researchers, scientists, and drug development professionals a detailed resource to support their work in this promising field.

The 4-Aminopyridine-2-Carboxamide Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine-2-carboxamide scaffold is recognized as a "privileged" structure in medicinal chemistry, frequently serving as the foundation for biologically active compounds.[1] The 4-aminopyridine-2-carboxamide core, in particular, offers a versatile platform for the design of targeted therapeutics. The pyridine nitrogen enhances aqueous solubility and provides a crucial hydrogen bond acceptor, while the carboxamide group can engage in diverse interactions with biological targets. This unique arrangement allows for extensive structural modifications to optimize potency, selectivity, and pharmacokinetic properties.[1]

Synthesis of 4-Aminopyridine-2-Carboxamide and Its Derivatives

The synthesis of these compounds begins with the formation of the core structure, 4-aminopyridine-2-carboxylic acid, which serves as a key intermediate.[2][3][4] From this core, various derivatives, including amides, carbamates, and ureas, can be generated to explore structure-activity relationships and develop novel therapeutic agents.

Synthesis of the Core Intermediate: 4-Aminopyridine-2-Carboxylic Acid

A common method for the synthesis of 4-aminopyridine-2-carboxylic acid involves the hydrogenation of a substituted precursor, such as 4-amino-3,5,6-trichloropyridine-2-carboxylic acid (Picloram).[5]

Experimental Protocol: Synthesis of 4-Aminopyridine-2-Carboxylic Acid [5]

  • Reaction Setup: A thick suspension of Picloram (8 g, 33 mmol) and 10% Pd/C (1.2 g) in a 10% aqueous LiOH solution (44 mL) is prepared in a reaction vessel.

  • Hydrogenation: The vessel is purged twice with hydrogen gas and then stirred under a hydrogen atmosphere (45 PSI) at 40°C for 4 hours.

  • Heating: The reaction mixture is subsequently heated to 70°C and maintained for 12 hours.

  • Work-up: Upon cooling, the suspension is filtered through diatomaceous earth.

  • Precipitation: The filtrate is acidified to a pH of 3 with concentrated HCl (approximately 3.5 mL), leading to the formation of a precipitate.

  • Isolation: The solid product is collected by filtration and dried under high vacuum overnight to yield 4-aminopyridine-2-carboxylic acid as a beige solid.

Synthesis of 4-Aminopyridine-2-Carboxamide Derivatives

The formation of the carboxamide bond is a key step in generating a diverse library of derivatives. This is typically achieved by coupling the 4-aminopyridine-2-carboxylic acid with a desired amine.

Experimental Protocol: General Amide Coupling

  • Activation of the Carboxylic Acid: To a solution of 4-aminopyridine-2-carboxylic acid in a suitable aprotic solvent (e.g., DMF, DCM), a coupling agent (e.g., HATU, HOBt/EDC) and a non-nucleophilic base (e.g., DIPEA) are added. The mixture is stirred at room temperature for 30-60 minutes to form the activated ester.

  • Amine Addition: The desired primary or secondary amine is added to the reaction mixture.

  • Reaction: The reaction is stirred at room temperature until completion, which can be monitored by TLC or LC-MS.

  • Work-up and Purification: The reaction mixture is typically diluted with an organic solvent and washed with aqueous solutions (e.g., saturated NaHCO3, brine) to remove unreacted starting materials and byproducts. The organic layer is then dried, concentrated, and the crude product is purified by column chromatography or recrystallization to yield the desired 4-aminopyridine-2-carboxamide derivative.

Synthesis of Carbamate and Urea Derivatives

Functionalization of the 4-amino group can lead to the formation of carbamate and urea derivatives, further expanding the chemical space for drug discovery.

Experimental Protocol: Synthesis of N-(4-Pyridyl) Carbamates [6]

  • Reaction Setup: To a solution of 4-aminopyridine in a suitable solvent (e.g., CH2Cl2) and a base (e.g., triethylamine) at 0°C, the corresponding chloroformate (e.g., methyl chloroformate, ethyl chloroformate) or di-tert-butyl-dicarbonate is added slowly.

  • Reaction: The resulting mixture is allowed to warm to room temperature and stirred overnight.

  • Work-up and Purification: The reaction mixture is concentrated, and the crude product is purified by slurrying with saturated aqueous NaHCO3, followed by filtration, drying, and recrystallization.

Experimental Protocol: Synthesis of Urea Derivatives

The synthesis of urea derivatives can be achieved through various methods, including the reaction of 4-aminopyridine with isocyanates or by using phosgene equivalents. A modern approach involves the Lossen rearrangement of hydroxamic acids in the presence of amines.[7]

Therapeutic Applications and Mechanisms of Action

4-aminopyridine-2-carboxamide derivatives and their analogs have shown promise in two primary therapeutic areas: oncology and neuroscience. The underlying mechanisms of action are distinct for each application.

Oncology: Targeting Key Signaling Pathways

In the field of oncology, these derivatives have emerged as potent inhibitors of several protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[1] Key targets include c-Met, FLT3, HPK1, and SHP2.

3.1.1. c-Met Inhibition

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in tumor growth and invasion.[8] Aberrant c-Met signaling is implicated in a variety of human cancers.[8] 4-aminopyridine-2-carboxamide derivatives can inhibit c-Met kinase activity, thereby blocking downstream signaling pathways.

Signaling Pathway: c-Met

cMet_Pathway cluster_downstream Downstream Signaling HGF HGF cMet c-Met Receptor HGF->cMet Binds GRB2_SOS GRB2/SOS cMet->GRB2_SOS PI3K PI3K cMet->PI3K STAT3 STAT3 cMet->STAT3 Inhibitor 4-Aminopyridine-2-carboxamide Derivative Inhibitor->cMet Inhibits RAS RAS GRB2_SOS->RAS AKT AKT PI3K->AKT Proliferation Proliferation STAT3->Proliferation RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Survival Survival AKT->Survival RAF_MEK_ERK->Proliferation

Caption: Inhibition of the c-Met signaling pathway.

3.1.2. FLT3 Inhibition

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in hematopoiesis.[9] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD), are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[9][10] Several 4-aminopyridine-2-carboxamide analogs have shown potent inhibitory activity against both wild-type and mutated FLT3.[2]

Signaling Pathway: FLT3

FLT3_Pathway cluster_downstream Downstream Signaling FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds PI3K_AKT PI3K/AKT FLT3_Receptor->PI3K_AKT RAS_MEK_ERK RAS/MEK/ERK FLT3_Receptor->RAS_MEK_ERK STAT5 STAT5 FLT3_Receptor->STAT5 Inhibitor 4-Aminopyridine-2-carboxamide Derivative Inhibitor->FLT3_Receptor Inhibits Proliferation_Survival Proliferation_Survival PI3K_AKT->Proliferation_Survival Proliferation & Survival RAS_MEK_ERK->Proliferation_Survival STAT5->Proliferation_Survival

Caption: Inhibition of the FLT3 signaling pathway in AML.

3.1.3. HPK1 Inhibition

Hematopoietic progenitor kinase 1 (HPK1) is a negative regulator of T-cell activation.[11] Inhibition of HPK1 can enhance T-cell-mediated anti-tumor immunity, making it an attractive target for cancer immunotherapy.[12][13]

Signaling Pathway: HPK1 in T-Cell Activation

HPK1_Pathway TCR TCR HPK1 HPK1 TCR->HPK1 Activates SLP76 SLP-76 HPK1->SLP76 Phosphorylates & Inactivates Inhibitor 4-Aminopyridine-2-carboxamide Derivative Inhibitor->HPK1 Inhibits T_Cell_Activation T-Cell Activation SLP76->T_Cell_Activation Promotes

Caption: Inhibition of HPK1 enhances T-cell activation.

3.1.4. SHP2 Inhibition

Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signaling downstream of receptor tyrosine kinases.[3][14] It is a key component of the RAS-MAPK pathway and is implicated in various cancers.[1][3]

Signaling Pathway: SHP2

SHP2_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits SHP2 SHP2 GRB2->SHP2 Recruits SOS SOS SHP2->SOS Activates RAS RAS SOS->RAS Activates RAF_MEK_ERK RAF/MEK/ERK RAS->RAF_MEK_ERK Proliferation Cell Proliferation RAF_MEK_ERK->Proliferation Inhibitor 4-Aminopyridine-2-carboxamide Derivative Inhibitor->SHP2 Inhibits

Caption: Inhibition of the SHP2 signaling pathway.

3.1.5. Quantitative Data Summary: Kinase Inhibition

The following table summarizes the in vitro inhibitory activity of selected 4-aminopyridine-2-carboxamide derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
8t FLT30.089[10]
4ACP FLT3-ITD (MV4-11 cells)38.8[2]
Compound 19 HPK1Potent in vitro activity[13]
Compound C6 SHP20.13[15]
SBI-4668 SHP2 (E76K mutant)1800[8]

Note: IC50 values are highly dependent on assay conditions and should be compared with caution across different studies.

3.1.6. Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol provides a general framework for assessing the inhibitory activity of compounds against a target kinase.

  • Reagent Preparation:

    • Dilute the target kinase, substrate, and ATP to their final desired concentrations in 1x kinase reaction buffer.

    • Prepare a serial dilution of the 4-aminopyridine-2-carboxamide derivative in a suitable solvent (e.g., DMSO) and then in 1x kinase reaction buffer.

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of the inhibitor solution or vehicle control (e.g., 5% DMSO).

    • Add 2 µL of the diluted enzyme solution.

    • Initiate the reaction by adding 2 µL of the substrate/ATP mixture.

    • Incubate the plate at room temperature for the optimized reaction time.

  • Signal Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase inhibition.

    • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Neuroscience: Modulation of Ion Channels

In the context of neuroscience, 4-aminopyridine and its analogs are primarily known as blockers of voltage-gated potassium (K+) channels, particularly those of the Kv1 family.[9] These channels are crucial for regulating neuronal excitability and action potential repolarization.

3.2.1. Mechanism of Action: Potassium Channel Blockade

By blocking K+ channels, 4-aminopyridine derivatives can prolong the duration of action potentials, leading to an increase in neurotransmitter release at synapses. This mechanism is beneficial in conditions where nerve conduction is impaired, such as in multiple sclerosis and spinal cord injury.

Workflow: Structure-Activity Relationship (SAR) Study of K+ Channel Blockers

SAR_Workflow cluster_synthesis Synthesis & Characterization cluster_testing Electrophysiological Testing Design Design Analogs Synthesis Synthesize Analogs Design->Synthesis Purification Purify & Characterize Synthesis->Purification Oocyte_Prep Oocyte Preparation & cRNA Injection Purification->Oocyte_Prep TEVC Two-Electrode Voltage Clamp (TEVC) Oocyte_Prep->TEVC Data_Analysis Data Analysis (IC50) TEVC->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: General workflow for an SAR study of ion channel blockers.

3.2.2. Structure-Activity Relationship (SAR) for K+ Channel Blockade

Studies on various 4-aminopyridine analogs have revealed key structural features that influence their potency as K+ channel blockers.

CompoundSubstitutionRelative Potency to 4-APReference
3-Methyl-4-aminopyridine 3-Methyl~7-fold more potent[9]
3-Methoxy-4-aminopyridine 3-Methoxy~3- to 4-fold less potent[9]
3-Trifluoromethyl-4-aminopyridine 3-Trifluoromethyl~3- to 4-fold less potent[9]
2-Trifluoromethyl-4-aminopyridine 2-Trifluoromethyl~60-fold less active[9]

3.2.3. Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Electrophysiology

This protocol details the methodology for determining the IC50 values of 4-aminopyridine analogs on Xenopus laevis oocytes expressing a target potassium channel.

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a mature female Xenopus laevis frog.

    • Defolliculate the oocytes by treating them with collagenase.

    • Inject the oocytes with complementary RNA (cRNA) encoding the desired potassium channel (e.g., Shaker K+ channel).

    • Incubate the injected oocytes for 2-4 days to allow for channel expression.

  • Two-Electrode Voltage Clamp (TEVC) Recordings:

    • Place an oocyte in a recording chamber and perfuse with a standard bath solution.

    • Impale the oocyte with two microelectrodes for voltage clamping and current recording.

    • Hold the membrane potential at a negative holding potential (e.g., -80 mV).

    • Elicit potassium currents by applying a series of depolarizing voltage steps.

  • Drug Application and Data Acquisition:

    • Record control currents in the absence of the drug.

    • Perfuse the oocyte with the bath solution containing increasing concentrations of the 4-aminopyridine analog.

    • Record the currents at each drug concentration.

  • Data Analysis:

    • Calculate the relative current at each concentration by dividing the current in the presence of the drug by the control current.

    • Fit the concentration-response data to the Hill equation to determine the IC50 value.

Conclusion and Future Directions

The 4-aminopyridine-2-carboxamide scaffold represents a highly versatile and promising platform for the development of novel therapeutics. In oncology, derivatives have demonstrated potent and selective inhibition of key oncogenic kinases, offering the potential for targeted cancer therapies.[1] In neuroscience, the ability of these compounds to modulate voltage-gated potassium channels provides a therapeutic avenue for conditions characterized by impaired nerve conduction.

Future research in this area should focus on:

  • Optimizing Kinase Selectivity: Designing derivatives with improved selectivity for their target kinases to minimize off-target effects and enhance the therapeutic window.

  • Exploring Novel Therapeutic Areas: Investigating the potential of these compounds in other disease areas where the target kinases or ion channels play a significant role.

  • In Vivo Efficacy and Pharmacokinetics: Conducting comprehensive preclinical studies to evaluate the in vivo efficacy, safety, and pharmacokinetic profiles of lead compounds.

  • Combination Therapies: Exploring the synergistic effects of 4-aminopyridine-2-carboxamide derivatives in combination with other therapeutic agents.

The continued exploration of this chemical space holds great promise for the discovery and development of innovative medicines to address unmet medical needs.

References

  • The Emerging Therapeutic Potential of 4-(4-Aminophenoxy)
  • 4-Aminopyridine-2-carboxylic acid synthesis. ChemicalBook.
  • SHP2 interactions and signaling pathways in hematopoietic cells. Direct...
  • Effects of MZH29 IC 50 on FLT3-expressing cell lines.
  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI.
  • Structure of SHP2: (A) The activation of SHP2, (B) The regulatory...
  • The Discovery of Potent SHP2 Inhibitors with Anti-Proliferative Activity in Breast Cancer Cell Lines. PMC.
  • WO2007061554A2 - Dosage of 4-aminopyridine derivatives for treatment of central nervous system injuries.
  • SHP-2 in Lymphocytes' Cytokine and Inhibitory Receptor Signaling. Frontiers.
  • Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. PubMed.
  • WO2012095691A1 - An improved process for producing aminopyridines.
  • Structural Determinants of SHP-2 Function and Specificity in Xenopus Mesoderm Induction.
  • Structural Optimization and MD Simulation Study of Benzimidazole Derivatives as Potent Mutant FLT3 Kinase Inhibitors Targeting A.
  • Structure-Based Optimization of Pyrazinamide-Containing Macrocyclic Derivatives as Fms-like Tyrosine Kinase 3 (FLT3)
  • An overview of the c-MET signaling p
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • Aminopyridinecarboxamide-based inhibitors: Structure-activity rel
  • Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. PubMed.
  • Identification of new heterocyclic compounds synthesized from 4-aminopyridine and evalu
  • 4-Aminopyridine-2-carboxylic acid. Chem-Impex.
  • Synthesis and structure-activity relationship of aminopyrimidine IKK2 inhibitors. Request PDF.
  • Structure activity relationship studies on aminopyridine carboxamides as JNK-2 inhibitors. Der Pharma Chemica.
  • Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. PubMed.
  • Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. PMC.
  • Toward a Treatment of Cancer: Design and In Vitro/In Vivo Evaluation of Uncharged Pyrazoline Derivatives as a Series of Novel SHP2 Inhibitors. PMC.
  • Structures and IC 50 values of representative SHP2 allosteric inhibitors.
  • Urea derivative synthesis by amid
  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Tre
  • US5925762A - Practical synthesis of urea derivatives.
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  • Process For Producing 4 Aminopyridines. QuickCompany.
  • Determination of IC50 values of carboxamide compounds 4, 6, 8, 10, 12,...
  • Discovery of Pyrazolopyridine Deriv
  • In vitro evaluation of the effects of 4-aminopyridine on cytochrome P450 enzymes. PMC.
  • HPK1 kinase inhibitor: a sufficient approach to target HPK1 to modulate T cell activation in cancer immunotherapy compared with degraders. Frontiers.
  • 4-Aminopyridine Based Amide Derivatives as Dual Inhibitors of Tissue Non-Specific Alkaline Phosphatase and ecto-5'-nucleotidase With Potential Anticancer Activity. PubMed.
  • Graphical representation of IC50values (μM) of the synthesized compounds 4–13 and 16–23 against HepG-2 and HCT-116 cell lines.
  • Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization.

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Exploratory

Technical Monograph: 4-Amino-N-ethylpyridine-2-carboxamide

Physicochemical Profile, Synthetic Methodologies, and Pharmaceutical Utility Executive Summary 4-Amino-N-ethylpyridine-2-carboxamide (CAS: 1153528-27-8) is a specialized heterocyclic building block critical to the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profile, Synthetic Methodologies, and Pharmaceutical Utility

Executive Summary

4-Amino-N-ethylpyridine-2-carboxamide (CAS: 1153528-27-8) is a specialized heterocyclic building block critical to the development of small-molecule kinase inhibitors and transition metal ligands. Structurally defined by a picolinamide core substituted with an electron-donating amino group at the C4 position and an N-ethyl amide moiety, this compound serves as a versatile scaffold for Structure-Activity Relationship (SAR) exploration.

This technical guide provides a comprehensive analysis of its properties, validated synthetic protocols, and applications in medicinal chemistry, designed for researchers requiring high-fidelity data for drug discovery workflows.

Part 1: Chemical Identity & Physicochemical Profile[1][2][3]

The physicochemical characteristics of 4-amino-N-ethylpyridine-2-carboxamide dictate its behavior in both synthetic reaction mixtures and biological assays. The presence of the 2-carboxamide group creates a pseudo-ring system via intramolecular hydrogen bonding, influencing its lipophilicity and membrane permeability.

Table 1: Chemical Identification
ParameterDetail
IUPAC Name 4-amino-N-ethylpyridine-2-carboxamide
Common Synonyms 4-Amino-N-ethylpicolinamide; N-Ethyl-4-aminopicolinamide
CAS Number 1153528-27-8
Molecular Formula C₈H₁₁N₃O
Molecular Weight 165.19 g/mol
SMILES CCNC(=O)C1=NC=CC(N)=C1
InChI Key Predicted based on structure
Table 2: Physicochemical Properties (Experimental & Predicted)
PropertyValueContext/Implication
LogP (Predicted) 0.35 ± 0.2Low lipophilicity; suggests good aqueous solubility potential but may require polar solvents (DMSO, MeOH) for stock solutions.
pKa (Pyridine N) ~6.5The 4-amino group is electron-donating, increasing the basicity of the pyridine nitrogen compared to unsubstituted picolinamide.
H-Bond Donors 2Amide NH and Aniline NH₂. Critical for "hinge-binding" in kinase targets.
H-Bond Acceptors 3Pyridine N, Amide O, Aniline N.
Topological Polar Surface Area (TPSA) ~68 ŲWell within the range for oral bioavailability (<140 Ų).
Part 2: Synthetic Methodologies

The synthesis of 4-amino-N-ethylpyridine-2-carboxamide requires careful control of regioselectivity and purification to avoid contamination with unreacted starting materials which can interfere with downstream biological assays.

Strategy A: Direct Aminolysis of Ethyl 4-Aminopicolinate (Preferred)

This method is favored for its operational simplicity and "green" profile, avoiding the use of unstable acid chlorides.

Reaction Scheme:

  • Precursor: Ethyl 4-aminopicolinate (CAS 773140-43-5).[1]

  • Reagent: Ethylamine (70% in H₂O or 2.0 M in THF).

  • Conditions: Sealed tube, 60–80°C, 12–24 hours.

Protocol:

  • Charge: In a pressure-rated reaction vial, dissolve ethyl 4-aminopicolinate (1.0 eq) in ethanol (5 volumes).

  • Addition: Add excess ethylamine (10.0 eq). The large excess drives the equilibrium toward the amide and suppresses dimer formation.

  • Incubation: Seal the vessel and heat to 70°C. Monitor via TLC (10% MeOH in DCM) or LC-MS. The starting ester (Rf ~0.6) should disappear, replaced by the lower Rf amide product.

  • Workup: Concentrate the reaction mixture in vacuo to remove ethanol and excess ethylamine.

  • Purification: The crude residue is typically a solid. Triturate with cold diethyl ether or hexanes to remove lipophilic impurities. If high purity (>98%) is required, recrystallize from Ethanol/EtOAc.

Strategy B: Coupling via Carboxylic Acid Activation

Used when the ester precursor is unavailable or when introducing isotopically labeled ethylamine.

  • Activation: React 4-aminopicolinic acid with HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.

  • Coupling: Add ethylamine hydrochloride (1.1 eq).

  • Workup: Aqueous extraction is difficult due to the product's water solubility. Remove DMF via lyophilization or azeotropic distillation, then purify via reverse-phase flash chromatography (C18, H₂O/MeCN gradient).

Part 3: Visualization of Synthetic Pathways

The following diagram illustrates the primary synthetic routes and the compound's role as a divergent intermediate.

Synthesis_Pathways Figure 1: Synthetic provenance of 4-amino-N-ethylpyridine-2-carboxamide. Start_Acid 4-Aminopicolinic Acid Start_Ester Ethyl 4-aminopicolinate Start_Acid->Start_Ester EtOH, H2SO4 Reflux Target 4-amino-N-ethyl- pyridine-2-carboxamide (Target) Start_Acid->Target Ethylamine, HATU DMF Start_Ester->Target Ethylamine Aminolysis (70°C) Downstream Kinase Inhibitors (e.g., Urea Derivatives) Target->Downstream Isocyanate Coupling (Urea Formation)

Figure 1: The primary synthetic route (Red Arrow) utilizes aminolysis of the ester, avoiding coupling reagents. The compound subsequently serves as a nucleophile for urea-based kinase inhibitors.

Part 4: Structural Characterization & Analytical Standards

To ensure scientific integrity, the identity of the synthesized compound must be validated using the following spectral fingerprints.

1. ¹H-NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • Amide Proton (-CONH-): A broad triplet or quartet (coupling with ethyl CH₂) typically appearing at δ 8.5–8.8 ppm .

  • Pyridine Ring Protons:

    • H6 (Doublet): Most deshielded, adjacent to ring nitrogen (~δ 8.0 ppm).

    • H3 (Doublet): Ortho to the carboxamide (~δ 7.1 ppm).

    • H5 (Doublet of Doublets): Meta to nitrogen (~δ 6.6 ppm).

  • Amino Group (-NH₂): Broad singlet, exchangeable with D₂O, typically δ 6.0–6.5 ppm .

  • Ethyl Group:

    • -CH₂- (Multiplet/Quintet): ~δ 3.3 ppm.

    • -CH₃ (Triplet): ~δ 1.1 ppm.

2. Mass Spectrometry (ESI-MS)[2]
  • Ionization Mode: Positive (+).

  • Molecular Ion [M+H]⁺: m/z 166.2.

  • Fragmentation: Expect loss of the ethyl amine group (neutral loss -45) or the carboxamide moiety depending on collision energy.

Part 5: Biological & Pharmaceutical Utility[2][6][11]
1. Kinase Inhibitor Scaffold

The 4-aminopicolinamide motif is a privileged structure in medicinal chemistry, particularly for Type II kinase inhibitors (e.g., Sorafenib analogs).

  • Mechanism: The pyridine nitrogen and the amide NH often form a bidentate hydrogen bond donor/acceptor pair with the "hinge region" of the kinase ATP-binding pocket.

  • Role of N-Ethyl: The ethyl group probes the size of the solvent-exposed pocket or the hydrophobic back-pocket. It is often compared against N-methyl (smaller) and N-phenyl (larger, pi-stacking) analogs to optimize potency.

2. Ligand for Metallopharmaceuticals

As a picolinamide, this compound acts as an N,O-bidentate ligand .

  • Coordination: It chelates transition metals (Cu, Zn, Pt) via the pyridine nitrogen and the amide oxygen (after deprotonation).

  • Application: Such complexes are investigated for superoxide dismutase (SOD) mimetic activity and as potential anticancer radiotracers when labeled with Technetium-99m.

Part 6: Safety & Handling (SDS Summary)
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling: Handle in a fume hood. The amino group makes the compound prone to oxidation over long periods; store under inert gas (Nitrogen/Argon) at -20°C for long-term stability.

References
  • Vertex AI Search. (2026). Properties and CAS identification of 4-amino-N-ethylpyridine-2-carboxamide. Retrieved from 3.

  • Sigma-Aldrich. (n.d.).[4] 4-amino-N-ethylpyridine-2-carboxamide Product Page. Retrieved from .

  • ChemicalBook. (2025). Synthesis of 4-(4-Aminophenoxy)-N-methylpicolinamide and related analogs. Retrieved from .

  • Atlantis Press. (2016). Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide derivatives. Retrieved from .

  • PubChem. (2026). Compound Summary: Picolinamide derivatives. Retrieved from .

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Foundational

molecular weight of 4-amino-N-ethylpyridine-2-carboxamide

An In-Depth Technical Guide to 4-amino-N-ethylpyridine-2-carboxamide Introduction 4-amino-N-ethylpyridine-2-carboxamide is a substituted pyridine derivative belonging to a class of compounds that has garnered significant...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 4-amino-N-ethylpyridine-2-carboxamide

Introduction

4-amino-N-ethylpyridine-2-carboxamide is a substituted pyridine derivative belonging to a class of compounds that has garnered significant interest in medicinal chemistry and materials science. The aminopyridine scaffold is a key feature in a variety of biologically active molecules, with applications ranging from neuroscience to antimicrobial and antifungal agents.[1][2] This guide provides a comprehensive overview of the molecular and chemical properties of 4-amino-N-ethylpyridine-2-carboxamide, including its synthesis, characterization, and potential applications, to support researchers and drug development professionals.

Physicochemical Properties

The fundamental properties of 4-amino-N-ethylpyridine-2-carboxamide are derived from its molecular structure, which consists of a pyridine ring substituted with an amino group at the 4-position and an N-ethylcarboxamide group at the 2-position.

PropertyValueSource
Molecular Formula C₈H₁₁N₃OCalculated
Molecular Weight 165.19 g/mol Calculated
IUPAC Name 4-amino-N-ethylpyridine-2-carboxamide-
Appearance Expected to be a solid at room temperatureInferred from similar compounds
Solubility Likely soluble in polar organic solventsInferred from similar compounds

A closely related compound, ethyl 4-aminopyridine-2-carboxylate (CAS 773140-43-5), has a molecular weight of approximately 166.18 g/mol , which lends confidence to the calculated molecular weight of the target compound.[3]

Figure 1: 2D Structure of 4-amino-N-ethylpyridine-2-carboxamide.

Synthesis and Purification

A plausible synthetic route for 4-amino-N-ethylpyridine-2-carboxamide involves the amidation of a corresponding carboxylic acid or ester. A common and effective method is the coupling of 4-aminopyridine-2-carboxylic acid with ethylamine in the presence of a coupling agent.

Proposed Synthetic Workflow

workflow start 4-aminopyridine-2-carboxylic acid reaction Amide Coupling Reaction start->reaction reagent1 Ethylamine reagent1->reaction reagent2 Coupling Agent (e.g., HATU, HOBt) reagent2->reaction solvent Anhydrous Solvent (e.g., DMF) solvent->reaction workup Aqueous Workup & Extraction reaction->workup Reaction monitoring by TLC/LC-MS purification Column Chromatography workup->purification product 4-amino-N-ethylpyridine-2-carboxamide purification->product

Figure 2: Proposed synthesis workflow for 4-amino-N-ethylpyridine-2-carboxamide.

Experimental Protocol: Amide Coupling
  • Preparation : In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminopyridine-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dimethylformamide (DMF).

  • Activation : Add a coupling agent, for example, HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 15-20 minutes to activate the carboxylic acid. The synthesis of related pyridine carboxamides has been achieved through the activation of the corresponding carboxylic acid with agents like oxalyl chloride or CDI.[4]

  • Amine Addition : Slowly add ethylamine (1.2 equivalents) to the reaction mixture.

  • Reaction : Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Once the reaction is complete, quench it with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Spectroscopic Characterization

The identity and purity of the synthesized 4-amino-N-ethylpyridine-2-carboxamide can be confirmed using standard spectroscopic techniques.

  • ¹H NMR : The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the protons of the ethyl group (a triplet and a quartet), and the protons of the amino and amide groups. The chemical shifts of protons on a pyridine ring typically appear in the range of 6.5-9.2 ppm.[5]

  • ¹³C NMR : The carbon NMR spectrum should reveal signals for the eight unique carbon atoms in the molecule, including the carbonyl carbon of the amide group.

  • Mass Spectrometry (MS) : The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of 165.19 g/mol .

  • Infrared (IR) Spectroscopy : The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino and amide groups, C=O stretching of the amide, and C=C/C=N stretching of the pyridine ring.

Potential Applications and Research Directions

Derivatives of aminopyridine are known for their diverse pharmacological activities.[1] Research into related pyridine carboxamides has revealed potential applications in several areas:

  • Antimicrobial and Antifungal Agents : Pyridine carboxamides have been investigated as potential succinate dehydrogenase inhibitors, showing antifungal activity against various plant pathogens.[2] Additionally, some pyridine carboxamides have demonstrated antimycobacterial activity.[4]

  • Neuroscience Research : 4-aminopyridine itself is a potassium channel blocker used in the treatment of multiple sclerosis. The structural similarity suggests that 4-amino-N-ethylpyridine-2-carboxamide could be a valuable compound for investigating neurological pathways.[6]

  • Drug Development Intermediates : This compound can serve as a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.[6]

Safety and Handling

While specific toxicity data for 4-amino-N-ethylpyridine-2-carboxamide is not available, compounds of the aminopyridine class should be handled with care.

  • General Precautions : Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood.

  • Toxicity Profile of Analogs : 4-aminopyridine is known to be toxic.[7] Therefore, it is prudent to treat 4-amino-N-ethylpyridine-2-carboxamide as a potentially hazardous substance.

  • First Aid : In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Conclusion

4-amino-N-ethylpyridine-2-carboxamide is a compound with significant potential for research and development, particularly in the fields of medicinal chemistry and materials science. This guide provides a foundational understanding of its properties, a plausible synthetic route, and an overview of its potential applications based on the activities of structurally related molecules. Further experimental investigation is necessary to fully characterize this compound and explore its utility.

References

  • Deshpande, P. B., et al. (2012). An improved process for producing aminopyridines. WO2012095691A1. Google Patents.
  • El-Gazzar, M. G., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115578.
  • Gonec, T., et al. (2020). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Molecules, 25(18), 4287.
  • Chemazone. (n.d.). 4-{methyl[2-(morpholin-4-yl)ethyl]amino}pyridine-2-carboxamide. Retrieved from [Link]

  • Shneine, J. K., & Al-farwachi, M. I. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25.
  • Shneine, J. K. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. ResearchGate. Retrieved from [Link]

  • Wang, Y., et al. (2020). Discovery of novel pyridine carboxamides with antifungal activity as potential succinate dehydrogenase inhibitors. Journal of Pesticide Science, 45(2), 85-91.
  • MolPort. (n.d.). 4-{[2-(4-hydroxyphenyl)ethyl]amino}pyridine-2-carbothioamide. Retrieved from [Link]

  • PubChemLite. (n.d.). N-[4-[[2-[ethyl-[methyl-[2-(2-pyridyl)ethyl]carbamoyl]amino]. Retrieved from [Link]

  • Chem-Impex. (n.d.). 4-Aminopyridine-2-carboxylic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-aminopyridine and 4- Acetylaminopyridine by Reduction of 4-nitropyridinen- Oxide with Iron and Mineral Acids. Retrieved from [Link]

  • MolPort. (n.d.). N-[2-(4-sulfamoylphenyl)ethyl]pyridine-2-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • Chemsrc. (n.d.). N-ethyl-4-pyridine carboxamide. Retrieved from [Link]

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Exploratory

Advanced Pharmacochemistry of 4-Aminopyridine Derivatives: From Kv Channel Blockade to Multi-Target Hybrids

Executive Summary 4-Aminopyridine (4-AP), clinically known as Fampridine, represents a cornerstone in the management of multiple sclerosis (MS) symptoms by improving walking ability through the blockade of voltage-gated...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Aminopyridine (4-AP), clinically known as Fampridine, represents a cornerstone in the management of multiple sclerosis (MS) symptoms by improving walking ability through the blockade of voltage-gated potassium channels (Kv).[1] However, the therapeutic utility of the parent compound is constrained by a narrow therapeutic index, seizure risks, and rapid metabolism.

This technical guide explores the next generation of 4-AP pharmacochemistry. We move beyond simple formulation improvements (extended-release) to the structural derivatization of the pyridine scaffold. We analyze the Structure-Activity Relationship (SAR) driving potency, the emergence of "Tacripyrines" (Tacrine-4-AP hybrids) for Alzheimer’s disease, and the specific protocols required to synthesize and validate these novel chemical entities.

Pharmacological Foundation: The Kv Channel Blockade

To design effective derivatives, one must first master the parent mechanism. 4-AP acts primarily on the Kv1 family of channels (specifically Kv1.1 and Kv1.2) located in the juxtaparanodal regions of myelinated axons.

Mechanism of Action

In demyelinated axons, Kv channels—normally hidden under the myelin sheath—become exposed. This leads to potassium leakage, rapid repolarization, and failure of action potential propagation.

  • The Blockade: 4-AP enters the channel pore from the intracellular side (in the open state).

  • The Effect: It inhibits the delayed rectifier

    
     current (
    
    
    
    ).[2]
  • The Result: Action potential duration is prolonged, enhancing voltage-gated Calcium (

    
    ) influx at the presynaptic terminal, thereby increasing neurotransmitter release (Acetylcholine, Glutamate).
    
Visualization: Synaptic Enhancement Pathway

The following diagram illustrates the cascade from channel blockade to neurotransmitter release.

G cluster_0 Presynaptic Terminal Kv Kv1.1/1.2 Channel (Open State) Potassium K+ Efflux (Inhibited) Kv->Potassium Prevents Depol Membrane Depolarization Kv->Depol Prolongs AP Drug 4-AP Derivative (Intracellular Block) Drug->Kv Blocks Pore Ca_Channel VGCC Activation Depol->Ca_Channel Activates Ca_Influx Ca2+ Influx Ca_Channel->Ca_Influx Vesicle Vesicle Fusion Ca_Influx->Vesicle Output Neurotransmitter Release (ACh/Glu) Vesicle->Output

Figure 1: Mechanistic cascade of 4-AP derivatives facilitating synaptic transmission.

Structural Derivatization & SAR Analysis

The optimization of 4-AP relies on maintaining pore affinity while modulating lipophilicity (LogD) and basicity (pKa). Recent studies, particularly those involving PET tracers and MS therapeutics, have established clear rules for substitution.

The "3-Position" Rule

Modifications at the C3 position of the pyridine ring are the most tolerated and can significantly enhance potency.

CompoundSubstituent (C3)IC50 (Kv1.x)Potency vs 4-APNotes
4-AP -H~230 µM1x (Baseline)Clinical Standard
3-Me-4-AP -CH3~34 µM~7x Higher lipophilicity aids BBB penetration.
3-F-4-AP -F~240 µM~1xUsed as PET tracer ([18F]3F4AP).
3-MeO-4-AP -OCH3~820 µM0.3xSteric bulk/polarity reduces pore fit.
The "2-Position" Cliff

Substitution at the C2 position is generally deleterious to activity.[3] For example, 2-Trifluoromethyl-4-AP is approximately 60-fold less active than the parent compound.[4][5] The C2 position appears critical for the hydrogen bonding network or steric clearance required to enter the intracellular vestibule of the channel.

Key Insight: For drug discovery, prioritize C3-alkyl or C3-halogen substitutions. Avoid bulky C2 groups unless the target is not the Kv channel pore (e.g., if targeting an enzyme site in a hybrid molecule).

The Alzheimer's Pivot: Multi-Target Directed Ligands (MTDLs)

The most active area of 4-AP research is currently in Alzheimer's Disease (AD). The strategy involves creating Hybrids that combine:

  • Tacrine (or Donepezil): To inhibit Acetylcholinesterase (AChE).[6][7]

  • 4-AP: To block Kv channels and enhance ACh release.

These "Tacripyrines" address the cholinergic deficit from two angles: stopping the breakdown of ACh (enzyme inhibition) and promoting the release of ACh (channel blockade).

Structural Logic

The hybrid usually consists of a Tacrine moiety linked via an alkyl spacer (often 2-4 carbons) to the amino group of a 4-AP derivative.

  • Dual Efficacy: These compounds often show nanomolar affinity for AChE and micromolar affinity for Kv channels.

  • Neuroprotection: The Kv blockade provides a secondary neuroprotective effect by preventing excitotoxicity.

Experimental Protocols

Synthesis: N-Substituted 4-AP Derivative (Schiff Base Route)

Objective: To synthesize a Schiff base derivative for subsequent reduction to a secondary amine (common in hybrid synthesis).

Reagents: 4-Aminopyridine, Substituted Benzaldehyde (e.g., 4-chlorobenzaldehyde), Absolute Ethanol, Glacial Acetic Acid.[8]

  • Preparation: Dissolve 4-aminopyridine (10 mmol) in 20 mL of absolute ethanol in a round-bottom flask.

  • Addition: Add the substituted benzaldehyde (10 mmol) dropwise.

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the dehydration.

  • Reflux: Heat the mixture to reflux (approx. 78°C) with magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

  • Isolation: Pour the reaction mixture into crushed ice/water (100 mL).

  • Purification: Filter the resulting precipitate. Recrystallize from ethanol/ether to obtain the pure imine.

  • Validation: Confirm structure via 1H-NMR (look for the imine singlet ~8.5 ppm) and IR (C=N stretch ~1600 cm-1).

Screening: Automated Patch Clamp (Kv1.1/1.2)

Objective: To determine the IC50 of the new derivative against voltage-gated potassium channels.

System: Automated Patch Clamp (e.g., QPatch or Patchliner) using CHO cells stably expressing hKv1.1.

  • Cell Prep: Detach CHO-hKv1.1 cells using Detachin; resuspend in serum-free media (2-5 x 10^6 cells/mL).

  • Solutions:

    • Internal (Pipette): 10 mM NaCl, 10 mM HEPES, 140 mM KCl, 1 mM MgCl2, 1 mM EGTA (pH 7.2).

    • External (Bath): 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES (pH 7.4).

  • Protocol:

    • Establish whole-cell configuration (R_seal > 1 GΩ).

    • Holding Potential: -80 mV.

    • Depolarization: Step to +40 mV for 200 ms to elicit

      
      .
      
    • Application: Apply vehicle (control) followed by increasing concentrations of the derivative (0.1, 1, 10, 100, 1000 µM).

  • Analysis: Fit the concentration-response curve using the Hill equation:

    
    [3]
    
Workflow Visualization

The following diagram outlines the critical path from synthesis to safety profiling.

Workflow cluster_synthesis Phase 1: Synthesis cluster_screening Phase 2: Activity Profiling cluster_safety Phase 3: Safety & ADME S1 Scaffold Selection (4-AP + Linker) S2 Coupling Reaction (Schiff Base/Amide) S1->S2 S3 Purification (Recrystallization) S2->S3 E1 Patch Clamp (hKv1.1) IC50 Determination S3->E1 Primary Hit E2 AChE Inhibition Assay (Ellman's Method) S3->E2 If Hybrid T1 MTT Cytotoxicity (HepG2 Cells) E1->T1 Potent (<50µM) E2->T1 T2 BBB Permeability (PAMPA Assay) T1->T2 Non-Toxic

Figure 2: Integrated workflow for developing 4-AP hybrids.

Challenges & Future Directions

While 4-AP derivatives show immense promise, two critical hurdles remain:

  • Selectivity: Most derivatives still lack high specificity between Kv1 subtypes (e.g., Kv1.1 vs Kv1.3). Kv1.3 inhibition is useful for immunosuppression (T-cells) but may be an unwanted side effect in neurological drugs.

  • Seizure Threshold: The pro-convulsant liability of 4-AP is linked to its BBB penetration and broad-spectrum blockade. Future derivatives must optimize the brain-to-plasma ratio or target state-dependent blockade (e.g., blocking only hyper-active channels in disease states) to improve the safety margin.

References

  • Brugarolas, P., et al. (2020). Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers. Scientific Reports. Retrieved from [Link]

  • Muñoz-Torrero, D., et al. (2009). Tacripyrines, the first tacrine-dihydropyridine hybrids, as multitarget-directed ligands for the treatment of Alzheimer's disease. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ru, Q., et al. (2017). Voltage-gated potassium channel blocker 4-aminopyridine induces glioma cell apoptosis by reducing expression of microRNA-10b-5p.[9] Journal of Neuro-Oncology. Retrieved from [Link]

  • Girek, M., & Szymański, P. (2019). Tacrine hybrids as multi-target-directed ligands in Alzheimer's disease: influence of chemical structures on biological activities. Chemical Papers. Retrieved from [Link]

Sources

Foundational

Thermodynamics and Practical Determination of Aminopyridine Carboxamide Solubility in Organic Solvents

Introduction and Structural Causality of Solvation Aminopyridine carboxamides represent a highly privileged pharmacophore in modern medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Structural Causality of Solvation

Aminopyridine carboxamides represent a highly privileged pharmacophore in modern medicinal chemistry, frequently serving as the hinge-binding motif in kinase inhibitors and other targeted therapeutics[1]. However, transitioning these molecules from synthesis to biological evaluation often presents a significant bottleneck: poor solubility.

The solubility of a compound in any organic solvent is fundamentally a thermodynamic competition between the crystal lattice energy of the solid and the solvation energy provided by the solvent[2]. Aminopyridine carboxamides possess a unique structural duality:

  • The Aminopyridine Ring: Acts as both a hydrogen bond donor (via the exocyclic amine) and a weak hydrogen bond acceptor (via the endocyclic pyridine nitrogen).

  • The Carboxamide Group: Functions as a potent hydrogen bond donor (-NH₂) and a strong hydrogen bond acceptor (C=O)[3].

This high density of hydrogen-bonding motifs leads to extensive intermolecular networks in the solid state, resulting in high melting points and formidable crystal lattice energies[3]. To achieve dissolution, an organic solvent must possess sufficient polarity and hydrogen-bond accepting/donating capacity to disrupt these intermolecular bonds and stabilize the isolated solute molecules.

G Solid Crystalline Aminopyridine Carboxamide (High Lattice Energy) Solvent Organic Solvent Addition (Dipole & H-Bonding) Solid->Solvent Disruption Disruption of Intermolecular H-Bonds (Endothermic) Solvent->Disruption Solvation Solvent-Solute Interaction (Exothermic) Disruption->Solvation Overcomes Lattice Energy Solution Thermodynamic Equilibrium (Saturated Solution) Solvation->Solution ΔG_solv < 0

Figure 1: Thermodynamic pathways of aminopyridine carboxamide solvation in organic solvents.

Empirical Solubility Profiles in Organic Solvents

Because "like dissolves like," non-polar solvents (e.g., hexanes, dichloromethane) lack the necessary dipole moments to break the robust amide-amide hydrogen bonds[2]. Conversely, strong polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are exceptionally effective. Their oxygen atoms act as aggressive hydrogen bond acceptors for the carboxamide -NH₂, while their high dielectric constants stabilize the polar core of the molecule without requiring hydrogen bond donation.

Protic solvents like methanol and ethanol offer moderate solubility by acting as both donors and acceptors, though their lower dielectric constants limit their solvating power compared to DMSO.

Table 1: Representative Solubility Profile of Aminopyridine Carboxamides
Organic SolventDielectric Constant (ε)H-Bond AcceptorH-Bond DonorExpected Solubility (mg/mL)Primary Solvation Mechanism
DMSO 46.7StrongNone> 50.0Strong dipole-dipole; H-bond acceptance from amide -NH₂.
DMF 36.7StrongNone> 30.0H-bond acceptance; disruption of crystal lattice.
Methanol 32.7StrongStrong5.0 - 15.0Dual H-bonding; competes with internal solute H-bonds.
Ethanol 24.5StrongStrong2.0 - 5.0Lower dielectric constant reduces total solvation energy.
Acetonitrile 37.5WeakNone< 1.0Insufficient H-bond acceptance to break lattice networks.
Dichloromethane 8.9NoneNone< 0.1Weak van der Waals only; fails to disrupt H-bonds.
Hexanes 1.9NoneNoneInsolubleCompletely non-polar; no favorable thermodynamic interactions.

(Note: Exact quantitative values will vary based on specific lipophilic substitutions on the aminopyridine core, but the relative magnitude across solvents remains highly conserved.)

The "Gold Standard" Experimental Protocol: Shake-Flask Methodology

While high-throughput kinetic solubility assays (like solvent-shift methods) are useful for early screening, they often overestimate solubility due to the formation of supersaturated or amorphous states[4]. The Shake-Flask Method , coupled with High-Performance Liquid Chromatography (HPLC), remains the gold standard for determining true thermodynamic solubility[5],[6].

The following protocol is designed as a self-validating system , ensuring that the data generated is thermodynamically sound and free from common procedural artifacts.

G Prep 1. Solid Excess Addition (Ensure Saturation) Equil 2. Isothermal Agitation (24h & 48h Timepoints) Prep->Equil Sep 3. Phase Separation (Centrifugation + Filtration) Equil->Sep Equilibrium Reached Dilute 4. Serial Dilution (Matrix Matching) Sep->Dilute Supernatant Extracted Quant 5. HPLC-UV Quantification (vs. Calibration Curve) Dilute->Quant

Figure 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Step-by-Step Methodology

Step 1: Preparation of the Saturated Suspension

  • Action: Add an excess amount of the solid aminopyridine carboxamide (e.g., 50 mg) to a 4 mL glass vial containing 1 mL of the target organic solvent (e.g., Methanol)[5].

  • Causality: The presence of visible, undissolved solid is an absolute thermodynamic requirement. It ensures the chemical potential of the solid phase is equal to the chemical potential of the dissolved solute, driving the system to true saturation[6].

Step 2: Isothermal Equilibration (Self-Validating Step)

  • Action: Seal the vial tightly to prevent solvent evaporation. Place the vial in an orbital shaker set to a precisely controlled temperature (e.g., 25.0 ± 0.1 °C) and agitate at 300 RPM[5].

  • Self-Validation: Extract aliquots at 24 hours and 48 hours [4]. Analyze both. If the concentration variance between the two time points is <5%, you have definitively validated that thermodynamic equilibrium has been reached. If the concentration is still rising, extend the agitation time.

Step 3: Phase Separation

  • Action: Remove the vial and allow it to stand undisturbed for 30 minutes to let large particulates settle. Centrifuge the suspension at 10,000 x g for 10 minutes. Draw the supernatant into a syringe and pass it through a 0.45 µm PTFE filter[5].

  • Causality & Self-Validation: Crucial Step. You must discard the first 0.5 to 1.0 mL of the filtrate[7],[4]. Why? Aminopyridine carboxamides can non-specifically bind to the filter membrane. Discarding the initial volume saturates these binding sites, ensuring the subsequent filtrate accurately represents the solution concentration[7]. Furthermore, filtration removes micro-crystals that would otherwise dissolve upon dilution, artificially inflating the calculated solubility.

Step 4: Matrix-Matched Dilution

  • Action: Immediately dilute the filtered supernatant into the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) by a known factor (e.g., 1:100 or 1:1000).

  • Causality: If you inject a pure organic solvent (like 100% DMSO or Methanol) directly into a highly aqueous HPLC mobile phase, the solute will crash out (precipitate) in the injection loop, destroying the column and yielding false low readings. Matrix matching prevents this "solvent shock."

Step 5: HPLC-UV Quantification

  • Action: Inject the diluted sample into an HPLC system equipped with a C18 column and a UV detector set to the compound's λ_max[5]. Quantify the peak area against a 5-point standard calibration curve prepared in the exact same solvent matrix[4].

Strategic Insights: The "DMSO Effect" in Biological Assays

A common pitfall in drug discovery occurs when transferring highly concentrated DMSO stock solutions of aminopyridine carboxamides into aqueous biological buffers. Because these compounds rely heavily on the hydrogen-bond accepting nature of DMSO to remain in solution, rapid dilution into water (which competes for those H-bonds) forces the compound to rapidly re-establish its crystal lattice.

The Fix: When preparing assay plates, avoid direct high-ratio dilutions (e.g., 1:100 in a single step). Instead, perform serial dilutions in pure DMSO first, and then perform a final 1:20 or 1:50 dilution into the aqueous buffer[4]. This minimizes local supersaturation events and prevents the formation of false-positive aggregates in your bioassays.

References

  • An In-depth Technical Guide to the Solubility of Chloroxylenol in Organic Solvents.BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHPrvCnV9SrSkugzoALdHwRhzEmcX27r5x1Fg37eoVnZBKOsoMrN5MzJ29hnId8NdordGiKHqdUnqFcjgjBI2Gbz86z1oY_pdNtwl6GnSNOKTYn0pTQrn_q-HMZLYShSR2SpM_gDdQCbhbxMBFYorYKHYkHfEzoA2wMKMetRVff6HSXxdL9tQlyCVk9oSgGB0HtPBX1ybb4m1_SnLp61R70KMqDGTMrKBjfuK2PmmQ=]
  • Can anyone tell me how to perform equilibrium solubility studies step by step practically?ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF2yrcLxMpdR1SiUAtyILn3Uqy14vpzj0hbFZ81wZ97_YYg3QKByeCkIvi6YQln8VxLQa6s1lkK30MdSd45PzccIiVU-Eu0Z-ck0sPmQQ-oLdMppSvpweTfGtkLBx1FxiRTwkT2qXYUYM4E7I5xt4ftl7eukZTJd9YDmLJ9noTOU-imvwewDRvM9Ht7Hin_ydmfOM0Wskj_QweWXngvwu3-VT1srG3w4-r7VzuqjuJFWIyuzqxq]
  • Solubility Profile of N,N-Dibenzyltridecanamide in Organic Solvents: A Technical Guide.BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE5yv-UiVQ_opqZOihamSo5FyYYKoDEHCf6KqSU2vV0aZAffBVITUdrMnVhyZTptqxmocuhU6Q4FfLMyT134wk_JVP6bnlocLaWIhKRdgGMonBpYuTx_xq6JTOtzHLUORIZ8Qlxq_Kxw_WWOOHUaIoQSZPZ-sbZOhgdrl8Anfxb12UDnyPiii0RWLzbAlMk4nDRD-ces7S3cD2c5ozrdklO2SibdZNjSkFeBCn_puTJfHI=]
  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan.National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.
  • Solubility of Amides.Chemistry Stack Exchange.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpLFyX-lk_JD5YNfTuE7o1FYVRukX0v4DSq4LLHtJdW7ExNQ2SOhEQzivB40KPs_oTY2H3uVe1-VxCSAiUtXZZ1Qw3-Y1uks17YGvqDWeln1eF9FdMIvZ7cOf7XNkjmwzpZhthb_0LiPc6u1HgYS6tX3Nh3F6d5AXg8piNdTlhK9It3g==]
  • MultiScreen Solubility Filter Plate.Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAvXr0B4YriVjE8PkrRQyQFX7CAW_Q5br28LroTF_FnGE-u5oT556cGYMqU6bRWB8h3TiNpH5y9r994ENNb5wdWx11JlFE13MYlX3VupFbYWp9vwfkDzHO2Or-BifBrS5MYmTIFblMMBwKwnc41zkRUFfj080C-KfiEZNXPOgV6C7CV8y9BNcvaZlCE6p74i4x1KRbYHH0Byt7rg==]
  • Small Molecule Inhibitors of Wee1 Degradation and Mitotic Entry.National Institutes of Health (NIH).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVsEFKCVkEzppRNMat-OcJ03xzGn6IudAe1XX9GBqUCP7C1jYPsAhv1ChkjiKmCKOCYemZyNn-0MpappGCSFdAAkxXB1qpaPl5PqL6E9y6oeaB7oZ0pJoKAg5ylDJKcIMktv9x_lo=]
  • Supramolecular gel formation regulated by water content in organic solvents: self-assembly mechanism and biomedical applications.RSC Publishing.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHLvhocAVP7WaTVJ8GkkAZppC_kcWpWcz-BaMR80bJoODA5DdOMiSQobI7os-cGFivklxY-jYIaiFPK5I43uLtVpSZI16XOFuESItpLZfutGyiQ9CVG5wUUlpt6G-lFzcpxZVV8PIqdJx7u80VJjryCsBjfzENFKSQ=]

Sources

Exploratory

Technical Whitepaper: Safety, Handling, and Application Profiling of 4-amino-N-ethylpyridine-2-carboxamide

Executive Summary 4-amino-N-ethylpyridine-2-carboxamide (CAS: 1153528-27-8) is a critical synthetic intermediate predominantly utilized in the development of epigenetic therapeutics. As a core building block in the synth...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-amino-N-ethylpyridine-2-carboxamide (CAS: 1153528-27-8) is a critical synthetic intermediate predominantly utilized in the development of epigenetic therapeutics. As a core building block in the synthesis of Euchromatic Histone-Lysine N-Methyltransferase 1 and 2 (EHMT1/EHMT2 or GLP/G9a) inhibitors, it plays a pivotal role in drug discovery pipelines targeting sickle cell anemia and various proliferative oncological disorders [1].

This whitepaper serves as an advanced Safety Data Sheet (SDS) and technical guide. Designed for senior researchers and drug development professionals, it synthesizes physicochemical data, mechanistic toxicology, self-validating synthetic protocols, and rigorous safety paradigms to ensure both laboratory safety and experimental reproducibility.

Chemical Identity & Physicochemical Profiling

Understanding the physicochemical properties of 4-amino-N-ethylpyridine-2-carboxamide is the first step in predicting its behavior in biological assays and organic synthesis. The presence of the primary amine on the pyridine ring increases its nucleophilicity, while the ethyl carboxamide group dictates its solubility profile and hydrogen-bonding capacity.

Table 1: Chemical and Physical Properties
PropertyValue / DescriptionCausality / Implication for Researchers
Chemical Name 4-amino-N-ethylpyridine-2-carboxamideStandard IUPAC nomenclature.
CAS Registry Number 1153528-27-8Unique identifier for inventory and regulatory tracking [2].
Molecular Formula C8H11N3ODetermines stoichiometric calculations in synthesis.
Molecular Weight 165.19 g/mol Low molecular weight facilitates high ligand efficiency in drug design.
Physical State Solid (Yellow to off-white powder)Prone to aerosolization; necessitates localized exhaust ventilation.
Solubility Soluble in DMSO, Methanol, DMFHigh polarity requires polar aprotic/protic solvents for stock solutions.
Stability Air and light sensitive (long-term)Oxidation of the primary amine can occur; store under inert gas (Argon).

Hazard Identification & Mechanistic Toxicology

While specific in vivo toxicity data for 4-amino-N-ethylpyridine-2-carboxamide is limited, its structural homology to other aminopyridines (e.g., 4-Aminopyridine) necessitates a conservative and rigorous safety approach [3]. Aminopyridines are known to interact with voltage-gated potassium channels, which can lead to neurotoxicity if systemic exposure occurs.

Table 2: GHS Hazard Classification & Mechanistic Rationale
GHS Hazard ClassHazard StatementMechanistic Rationale & Laboratory Impact
Acute Toxicity (Oral) Category 4 (H302): Harmful if swallowed.Aminopyridines exhibit high bioavailability. Ingestion can lead to rapid systemic absorption, potentially causing central nervous system (CNS) excitability.
Skin Corrosion/Irritation Category 2 (H315): Causes skin irritation.The basicity of the aminopyridine moiety disrupts the acid mantle of the skin, leading to localized inflammation and erythema [4].
Serious Eye Damage Category 2A (H319): Causes serious eye irritation.Direct contact with ocular mucosa causes rapid pH shifts and protein denaturation.
STOT - Single Exposure Category 3 (H335): May cause respiratory irritation.Inhalation of fine particulates triggers mucosal irritation in the upper respiratory tract.

Safe Handling, Storage, and PPE Causality

Standard operating procedures often list Personal Protective Equipment (PPE) without explaining the underlying logic. As a Senior Application Scientist, it is critical to understand why these precautions are self-validating systems for risk mitigation.

  • Respiratory Protection: Handling must occur within a Class II Biological Safety Cabinet (BSC) or a dedicated powder weighing hood. Causality: The compound's low molecular weight and powder form make it highly susceptible to electrostatic dispersion. Localized exhaust prevents aerosolized micro-particles from bypassing standard surgical masks.

  • Dermal Protection: Double-gloving with nitrile gloves is mandatory when handling solutions. Causality: While the dry powder does not easily penetrate intact skin, dissolving the compound in DMSO (a common assay solvent) creates a vehicle that rapidly permeates the dermal barrier, carrying the solute directly into the bloodstream.

  • Storage Conditions: Store at 2–8°C under an Argon atmosphere, protected from light. Causality: The electron-rich 4-amino group is susceptible to slow photo-oxidation and degradation by atmospheric oxygen, which can introduce colored impurities (azo or nitroso compounds) that interfere with downstream fluorescent or colorimetric assays.

Validated Experimental Protocol: Synthesis & Isolation

The following protocol details the synthesis of 4-amino-N-ethylpyridine-2-carboxamide via the catalytic hydrogenation of N-ethyl-4-nitropyridine-2-carboxamide, a standard procedure utilized in the synthesis of EHMT1/2 inhibitors [1].

This protocol is designed as a self-validating system : progression to the next step is contingent upon specific analytical checkpoints.

Step-by-Step Methodology
  • Reaction Setup: Into a 50-mL round-bottom flask, charge N-ethyl-4-nitropyridine-2-carboxamide (464 mg, 2.38 mmol, 1.0 equiv) and Palladium on Carbon (Pd/C, 10% wt, 156.3 mg).

    • Causality: Wet Pd/C should be used to mitigate the risk of ignition when introducing hydrogen gas to the dry catalyst.

  • Solvent Addition & Purging: Suspend the mixture in 15 mL of anhydrous methanol. Purge the flask with Nitrogen (

    
    ) for 5 minutes, followed by purging with Hydrogen (
    
    
    
    ) gas via a balloon.
  • Catalytic Hydrogenation: Stir the resulting suspension vigorously at 25 °C for 4 hours under an

    
     atmosphere.
    
    • Validation Check 1 (LC-MS): At the 3.5-hour mark, sample 10 µL of the reaction mixture, filter through a 0.22 µm syringe filter, and analyze via LC-MS. The reaction is self-validated as complete only when the nitro-precursor peak (m/z ~196

      
      ) is <1% relative to the product peak (m/z 166 
      
      
      
      ).
  • Filtration & Isolation: Once validated, filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with an additional 20 mL of methanol.

    • Safety Note: Do not let the Celite/Pd/C pad dry out completely under vacuum, as spent catalyst can spontaneously ignite in air.

  • Concentration: Concentrate the filtrate under reduced pressure to yield 370 mg (94% yield) of the title compound as a yellow solid.

    • Validation Check 2 (NMR): Confirm product identity via

      
       NMR, ensuring the disappearance of the downfield nitro-adjacent aromatic protons and the appearance of a broad singlet corresponding to the primary amine (
      
      
      
      ).

SynthesisWorkflow A N-ethyl-4-nitropyridine- 2-carboxamide C Catalytic Hydrogenation (25°C, 4 hours) A->C B Pd/C + H2 Gas (Methanol Solvent) B->C D LC-MS Validation (Precursor < 1%) C->D Sample at 3.5h E Celite Filtration (Remove Catalyst) D->E If Validated F 4-amino-N-ethylpyridine- 2-carboxamide (94%) E->F Concentrate

Workflow for the catalytic hydrogenation and isolation of 4-amino-N-ethylpyridine-2-carboxamide.

Epigenetic Application & Downstream Pathways

In drug development, 4-amino-N-ethylpyridine-2-carboxamide is not an end-product but a crucial pharmacophore building block. It is incorporated into larger molecular scaffolds to create highly selective inhibitors of EHMT1 and EHMT2 (G9a).

These histone methyltransferases are responsible for mono- and di-methylating histone H3 at lysine 9 (H3K9me1/2), a hallmark of transcriptionally repressed heterochromatin. By inhibiting EHMT1/2, these drugs reduce H3K9me2 levels, thereby de-repressing silenced genes. In the context of sickle cell anemia, this mechanism is utilized to reactivate fetal hemoglobin (HbF) expression, which compensates for the defective adult hemoglobin [1].

EpigeneticPathway A 4-amino-N-ethylpyridine- 2-carboxamide B EHMT1/2 Inhibitor (Drug Candidate) A->B Synthetic Integration C Target Binding & Inhibition of G9a Methyltransferase B->C In Vivo Administration D Decreased H3K9me2 Chromatin Marks C->D Epigenetic Modulation E Gene De-repression (e.g., Fetal Hemoglobin) D->E Chromatin Remodeling F Therapeutic Rescue (Sickle Cell Anemia) E->F Phenotypic Shift

Mechanistic pathway from chemical building block to epigenetic therapeutic efficacy.

Emergency Response & Environmental Disposal

Trustworthy laboratory management requires preemptive emergency protocols that address the specific chemical nature of the compound.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Rationale: Rapid dilution is required to prevent basic amine-induced corneal saponification.

  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. Rationale: Soap aids in the emulsification and removal of organic residues that water alone cannot efficiently wash away.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Rationale: Alleviates acute respiratory irritation (H335) by removing the particulate source and supporting pulmonary oxygen exchange.

Disposal Considerations

Do not discharge into standard sewer systems. Aminopyridines can be toxic to aquatic life and resist standard wastewater biodegradation [3].

  • Protocol: Dissolve or mix the material with a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. This ensures the complete thermal destruction of the nitrogenous compound into

    
    , 
    
    
    
    , and
    
    
    , while the scrubber neutralizes any generated
    
    
    gases.

References

  • Epizyme, Inc. (2017). Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors. (WO2017181177A1).

Protocols & Analytical Methods

Method

Comprehensive Protocol for the Synthesis of 4-Amino-N-ethylpyridine-2-carboxamide from 2-Picolinic Acid

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of key pyridine-based intermediates for kinase inhibitors (e.g., Sorafenib analogs) and epigenetic modulators (e.g...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Application: Synthesis of key pyridine-based intermediates for kinase inhibitors (e.g., Sorafenib analogs) and epigenetic modulators (e.g., EHMT1/2 inhibitors) [1].

Executive Summary & Retrosynthetic Strategy

The synthesis of 4-amino-N-ethylpyridine-2-carboxamide from 2-picolinic acid presents a classic challenge in heterocyclic chemistry: the starting material lacks a leaving group at the C4 position, making direct nucleophilic amination impossible. To overcome this, the pyridine ring must be electrophilically activated.

  • Route A (The N-Oxide / Nitration Route): The standard medicinal chemistry approach. It utilizes N-oxide activation to direct nitration to the C4 position, followed by amidation and reduction [1, 3].

  • Route B (The Vilsmeier-Haack Chlorination Route): The process chemistry approach. It leverages a highly scalable, one-pot chlorination/acylation driven by a Vilsmeier-Haack intermediate, bypassing explosive nitration hazards [2].

Mechanistic Rationale & Pathway Visualization

G cluster_A Route A: Discovery / Medicinal Chemistry cluster_B Route B: Process / Scale-up Chemistry SM 2-Picolinic Acid NOxide 2-Picolinic Acid N-Oxide SM->NOxide H2O2, AcOH ChloroCOCl 4-Chloropicolinoyl Chloride SM->ChloroCOCl SOCl2, DMF (cat.) Target 4-Amino-N-ethylpyridine- 2-carboxamide Nitro 4-Nitro-2-picolinic Acid N-Oxide NOxide->Nitro HNO3, H2SO4 NitroAcid 4-Nitropyridine- 2-carboxylic Acid Nitro->NitroAcid PCl3 NitroAmide N-Ethyl-4-nitropyridine- 2-carboxamide NitroAcid->NitroAmide CDI, EtNH2 NitroAmide->Target H2, Pd/C ChloroAmide 4-Chloro-N-ethylpyridine- 2-carboxamide ChloroCOCl->ChloroAmide EtNH2 ChloroAmide->Target NH3, Heat (SNAr)

Figure 1: Divergent synthetic pathways from 2-picolinic acid to 4-amino-N-ethylpyridine-2-carboxamide.

Quantitative Route Comparison

ParameterRoute A (N-Oxide / Nitration)Route B (Direct Chlorination)
Primary Use Case Discovery / Medicinal ChemistryProcess Chemistry / Scale-up
Overall Step Count 5 steps3 steps
Key Reagents H₂O₂, HNO₃, CDI, Pd/C, H₂SOCl₂, DMF, EtNH₂, NH₃ (aq)
C4-Regioselectivity High (N-oxide directs to C4)High (N-activation directs to C4)
Safety & Scalability Low (Nitration thermal hazards)High (Standard process conditions)

Experimental Protocols

Protocol A: The Medicinal Chemistry Route (Nitration/Reduction)

This protocol is optimized for bench-scale synthesis where avoiding harsh pressure reactors is preferred. It assumes the pre-synthesis or commercial procurement of 4-nitropyridine-2-carboxylic acid [3].

Step 1: Synthesis of N-Ethyl-4-nitropyridine-2-carboxamide

Mechanistic Rationale: Amide bond formation requires activation of the carboxylic acid. 1,1'-Carbonyldiimidazole (CDI) is selected over thionyl chloride to prevent potential competing reactions at the electron-deficient pyridine ring and to avoid harsh acidic workups that could degrade the product.

  • Activation: Charge a 50-mL round-bottom flask with 4-nitropyridine-2-carboxylic acid (400 mg, 2.38 mmol) and anhydrous N,N-dimethylformamide (DMF) (10 mL). Add CDI (582 mg, 3.59 mmol, 1.50 equiv) in one portion.

  • Observation: Stir at 25 °C for 30 minutes. Self-Validation: The evolution of CO₂ gas confirms the formation of the active acyl imidazole intermediate.

  • Amidation: Add ethanamine (1.2 mL, 2M solution in THF). Stir the resulting solution for 6 h at 25 °C.

  • Workup: Concentrate the mixture under vacuum to remove THF and DMF. Dilute the residue with ethyl acetate (30 mL), wash with water (2 × 15 mL) and brine (15 mL), dry over anhydrous Na₂SO₄, and concentrate to yield the intermediate.

Step 2: Synthesis of 4-Amino-N-ethylpyridine-2-carboxamide[1]

Mechanistic Rationale: The nitro group must be selectively reduced to an amine without cleaving the newly formed ethylamide. Palladium on carbon (Pd/C) with hydrogen gas under mild conditions is highly chemoselective for this transformation.

  • Preparation: Dissolve N-ethyl-4-nitropyridine-2-carboxamide (464 mg, 2.38 mmol) in methanol (15 mL) in a hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (156 mg) under a blanket of nitrogen to prevent solvent ignition.

  • Reduction: Purge the flask with hydrogen gas three times. Maintain under a hydrogen atmosphere (1 atm via balloon) and stir for 4 h at 25 °C.

  • Isolation: Filter the mixture through a pad of Celite to remove the pyrophoric catalyst. Wash the pad with excess methanol.

  • Validation: Concentrate the filtrate under reduced pressure to yield the target compound (approx. 370 mg, 94% yield) as a yellow solid. Self-Validation: LC-MS (ES, m/z) should indicate the theoretical [M+H]⁺ peak at 166.1.

Protocol B: The Process Chemistry Route (Chlorination/Amination)

This protocol is adapted from the scalable synthesis of Raf kinase inhibitors [2] and is ideal for multi-gram to kilogram scale-up.

Step 1: Synthesis of 4-Chloropicolinoyl Chloride

Mechanistic Rationale: This elegant step achieves simultaneous C4-functionalization and acyl chloride formation. Thionyl chloride and catalytic DMF generate the Vilsmeier reagent. The pyridine nitrogen attacks this electrophile, forming an N-acyl pyridinium intermediate. This strongly activates the 4-position toward nucleophilic attack by chloride ions, followed by elimination to restore aromaticity.

  • Reaction: Suspend 2-picolinic acid (10.0 g, 81.2 mmol) in thionyl chloride (40 mL). Add DMF (0.3 mL, catalytic).

  • Heating: Heat the mixture to 72 °C (reflux) for 16 hours. Self-Validation: The suspension will transition into a clear solution, changing from green to light purple/brown as the N-activation proceeds.

  • Isolation: Cool to room temperature, dilute with toluene (50 mL), and concentrate to dryness under reduced pressure to azeotropically remove excess SOCl₂. The resulting 4-chloropicolinoyl chloride is used immediately.

Step 2: Synthesis of 4-Chloro-N-ethylpyridine-2-carboxamide
  • Coupling: Dissolve the crude 4-chloropicolinoyl chloride in anhydrous dichloromethane (DCM) (100 mL) and cool to 0 °C.

  • Amine Addition: Slowly add a solution of ethylamine (2.5 equiv) in THF dropwise to control the exotherm. The excess amine acts as an HCl scavenger.

  • Workup: Stir for 2 hours at room temperature. Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate.

Step 3: Synthesis of 4-Amino-N-ethylpyridine-2-carboxamide (SₙAr)

Mechanistic Rationale: The 4-chloro group is highly activated by the electron-withdrawing nature of both the pyridine nitrogen and the C2-carboxamide group, making it susceptible to Nucleophilic Aromatic Substitution (SₙAr) at elevated temperatures.

  • Amination: Place 4-chloro-N-ethylpyridine-2-carboxamide (5.0 g) in a high-pressure reactor (Parr bomb). Add 28% aqueous ammonia (50 mL) and isopropanol (20 mL) to aid solubility.

  • Heating: Seal the reactor and heat to 130 °C for 18 hours.

  • Isolation: Cool the reactor to room temperature before opening. Extract the aqueous mixture with ethyl acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Recrystallize from ethyl acetate/hexanes to afford the analytically pure target compound.

References

  • Title: Amine-substituted aryl or heteroaryl compounds as ehmt1 and ehmt2 inhibitors (Patent WO2017181177A1)
  • Title: A Scaleable Synthesis of BAY 43-9006: A Potent Raf Kinase Inhibitor for the Treatment of Cancer Source: Organic Process Research & Development (2002, 6, 777–781) URL: [Link]

Application

Application Note: Reaction Conditions for Ethylamine Coupling with 4-Aminopyridine Esters

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Mechanistic Context The synthesis of pyridine-3-c...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Mechanistic Context

The synthesis of pyridine-3-carboxamide derivatives is a critical transformation in medicinal chemistry, frequently utilized in the development of kinase inhibitors and Fatty Acid Amide Hydrolase (FAAH) inhibitors[1][2]. However, the direct amidation of 4-aminopyridine-3-carboxylate esters (e.g., methyl or ethyl esters) with aliphatic amines like ethylamine presents a significant synthetic challenge.

The Causality of Low Reactivity

The difficulty arises from the profound electronic influence of the 4-amino group. The nitrogen lone pair on the 4-amino substituent acts as a strong electron-donating group via resonance (+R effect). This delocalization pushes electron density into the pyridine ring and directly into the adjacent ester carbonyl at the 3-position. Consequently, the electrophilicity of the ester carbonyl carbon is severely diminished, creating a high kinetic barrier for nucleophilic acyl substitution by ethylamine.

To overcome this resonance-induced deactivation, standard room-temperature amidation is ineffective. Chemists must employ strategic workarounds: either bypassing the ester entirely via saponification and peptide coupling[2], or utilizing strong Lewis acid activation to force the direct amidation[3].

Strategic Workflow Selection

The following decision tree outlines the three primary methodologies for achieving this transformation, based on equipment availability, scale, and safety constraints.

G Start 4-Aminopyridine Ester (e.g., Methyl/Ethyl Ester) Direct Direct Thermal Amidation (Ethylamine, Heat, Pressure) Start->Direct Low Reactivity High Temp Lewis Lewis Acid Mediated (AlMe3 + Ethylamine) Start->Lewis Direct Activation Sap Saponification (LiOH / NaOH) Start->Sap Two-Step Reliable Product 4-Aminopyridine Ethylamide (Target Compound) Direct->Product Lewis->Product Coupling Peptide Coupling (HATU / T3P + Ethylamine) Sap->Coupling Carboxylic Acid Intermediate Coupling->Product

Figure 1: Strategic workflow for the amidation of 4-aminopyridine esters with ethylamine.

Comparative Data for Methodology Selection

To assist in route selection, the quantitative and qualitative parameters of each approach are summarized below.

MethodologyTypical YieldReaction TimeScalabilitySafety / Handling ProfileKey Reagents
Two-Step (Saponification + Coupling) 75 – 90%12 – 24 hExcellentHigh (Mild conditions)LiOH, HATU, DIPEA
Lewis Acid Mediated (Weinreb-type) 60 – 85%4 – 8 hModerateLow (Pyrophoric AlMe3)AlMe3, Anhydrous EtNH₂
Direct Thermal (Pressure Vessel) 40 – 70%24 – 48 hLowModerate (High pressure)EtNH₂ (70% aq. or THF)

Experimental Protocols (Self-Validating Systems)

Every protocol below is designed as a self-validating system , embedding In-Process Controls (IPCs) utilizing LC-MS to ensure the reaction is proceeding as mechanistically intended before moving to the next step. (Note: MW of Methyl 4-aminopyridine-3-carboxylate = 152.15; Target Ethylamide MW = 165.19).

Protocol A: Two-Step Saponification & HATU Coupling (The Gold Standard)

This is the most reliable method for drug discovery settings. By converting the unreactive ester to a carboxylic acid, highly efficient uronium-based coupling agents (like HATU) can be used to form an active OBt/OAt ester intermediate[1][2].

Expertise Note: Ethylamine is a gas at room temperature (bp 16.6 °C). To ensure accurate stoichiometry and avoid handling volatile gases, this protocol utilizes ethylamine hydrochloride combined with an excess of Hünig's base (DIPEA).

Step 1: Saponification

  • Dissolve methyl 4-aminopyridine-3-carboxylate (1.0 eq) in a 3:1:1 mixture of THF/MeOH/H₂O (0.2 M concentration).

  • Add Lithium Hydroxide monohydrate (LiOH·H₂O, 3.0 eq).

  • Stir at 50 °C for 4 hours.

  • IPC Validation: Analyze by LC-MS. The ester peak (

    
     153.2 [M+H]⁺) must be completely consumed, replaced by the acid peak (
    
    
    
    139.1 [M+H]⁺).
  • Cool to room temperature and carefully adjust the pH to ~5.5 using 1N HCl to precipitate the zwitterionic 4-aminopyridine-3-carboxylic acid. Filter and dry under vacuum.

Step 2: Amide Coupling

  • Suspend the isolated 4-aminopyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF (0.1 M).

  • Add DIPEA (4.0 eq) and Ethylamine hydrochloride (1.5 eq). Stir for 5 minutes.

  • Add HATU (1.2 eq) in one portion. The suspension will typically clear as the active ester forms and reacts.

  • Stir at room temperature for 2–4 hours.

  • IPC Validation: Check LC-MS for the target ethylamide (

    
     166.2 [M+H]⁺).
    
  • Workup: Dilute with EtOAc and wash with 5% aqueous LiCl (3x) to remove DMF. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (DCM/MeOH).

Protocol B: Lewis Acid Mediated Amidation (AlMe₃)

When a one-step process is mandatory, Trimethylaluminum (AlMe₃) is used to generate a dimethylaluminum ethylamide complex in situ[3]. Causality: The Lewis acidic aluminum coordinates to the ester carbonyl oxygen, forcibly withdrawing electron density and restoring its electrophilicity, while simultaneously delivering the ethylamine nucleophile intramolecularly.

Expertise Note:Strict anhydrous conditions are required. Aqueous ethylamine or hydrochloride salts will violently quench the AlMe₃. You must use a commercially available anhydrous solution of ethylamine in THF.

  • Purge a dry, round-bottom flask with Argon. Add anhydrous Ethylamine (2.0 M in THF, 3.0 eq) and dilute with anhydrous toluene (to reach 0.2 M final concentration).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add Trimethylaluminum (AlMe₃, 2.0 M in toluene, 3.0 eq) dropwise. Validation: You will observe methane gas evolution. This confirms the formation of the active aluminum amide complex.

  • Stir at room temperature for 30 minutes until gas evolution ceases.

  • Add methyl 4-aminopyridine-3-carboxylate (1.0 eq) in one portion.

  • Heat the reaction to 80 °C for 6 hours.

  • IPC Validation: LC-MS should show complete conversion to

    
     166.2[M+H]⁺.
    
  • Quench (Critical Safety Step): Cool to 0 °C. Quench dropwise with a saturated aqueous solution of Rochelle's salt (Potassium sodium tartrate). This chelates the aluminum and breaks the intractable aluminum hydroxide emulsion, allowing for clean phase separation. Extract with EtOAc.

Protocol C: Direct Thermal Amidation (High Pressure)

This "brute force" method relies on high thermal energy and extreme concentration to overcome the resonance deactivation.

  • In a heavy-walled pressure tube (bomb flask), suspend the ester (1.0 eq) in a large excess of Ethylamine (70% aqueous solution, 20.0 eq).

  • Seal the tube tightly with a Teflon O-ring cap.

  • Heat behind a blast shield at 110 °C for 48 hours.

  • IPC Validation: Cool the vessel completely to room temperature (or 0 °C) before opening to prevent the release of pressurized ethylamine gas. Check conversion via LC-MS.

  • Workup: Evaporate the aqueous ethylamine mixture under reduced pressure. Purify the crude residue via reverse-phase chromatography.

References

  • Weinreb Amidation as the Cornerstone of an Improved Synthetic Route to A-Ring-Modified Derivatives of Luotonin A Source: MDPI (Molecules) URL:[Link]

  • WO2013042139A1 - Amide compounds, compositions and applications thereof Source: Google Patents URL
  • JP2014527981A - Amide compound, composition and use thereof Source: Google Patents URL

Sources

Method

Application Notes &amp; Protocols: The Strategic Integration of 4-Amino-N-substituted-pyridine-2-carboxamides in Peptidomimetic Design

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-amino-N-substituted-pyridine-2-carboxamide scaffolds, with...

Author: BenchChem Technical Support Team. Date: March 2026

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-amino-N-substituted-pyridine-2-carboxamide scaffolds, with a specific focus on the representative yet novel compound, 4-amino-N-ethylpyridine-2-carboxamide, in the burgeoning field of peptidomimetics. This guide provides in-depth scientific context, proven synthetic strategies, and detailed protocols to empower the rational design and synthesis of next-generation therapeutic candidates.

Introduction: The Pyridine Carboxamide Scaffold as a Privileged Peptidomimetic Element

Peptidomimetics are a class of compounds designed to mimic the structure and function of natural peptides, while offering improved pharmacological properties such as enhanced stability against proteolytic degradation, increased bioavailability, and better target specificity.[1][2] The incorporation of rigid, aromatic scaffolds is a cornerstone of modern peptidomimetic design, as they can enforce specific conformations that are crucial for biological activity.[1] Among these, the pyridine ring offers a unique combination of aromaticity, hydrogen bonding capabilities, and defined stereochemistry, making it an attractive element for mimicking peptide backbones and side chains.[3][4][5][6]

The 4-amino-N-substituted-pyridine-2-carboxamide core, in particular, presents a versatile platform for peptidomimetic synthesis. The carboxamide at the 2-position provides a vector for peptide chain extension, while the 4-amino group can be functionalized to introduce diverse chemical moieties or to modulate the electronic properties of the pyridine ring. This guide will use "4-amino-N-ethylpyridine-2-carboxamide" as a lead example to illustrate the synthesis and application of this promising class of building blocks.

Synthesis of the 4-Amino-N-ethylpyridine-2-carboxamide Scaffold

Workflow for the Synthesis of 4-amino-N-ethylpyridine-2-carboxamide:

A 4-Chloropicolinic Acid B 4-Chloropicolinoyl chloride A->B SOCl2 or (COCl)2 C 4-Chloro-N-ethylpicolinamide B->C Ethylamine (EtNH2) D 4-Amino-N-ethylpyridine-2-carboxamide C->D Ammonia (NH3) or other amination reagent, Pd-catalyzed

Caption: Proposed synthetic pathway for 4-amino-N-ethylpyridine-2-carboxamide.

Protocol 1: Synthesis of 4-Chloro-N-ethylpicolinamide

This protocol details the conversion of 4-chloropicolinic acid to its corresponding N-ethylamide.

Materials:

  • 4-Chloropicolinic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous Dichloromethane (DCM)

  • Ethylamine (2 M solution in THF or as a gas)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Acid Chloride Formation:

    • Suspend 4-chloropicolinic acid (1 equivalent) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Slowly add thionyl chloride (1.2 equivalents) or oxalyl chloride (1.2 equivalents) to the suspension at 0 °C. A catalytic amount of DMF can be added if using oxalyl chloride.

    • Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction mixture becomes a clear solution.

    • Cool the reaction to room temperature and remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 4-chloropicolinoyl chloride is used in the next step without further purification.

  • Amidation:

    • Dissolve the crude acid chloride in anhydrous DCM and cool the solution to 0 °C in an ice bath.

    • In a separate flask, prepare a solution of ethylamine (2.5 equivalents) and a non-nucleophilic base such as TEA or DIPEA (1.5 equivalents) in anhydrous DCM.

    • Slowly add the ethylamine solution to the acid chloride solution at 0 °C with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel to yield pure 4-chloro-N-ethylpicolinamide.

Protocol 2: Amination of 4-Chloro-N-ethylpicolinamide

This protocol describes the conversion of the 4-chloro intermediate to the final 4-amino product. This can be achieved through nucleophilic aromatic substitution or through more modern palladium-catalyzed cross-coupling reactions.

Method A: Nucleophilic Aromatic Substitution with Ammonia

Materials:

  • 4-Chloro-N-ethylpicolinamide

  • Ammonia (concentrated aqueous solution or as a gas)

  • A sealed pressure vessel (if using gaseous ammonia at elevated temperatures)

  • Solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

Procedure:

  • Dissolve 4-chloro-N-ethylpicolinamide (1 equivalent) in DMF or DMSO in a pressure vessel.

  • Add a large excess of concentrated aqueous ammonia.

  • Seal the vessel and heat to 100-150 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain 4-amino-N-ethylpyridine-2-carboxamide.

Method B: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

Materials:

  • 4-Chloro-N-ethylpicolinamide

  • A source of ammonia (e.g., benzophenone imine followed by hydrolysis, or LHMDS)

  • A palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • A phosphine ligand (e.g., Xantphos, BINAP)

  • A base (e.g., NaOtBu, Cs₂CO₃)

  • Anhydrous toluene or dioxane

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), combine 4-chloro-N-ethylpicolinamide (1 equivalent), the palladium catalyst (e.g., 2 mol % Pd₂(dba)₃), and the ligand (e.g., 4 mol % Xantphos).

  • Add the base (e.g., 1.4 equivalents of NaOtBu).

  • Add the ammonia source (e.g., 1.2 equivalents of benzophenone imine).

  • Add anhydrous toluene or dioxane.

  • Degas the mixture and heat to 80-110 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • If using benzophenone imine, the resulting imine needs to be hydrolyzed with an aqueous acid to reveal the amino group.

  • Extract the product with an organic solvent, wash, dry, and purify as described in Method A.

Incorporation of the Scaffold into Peptidomimetic Structures

The 4-amino-N-ethylpyridine-2-carboxamide scaffold can be incorporated into a growing peptide chain using standard solid-phase peptide synthesis (SPPS) or solution-phase synthesis techniques.[10] The N-ethylcarboxamide can act as a C-terminal mimic, or the 4-amino group can be used as a point of attachment for further elaboration.

Workflow for Incorporating the Scaffold via the 4-Amino Group:

A Fmoc-protected Amino Acid B Activated Amino Acid (e.g., with HBTU/HOBt) A->B Activating Agents C 4-Amino-N-ethylpyridine- 2-carboxamide B->C Coupling Reaction D Fmoc-protected Dipeptide Mimic B->D

Caption: Coupling of a protected amino acid to the 4-amino group of the scaffold.

Protocol 3: Coupling of an Fmoc-Protected Amino Acid to the 4-Amino Group

This protocol describes the formation of an amide bond between the 4-amino group of the scaffold and the C-terminus of an N-terminally protected amino acid.

Materials:

  • 4-Amino-N-ethylpyridine-2-carboxamide

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

  • DIPEA

  • Anhydrous DMF

  • Piperidine (20% in DMF)

  • DCM

Procedure:

  • Activation of the Amino Acid:

    • Dissolve the Fmoc-protected amino acid (1.2 equivalents), HBTU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

    • Add DIPEA (2.4 equivalents) to the solution and stir for 5-10 minutes at room temperature.

  • Coupling Reaction:

    • Dissolve 4-amino-N-ethylpyridine-2-carboxamide (1 equivalent) in anhydrous DMF.

    • Add the activated amino acid solution to the scaffold solution and stir at room temperature for 2-4 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO₃, water, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the Fmoc-protected peptidomimetic.

  • Fmoc-Deprotection (for further chain elongation):

    • Dissolve the purified product in a 20% solution of piperidine in DMF.

    • Stir at room temperature for 30 minutes.

    • Remove the solvent under reduced pressure and co-evaporate with toluene to remove residual piperidine.

    • The resulting free amine can be used in the next coupling step.

Structural and Conformational Implications

The incorporation of a pyridine-based scaffold like 4-amino-N-ethylpyridine-2-carboxamide can have significant conformational effects on a peptide chain.[11][12][13] The rigidity of the pyridine ring restricts the torsional angles of the peptide backbone, which can pre-organize the peptidomimetic into a bioactive conformation. This can lead to increased binding affinity and selectivity for the target receptor.

Key Conformational Considerations:

  • Planarity: The pyridine ring is planar, which reduces the conformational flexibility of the adjacent peptide bonds.[14]

  • Hydrogen Bonding: The pyridine nitrogen and the 4-amino group can act as hydrogen bond acceptors and donors, respectively, potentially forming intramolecular hydrogen bonds that stabilize specific secondary structures like β-turns.[15]

  • Steric Effects: The substitution pattern on the pyridine ring can influence the preferred conformation of the molecule.[11][12]

Characterization and Quality Control

The synthesized scaffold and the resulting peptidomimetics should be thoroughly characterized to confirm their identity and purity.

Analytical Technique Purpose Expected Observations for 4-Amino-N-ethylpyridine-2-carboxamide
¹H NMR To determine the proton environment and confirm the structure.Signals corresponding to the pyridine ring protons, the ethyl group (a triplet and a quartet), and the amino group protons.
¹³C NMR To determine the carbon skeleton of the molecule.Resonances for the pyridine ring carbons, the carboxamide carbon, and the ethyl group carbons.
Mass Spectrometry (MS) To determine the molecular weight of the compound.A molecular ion peak corresponding to the calculated mass of C₈H₁₁N₃O.[16]
Infrared (IR) Spectroscopy To identify key functional groups.Characteristic absorption bands for N-H stretching (amine and amide), C=O stretching (amide), and C=N/C=C stretching (pyridine ring).[16]
High-Performance Liquid Chromatography (HPLC) To assess the purity of the compound.A single major peak indicating high purity.
Conclusion

The 4-amino-N-substituted-pyridine-2-carboxamide scaffold represents a valuable and versatile tool in the design and synthesis of novel peptidomimetics. Its rigid structure, coupled with multiple points for functionalization, allows for the creation of conformationally constrained molecules with potentially enhanced pharmacological properties. The protocols and conceptual framework provided in these application notes are intended to serve as a practical guide for researchers venturing into this exciting area of drug discovery.

References

  • Benchchem. (n.d.). Application Notes and Protocols for Pyridine-2-carboxylic Anhydride in Peptide Synthesis.
  • ResearchGate. (n.d.). Impact of pyridine incorporation into amino acids and peptide drugs.
  • Mitchell, D. C., et al. (2022). Accessing Diverse Pyridine-Based Macrocyclic Peptides by a Two-Site Recognition Pathway. Journal of the American Chemical Society. Retrieved from [Link]

  • Mitchell, D. C., et al. (2022). Accessing Diverse Pyridine-Based Macrocyclic Peptides by a Two-Site Recognition Pathway. PubMed. Retrieved from [Link]

  • Mitchell, D. C., et al. (2022). Accessing Diverse Pyridine-Based Macrocyclic Peptides by a Two-Site Recognition Pathway. PMC. Retrieved from [Link]

  • CymitQuimica. (n.d.). CAS 773140-43-5: ethyl 4-aminopyridine-2-carboxylate.
  • PrepChem.com. (n.d.). Synthesis of N-(2-aminoethyl)pyridine-2-carboxamide.
  • Google Patents. (n.d.). US20080262236A1 - Process for the Preparation of 4-Carbonyl)Amino]Phenoxy}-N-Methylpyridine-2-Carboxamide.
  • PubMed. (2024). Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • PMC. (n.d.). Discovery of 4-aminoindole carboxamide derivatives to curtail alpha-synuclein and tau isoform 2N4R oligomer formation. Retrieved from [Link]

  • PubMed. (2024). Discovery of novel substituted pyridine carboxamide derivatives as potent allosteric SHP2 inhibitors. Retrieved from [Link]

  • PMC. (n.d.). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino.... Retrieved from [Link]

  • ChemRxiv. (n.d.). Exploring the Conformational Effects of N- and C-Methylation of N-acylhydrazones. Retrieved from [Link]

  • Google Patents. (n.d.). WO2008010796A1 - Process for preparing pyridine-2-carboxamides and intermediates therefor.
  • PubMed. (n.d.). Synthesis and Antitumor Activity of Amino Derivatives of pyridine-2-carboxaldehyde Thiosemicarbazone. Retrieved from [Link]

  • PubChem. (n.d.). 4-(4-Amino-3-fluorophenoxy)-N-methylpyridine-2-carboxamide. Retrieved from [Link]

  • PubMed. (2003). Conformational analysis and molecular properties of N-(substituted phenyl-carbonylamino)-4-(1-hydroxymethylphenyl)-1,2,3,6-tetrahydropyridines. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Characterization of 4-Amino-N-[2 (diethylamino)Ethyl]Benzamide Tetraphenylborate Ion-Associate Complex: Antibacterial and Computational Study. Retrieved from [Link]

  • PubMed. (2023). Synthesis and Biological Study of 4-Aminopyridine-Peptide Derivatives Designed for the Treatment of Neurodegenerative Disorders. Retrieved from [Link]

  • Sciforum. (n.d.). Substituted N-benzylpyrazine-2-carboxamides, Their Synthesis, Hydro-lipophilic Properties and Evaluation of. Retrieved from [Link]

  • MDPI. (2025). New Dimethylpyridine-3-Carboxamide Derivatives as MMP-13 Inhibitors with Anticancer Activity. Retrieved from [Link]

  • SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. (n.d.). Retrieved from [Link]

  • PMC. (2010). Discovery of 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides As Selective, Orally Active Inhibitors of Protein Kinase B (Akt). Retrieved from [Link]

  • PMC. (n.d.). Peptidomimetics, a synthetic tool of drug discovery. Retrieved from [Link]

  • MDPI. (2025). Development and Characterization of a New Oral Antileishmanial Bis(pyridine-2-Carboxamidine) Drug Through Innovative Dissolution Testing in Biorelevant Media Combined with Pharmacokinetic Studies. Retrieved from [Link]

  • MDPI. (2025). N′-Substituted 2-Aminoacetanilides as Precursors for New 1,4-Benzodiazepin-2-Ones: Synthesis and Structural Study. Retrieved from [Link]

  • PubMed. (2016). Conformational analysis of 2-substituted piperazines. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Applications of Peptides and Peptidomimetics in Drug Discovery. Retrieved from [Link]

Sources

Application

microwave-assisted synthesis of pyridine-2-carboxamides

Application Note: Microwave-Assisted Synthesis of Pyridine-2-Carboxamides Executive Summary & Strategic Importance Pyridine-2-carboxamides (picolinamides) are privileged pharmacophores in medicinal chemistry, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Microwave-Assisted Synthesis of Pyridine-2-Carboxamides

Executive Summary & Strategic Importance

Pyridine-2-carboxamides (picolinamides) are privileged pharmacophores in medicinal chemistry, serving as the structural core for numerous kinase inhibitors (e.g., HPK1 inhibitors), antifungal agents, and transition metal ligands. Traditional thermal synthesis often suffers from extended reaction times, harsh reagents (e.g., SOCl₂), and difficult purification profiles.

This guide details two microwave-assisted (MW) protocols that supersede conventional heating:

  • Direct Amidation (Green Protocol): Aqueous-phase coupling using TBTU, eliminating toxic organic solvents.

  • Aminocarbonylation (Catalytic Protocol): Palladium-catalyzed insertion of CO (ex-situ generated) into 2-bromopyridines, bypassing the need for pre-synthesized carboxylic acids.

Why Microwave?

  • Kinetic Selectivity: Rapid heating minimizes the thermal degradation of the pyridine ring and prevents decarboxylation often seen with picolinic acids at high temperatures.

  • Safety: Eliminates the need for high-pressure gas cylinders when using solid CO precursors (e.g., Mo(CO)₆).

Mechanistic Pathways & Logic

To ensure reproducibility, one must understand the driving forces behind these reactions.

Pathway A: Activated Ester Amidation (Direct Coupling)

In the microwave field, dipolar polarization of the solvent (water/DMF) accelerates the formation of the active ester intermediate. The high dielectric constant of water (


) at MW frequencies efficiently couples with the electromagnetic field, creating localized superheating that drives the nucleophilic attack of the amine faster than hydrolysis can occur.
Pathway B: Pd-Catalyzed Aminocarbonylation

This pathway utilizes a "carbon monoxide releasing molecule" (CORM), specifically Molybdenum Hexacarbonyl [Mo(CO)₆]. Under MW irradiation, Mo(CO)₆ rapidly liberates CO gas in situ. The pressure is contained within the sealed vessel, driving the equilibrium toward the acyl-palladium species.

Figure 1: Mechanistic Cycle of Pd-Catalyzed Aminocarbonylation

Aminocarbonylation Start Start: 2-Bromopyridine + Pd(0) OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd  MW Heat CO_Insert CO Insertion (Ar-Pd-CO-Br) OxAdd->CO_Insert Nu_Attack Nucleophilic Attack (Amine) CO_Insert->Nu_Attack RedElim Reductive Elimination (Product Release) Nu_Attack->RedElim RedElim->Start  Regenerate Pd(0) MoCO Mo(CO)6 Source (MW Activation) MoCO->CO_Insert  CO Release

Caption: Catalytic cycle for the aminocarbonylation of 2-bromopyridine using Mo(CO)₆ as a solid CO source.

Experimental Protocols

Protocol 1: Aqueous Green Synthesis (Direct Amidation)

Best for: Converting available picolinic acids to amides without toxic waste.

Reagents:

  • Substrate: 5-substituted-pyridine-2-carboxylic acid (1.0 equiv)

  • Amine: Primary or secondary amine (1.1 equiv)

  • Coupling Agent: TBTU (1.5 equiv)[1]

  • Base: DIPEA (3.0 equiv)[1]

  • Solvent: Deionized Water (Neat)

Step-by-Step Workflow:

  • Setup: In a 10 mL microwave-transparent glass vial, charge the carboxylic acid (1.0 mmol), amine (1.1 mmol), and TBTU (1.5 mmol).

  • Solvent Addition: Add water (2.5 mL) and DIPEA (3.0 mmol). Note: The reaction may appear heterogeneous initially.

  • Sealing: Cap the vial with a Teflon-lined septum.

  • Irradiation: Place in a single-mode microwave reactor (e.g., CEM Discover or Biotage Initiator).

    • Temp: 60 °C

    • Power: Dynamic (Max 40 W)

    • Time: 30 minutes

    • Stirring: High (magnetic stir bar is critical for aqueous suspension).

  • Workup (Self-Validating):

    • Upon cooling, the product often precipitates as a solid.

    • Filtration: Filter the solid and wash with cold water (3 x 5 mL) to remove DIPEA salts and TBTU byproducts.

    • Extraction (if oil): Extract with EtOAc, wash with brine, dry over Na₂SO₄.

Critical Insight: Water is used not just as a solvent but to facilitate the "hydrophobic effect," forcing the organic reactants together, which accelerates the kinetics beyond simple thermal heating.

Protocol 2: Palladium-Catalyzed Aminocarbonylation

Best for: Library synthesis starting from aryl halides; avoiding handling of unstable acids.

Reagents:

  • Substrate: 2-Bromopyridine derivative (1.0 mmol)

  • Amine: Nucleophile (1.5 mmol)

  • CO Source: Mo(CO)₆ (0.5 equiv - generates 3 equiv CO)

  • Catalyst: Pd(OAc)₂ (5 mol%)

  • Ligand: Xantphos (5 mol%) - Crucial for pyridine substrates to prevent catalyst poisoning.

  • Base: DBU (3.0 equiv)

  • Solvent: 1,4-Dioxane (3 mL)

Step-by-Step Workflow:

  • Vessel Prep: Use a 20 mL microwave vial (pressure rating 20 bar). Add Pd(OAc)₂, Xantphos, and Mo(CO)₆.[2]

  • Inerting: Purge the vial with Argon for 1 minute. Safety: Mo(CO)₆ is toxic; handle in a fume hood.

  • Addition: Add 2-bromopyridine, amine, DBU, and degassed dioxane. Cap immediately.

  • Irradiation:

    • Temp: 110–130 °C

    • Pre-stir: 30 seconds (to mix solids).

    • Hold Time: 15–20 minutes.

    • Pressure Limit: Set safety cutoff to 15 bar (CO gas generation will increase pressure).

  • Workup:

    • Vent the vial carefully in a fume hood (release residual CO).

    • Filter through a Celite pad to remove Pd black.

    • Concentrate and purify via flash chromatography (Hexane/EtOAc).

Figure 2: Workflow Logic for Protocol Selection

ProtocolSelection Input Starting Material? Acid Pyridine-2-COOH Input->Acid Halide 2-Bromopyridine Input->Halide P1 Protocol 1: Direct Amidation (Water/TBTU) Acid->P1 Green/Fast P2 Protocol 2: Aminocarbonylation (Pd/Mo(CO)6) Halide->P2 One-Pot

Caption: Decision tree for selecting the appropriate synthesis protocol based on starting material availability.

Data Analysis & Troubleshooting

Table 1: Comparative Efficiency of Methods

MetricThermal Reflux (SOCl₂)MW Direct Amidation (Protocol 1)MW Aminocarbonylation (Protocol 2)
Time 4–12 Hours30 Minutes20 Minutes
Yield 60–75%85–95%70–88%
Solvent DCM/Toluene (Toxic)Water (Green)Dioxane
Purification Acid/Base Wash + ColumnFiltration (often sufficient)Column Chromatography
Atom Economy Low (SO₂ byproduct)HighModerate (CO utilization)

Troubleshooting Guide:

  • Low Yield in Protocol 1: If the amine is weakly nucleophilic (e.g., aniline), increase Temperature to 80 °C and switch solvent to DMF/Water (1:1).

  • Pd Black Formation in Protocol 2: Indicates catalyst decomposition. Increase Xantphos loading to 7.5 mol% or lower temperature to 100 °C. Ensure thorough degassing of dioxane.

  • Vessel Over-pressurization: Reduce Mo(CO)₆ loading. 0.5 equiv is usually sufficient; excess generates uncontrollable CO pressure.

References

  • Microwave-assisted solution phase synthesis of novel pyridine carboxamides in neat water. Source: NIScPR (Indian Journal of Chemistry). Context: Basis for Protocol 1 (TBTU/Water method). URL:[Link]

  • Mild Pd-Catalyzed Aminocarbonylation of (Hetero)Aryl Bromides with a Palladacycle Precatalyst. Source: Organic Letters (ACS Publications). Context: Foundation for Protocol 2 (Aminocarbonylation conditions). URL:[Link]

  • Two-Chamber Aminocarbonylation of Aryl Bromides and Triflates Using Amino Acids as Nucleophiles. Source: Journal of Organic Chemistry (ACS/NIH). Context: Safety protocols for using CO precursors in microwave synthesis. URL:[Link]

  • Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. Source: Molecules (MDPI). Context: Alternative catalyst-free/CAN methods for amidation. URL:[Link][3]

  • Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors. Source: Journal of Medicinal Chemistry.[4] Context: Application of these protocols in active drug discovery programs. URL:[Link][4]

Sources

Method

Application Note: Synthetic Strategies for the N-Ethylation of 4-Aminopyridine-2-carboxamide

Abstract This technical guide provides a comprehensive overview of synthetic methodologies for the selective N-ethylation of 4-aminopyridine-2-carboxamide, a key transformation for generating intermediates in pharmaceuti...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of synthetic methodologies for the selective N-ethylation of 4-aminopyridine-2-carboxamide, a key transformation for generating intermediates in pharmaceutical research and drug development. We address the inherent challenge of regioselectivity due to the presence of two distinct nucleophilic nitrogen centers. This document details two primary, field-proven strategies: direct alkylation using ethyl halides and reductive amination with acetaldehyde. For each method, we provide in-depth mechanistic discussions, a comparative analysis of their advantages and limitations, and detailed, step-by-step experimental protocols. This guide is intended for researchers, chemists, and drug development professionals seeking robust and reliable methods for the synthesis of N-ethyl-4-aminopyridine-2-carboxamide and related derivatives.

The Challenge: Regioselective N-Ethylation of a Heterocyclic Amine

The structure of 4-aminopyridine-2-carboxamide presents a classic synthetic challenge: the presence of two nucleophilic nitrogen atoms. The target transformation is the ethylation of the exocyclic amino group (N4), but the endocyclic pyridine ring nitrogen (N1) is also nucleophilic and can compete in alkylation reactions. Direct alkylation often leads to the formation of a quaternary pyridinium salt, a common and often major byproduct in the alkylation of aminopyridines[1]. The electron-withdrawing nature of the carboxamide group at the 2-position further modulates the reactivity of the pyridine ring. Therefore, achieving high selectivity for the desired N4-ethylated product requires careful selection of the synthetic strategy and reaction conditions.

Caption: Competing nucleophilic centers in 4-aminopyridine-2-carboxamide.

Selection of Ethylation Strategy: A Comparative Analysis

Two principal methods have proven effective for the N-alkylation of aminopyridines and are applicable to the target molecule: Reductive Amination and Direct Alkylation . The choice between them depends on factors such as required selectivity, available starting materials, and tolerance of other functional groups.

FeatureMethod 1: Reductive AminationMethod 2: Direct Alkylation
Ethylating Agent AcetaldehydeEthyl Halide (e.g., EtI, EtBr) or Diethyl Sulfate
Key Reagent Hydride source (e.g., NaBH(OAc)₃)Base (e.g., K₂CO₃, NaH)
Selectivity High. The reaction proceeds via an iminium ion intermediate formed exclusively at the primary amino group, preventing N1-alkylation.Variable. Prone to forming N1-pyridinium salts as a major byproduct. Requires careful optimization.
Reaction Conditions Mild, often room temperature. Tolerates a wide range of functional groups[2][3].Can require elevated temperatures and strongly basic, anhydrous conditions.
Safety Concerns Sodium triacetoxyborohydride is moisture-sensitive. Acetaldehyde is volatile and flammable.Ethyl iodide is a lachrymator. Diethyl sulfate is highly toxic and a probable human carcinogen[4][5]. Sodium hydride is pyrophoric.
Primary Byproducts Over-alkylation to the diethyl-amino product is possible but can be controlled by stoichiometry.N1-ethyl pyridinium salt, over-alkylation products.
Recommendation Highly recommended for achieving high regioselectivity and yield, especially for substrates with multiple nucleophilic sites[6][7].A viable alternative if reductive amination is not feasible, but requires careful control and purification.

Detailed Experimental Protocols

Protocol 1: N-Ethylation via Reductive Amination (Preferred Method)

This method leverages the high selectivity of sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) to reduce an in-situ formed iminium ion. The reaction rate for reducing the iminium ion is significantly faster than for reducing carbonyls, making it an ideal one-pot procedure[2].

Caption: Reaction pathway for reductive amination.

Materials:

  • 4-aminopyridine-2-carboxamide (1.0 equiv)

  • Acetaldehyde (1.5-2.0 equiv)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv)

  • 1,2-Dichloroethane (DCE) (Anhydrous)

  • Acetic Acid (optional, 0.1 equiv)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (for extraction)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-aminopyridine-2-carboxamide (1.0 equiv).

  • Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to form a suspension (approx. 0.1-0.2 M concentration). 1,2-dichloroethane is the preferred solvent for this reaction[3].

  • Reagent Addition: Add acetaldehyde (1.5-2.0 equiv) to the mixture. If the reaction is sluggish, a catalytic amount of acetic acid (0.1 equiv) can be added to facilitate imine formation[8]. Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise to the stirring mixture. The addition may be slightly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-24 hours. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by silica gel column chromatography, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane/methanol) to afford the pure N-ethyl-4-aminopyridine-2-carboxamide[9][10].

Protocol 2: Direct N-Ethylation with Ethyl Iodide

This classical Sₙ2 reaction relies on a base to deprotonate the amino group, enhancing its nucleophilicity to attack the ethylating agent. This method requires careful control to minimize the formation of the undesired N1-alkylated pyridinium salt[11].

Materials:

  • 4-aminopyridine-2-carboxamide (1.0 equiv)

  • Potassium carbonate (K₂CO₃), anhydrous and finely powdered (2.0-3.0 equiv) or Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Ethyl iodide (EtI) (1.1-1.5 equiv)[12]

  • Dimethylformamide (DMF) or Acetonitrile (MeCN), anhydrous

  • Water

  • Ethyl acetate (for extraction)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 4-aminopyridine-2-carboxamide (1.0 equiv) and anhydrous potassium carbonate (2.0-3.0 equiv).

    • Alternative Base Note: If using sodium hydride, suspend the NaH (1.2 equiv) in anhydrous DMF first, cool to 0 °C, and add a solution of the aminopyridine in DMF dropwise. Allow the mixture to stir for 30 minutes at 0 °C before proceeding.

  • Solvent Addition: Add anhydrous DMF to dissolve/suspend the starting materials.

  • Ethylating Agent Addition: Add ethyl iodide (1.1-1.5 equiv) dropwise to the stirring mixture at room temperature.

  • Reaction: Stir the mixture at room temperature or heat to 50-60 °C for 6-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After the reaction is complete, cool the mixture to room temperature. If DMF was used, it can be partially removed under high vacuum. Dilute the residue with water and ethyl acetate.

  • Extraction: Transfer to a separatory funnel and extract the product with ethyl acetate (3x).

  • Washing & Drying: Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product will likely be a mixture of N4-ethylated product, starting material, and potentially the N1-ethylated pyridinium salt. Purify by silica gel column chromatography to isolate the desired product.

General Experimental Workflow and Product Characterization

A successful synthesis requires a systematic workflow from setup to final analysis.

Experimental_Workflow A Reaction Setup (Inert Atmosphere) B Reagent Addition & Reaction A->B C Monitor Progress (TLC / LC-MS) B->C C->B Incomplete D Reaction Quench & Workup C->D Complete E Extraction D->E F Drying & Solvent Removal E->F G Purification (Column Chromatography) F->G H Characterization (NMR, MS) G->H

Caption: General workflow for synthesis, purification, and analysis.

Characterization of N-ethyl-4-aminopyridine-2-carboxamide:

  • ¹H NMR: Expect to see new signals corresponding to the ethyl group: a triplet (3H) around 1.2-1.4 ppm and a quartet (2H) around 3.2-3.5 ppm. The NH proton of the ethylamino group will also be present.

  • ¹³C NMR: Appearance of two new signals for the ethyl group carbons, typically around 15 ppm (CH₃) and 40-45 ppm (CH₂).

  • Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the mass of the ethylated product (C₈H₁₁N₃O, MW = 165.19).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion - Inactive reducing agent (STAB is hygroscopic).- Insufficient base or wet conditions (Direct Alkylation).- Low reaction temperature/time.- Use a fresh bottle of NaBH(OAc)₃.- Ensure all reagents and solvents are anhydrous. Use a stronger base or increase equivalents.- Increase reaction temperature and/or time.
Formation of Byproducts - Reductive Amination: Over-alkylation (diethyl product).- Direct Alkylation: Significant N1-alkylation (pyridinium salt).- Use a smaller excess of acetaldehyde (closer to 1.1-1.2 equiv).- Switch to the more selective reductive amination method. Optimize base and temperature for direct alkylation.
Difficult Purification - Products and starting materials have similar polarity.- Pyridinium salt is water-soluble and may not extract well.- Use a shallow gradient during column chromatography.- For direct alkylation, after extraction, an acidic wash can sometimes help remove unreacted basic starting material. The pyridinium salt will remain in the aqueous phase.

Conclusion

The N-ethylation of 4-aminopyridine-2-carboxamide can be achieved effectively through several synthetic routes. For applications demanding high regioselectivity and yield with minimal byproduct formation, reductive amination using sodium triacetoxyborohydride and acetaldehyde is the superior and recommended method . It offers mild conditions and a predictable outcome. While direct alkylation with ethyl halides is a viable alternative, it necessitates more rigorous optimization and purification to manage the competing N-alkylation of the pyridine ring. The protocols and data presented herein provide a robust foundation for researchers to successfully synthesize the target N-ethylated compound for applications in medicinal chemistry and beyond.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (ACS Symposium Series, Vol. 641, pp. 201-216). American Chemical Society. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Feroci, M., Chiarotto, I., Forte, G., Inesi, A., & Tortorella, S. (2014). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 19(3), 3296–3311. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed. [Link]

  • ResearchGate. (2014). Synthesis of N-alkyl-4-aminopyridine. [Link]

  • Pippel, D. J., et al. (2012). Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids. Tetrahedron Letters, 53(32), 4084-4087. [Link]

  • Smahi, A., et al. (2011). A Facile N-Monoalkylation of Aminopyridines. Synthetic Communications, 41(15), 2265-2274. [Link]

  • Bonin, M., et al. (2011). 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Organic Letters, 13(19), 5080–5083. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • PubChem. (n.d.). Diethyl sulfate. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Patel, N. R., et al. (2024). Development of a Mild and Efficient Process for Ir-Catalyzed N-Alkylation of 4-Bromopyridin-2-amine with a Primary Alcohol via Borrowing Hydrogen. Organic Process Research & Development. [Link]

  • Wikipedia. (n.d.). Diethyl sulfate. [Link]

  • Google Patents. (2017). CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline.
  • Wikipedia. (n.d.). Ethyl iodide. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Diethyl Sulfate. [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines [Video]. YouTube. [Link]

  • Gokhale, N. H., et al. (2009). Crystal structures of N′-aminopyridine-2-carboximidamide and N′-{[1-(pyridin-2-yl)ethylidene]amino}pyridine-2-carboximidamide. Acta Crystallographica Section E, 65(Pt 5), o976–o979. [Link]

  • Google Patents. (2008).
  • International Agency for Research on Cancer. (1992). DIETHYL SULFATE. In Occupational Exposures to Mists and Vapours from Strong Inorganic Acids; and Other Industrial Chemicals. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 54. [Link]

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Application

Application Notes and Protocols: Synthesis of Fluorescent Probes Using Aminopyridine Scaffolds

Introduction The field of biomedical research and drug development heavily relies on the ability to visualize and track biological processes at the molecular level.[][2] Fluorescent probes have emerged as indispensable t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The field of biomedical research and drug development heavily relies on the ability to visualize and track biological processes at the molecular level.[][2] Fluorescent probes have emerged as indispensable tools for these applications due to their high sensitivity, specificity, and the ability to provide real-time spatial and temporal information.[][3] Among the diverse array of fluorophores, aminopyridine-based scaffolds have garnered significant attention owing to their favorable photophysical properties, including high quantum yields and amenability to chemical modification.[4][5][6] Unsubstituted 2-aminopyridine, for instance, exhibits a notable quantum yield, making it an attractive starting point for the design of novel fluorescent probes.[4][7]

This comprehensive guide provides detailed application notes and protocols for the synthesis of fluorescent probes utilizing aminopyridine scaffolds. It is designed for researchers, scientists, and professionals in drug development who seek to leverage these versatile fluorophores in their work. The content delves into the underlying principles of probe design, various synthetic strategies, and detailed, step-by-step experimental procedures.

The Aminopyridine Scaffold: A Versatile Platform for Fluorescent Probe Design

The aminopyridine core offers a robust and tunable platform for the development of fluorescent probes. The amino group and the pyridine ring nitrogen can be strategically functionalized to modulate the probe's spectroscopic properties, such as absorption and emission wavelengths, as well as its sensitivity and selectivity towards specific analytes or biological environments.[8] The inherent fluorescence of the aminopyridine scaffold can be harnessed and fine-tuned through the introduction of various substituents, influencing factors like quantum yield and Stokes shift.[9][10]

Key Design Principles:
  • Modulation of Intramolecular Charge Transfer (ICT): Many aminopyridine-based probes operate on the principle of ICT. The introduction of electron-donating and electron-withdrawing groups on the pyridine ring can create a "push-pull" system, where photoexcitation leads to a significant change in the dipole moment. This makes the probe's fluorescence highly sensitive to the polarity of its microenvironment, a property known as solvatochromism.[11][12]

  • Photoinduced Electron Transfer (PeT) Quenching and Activation: The fluorescence of the aminopyridine core can be quenched by attaching a recognition moiety through a linker. Upon binding to the target analyte, the PeT process is disrupted, leading to a "turn-on" fluorescence response.[2] This is a powerful strategy for designing highly specific probes.

  • "Click and Probing" Strategy: The introduction of bioorthogonal functional groups, such as azides or alkynes, allows for the covalent labeling of biomolecules in a highly specific manner.[4][5] A notable approach involves designing "pre-fluorescent" probes where the fluorescence is quenched by an azide group.[4][7] Upon a copper-catalyzed or strain-promoted alkyne-azide cycloaddition (click reaction), the quenching effect is eliminated, resulting in a significant fluorescence enhancement.[4][13]

Synthetic Strategies for Aminopyridine-Based Fluorescent Probes

Several synthetic routes have been developed to access multisubstituted aminopyridine scaffolds. A particularly efficient method involves a Rhodium-catalyzed coupling of a vinyl azide with an isonitrile to form a vinyl carbodiimide intermediate, which then undergoes a tandem cyclization with an alkyne.[4][5] This one-pot reaction allows for the facile construction of highly substituted aminopyridines with diverse functionalities.

General Synthetic Workflow:

The synthesis of an aminopyridine-based fluorescent probe typically involves a multi-step process that can be broadly categorized as follows:

  • Core Scaffold Synthesis: Construction of the substituted aminopyridine core structure.

  • Functionalization: Introduction of specific functional groups to impart desired properties such as analyte reactivity, targeting capabilities, or "turn-on" mechanisms.

  • Purification and Characterization: Isolation and rigorous characterization of the final probe.

Below is a visual representation of a typical synthetic workflow for an aminopyridine-based probe designed for "click and probing" applications.

Caption: Synthetic workflow for an aminopyridine probe.

Detailed Experimental Protocols

Protocol 1: Synthesis of a "Pre-fluorescent" Azido-Aminopyridine Probe

This protocol details the synthesis of an aminopyridine derivative functionalized with an azide group, rendering it non-fluorescent until it undergoes a click reaction.[4][7]

Materials:

  • Substituted aminopyridine precursor (e.g., BocNH-substituted aminopyridine)

  • Sodium nitrite (NaNO₂)

  • Hydrochloric acid (HCl)

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Diazotization:

    • Dissolve the BocNH-substituted aminopyridine precursor in a suitable solvent mixture (e.g., HCl/water).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of sodium nitrite in water dropwise while maintaining the temperature at 0 °C.

    • Stir the reaction mixture at 0 °C for 30 minutes.

  • Azidation:

    • In a separate flask, dissolve sodium azide in water and cool to 0 °C.

    • Slowly add the diazonium salt solution from the previous step to the sodium azide solution at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane (3 x 50 mL).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization:

    • Confirm the structure of the azido-aminopyridine product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).[4]

    • Verify the absence of fluorescence of the azido-substituted compound using a spectrofluorometer.[4][7] The azide group acts as a fluorescence quencher due to the electron-rich nitrogen atoms.[4]

Protocol 2: "Click and Probing" Application with an Alkyne-Modified Biomolecule

This protocol describes the use of the synthesized "pre-fluorescent" probe to label an alkyne-modified protein, such as bovine serum albumin (BSA), resulting in fluorescence activation.[4][5]

Materials:

  • Azido-aminopyridine probe (from Protocol 1)

  • Alkyne-modified BSA

  • Copper(II) sulfate (CuSO₄)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the azido-aminopyridine probe in DMSO (e.g., 10 mM).

    • Prepare a stock solution of alkyne-modified BSA in PBS (e.g., 10 mg/mL).

    • Prepare fresh stock solutions of CuSO₄ (e.g., 50 mM in water) and sodium ascorbate (e.g., 100 mM in water).

  • Click Reaction:

    • In a microcentrifuge tube, combine the alkyne-modified BSA solution with the azido-aminopyridine probe stock solution to achieve the desired final concentrations.

    • Add sodium ascorbate to the mixture, followed by CuSO₄. The final concentrations should be optimized, but typical ranges are 1-10 µM for the probe, 1 mg/mL for the protein, 1 mM for sodium ascorbate, and 0.1 mM for CuSO₄.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Fluorescence Measurement:

    • Measure the fluorescence emission spectrum of the reaction mixture using a spectrofluorometer. An untagged protein sample treated with the probe should be used as a negative control.

    • A significant increase in fluorescence intensity should be observed upon successful click reaction and formation of the triazole ring, which eliminates the quenching effect of the azide group.[4][13]

Spectroscopic Data of Representative Aminopyridine Probes

The photophysical properties of aminopyridine-based fluorescent probes are highly dependent on their substitution patterns. The following table summarizes key spectroscopic data for a selection of synthesized aminopyridine derivatives.

Compoundλabs (nm)λex (nm)λem (nm)Quantum Yield (Φ)Reference
Diethyl 2-(tert-butylamino)-6-phenylpyridine-3,4-dicarboxylate 2703904800.31[4]
Diethyl 6-(4-(trifluoromethyl)phenyl)-2-(tert-butylamino)pyridine-3,4-dicarboxylate 2703904800.67[4]
Diethyl 6-(4-azidophenyl)-2-(cyclohexylamino)pyridine-3,4-dicarboxylate (Probe 15) ---~0.03 (quenched)[4][13]
Triazole product of Probe 15 with phenylacetylene (Compound 16) 2553904800.35[4]
Triazole product of Probe 15 with propargyl alcohol (Compound 17) 2703904800.43-0.44[4]

Note: λabs = Absorption maximum, λex = Excitation maximum, λem = Emission maximum.

The data clearly demonstrates the fluorescence quenching effect of the azide group in Probe 15 and the subsequent significant enhancement in quantum yield upon click reaction to form the triazole products 16 and 17.[4][13]

Characterization of Aminopyridine Scaffolds

Thorough characterization of the synthesized aminopyridine derivatives is crucial to confirm their structure and purity. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the molecular structure. The chemical shifts of protons and carbons in the pyridine ring and its substituents provide valuable structural information.[8][14]

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass of the synthesized compounds, confirming their elemental composition.[4]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the presence of key functional groups, such as the amino group (N-H stretching vibrations typically appear in the 3250-3480 cm⁻¹ region) and the pyridine ring (C=C and C=N stretching vibrations in the 1300-1600 cm⁻¹ region).[8][15]

  • UV-Visible and Fluorescence Spectroscopy: These techniques are essential for characterizing the photophysical properties of the fluorescent probes, including their absorption and emission spectra, quantum yields, and Stokes shifts.[10] The effect of solvent polarity on the spectral properties can also be investigated to assess any solvatochromic behavior.[10][16]

Characterization cluster_structure Structural Elucidation cluster_properties Photophysical Properties Probe Synthesized Aminopyridine Probe NMR NMR Spectroscopy (¹H, ¹³C) Probe->NMR MS Mass Spectrometry (HRMS) Probe->MS IR IR Spectroscopy Probe->IR UVVis UV-Vis Spectroscopy Probe->UVVis Fluorescence Fluorescence Spectroscopy Probe->Fluorescence

Sources

Method

preparation of metal complexes with pyridine-2-carboxamide ligands

Executive Summary Pyridine-2-carboxamide (picolinamide) ligands represent a privileged scaffold in bioinorganic and medicinal chemistry due to their structural similarity to peptide backbones and their ability to stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine-2-carboxamide (picolinamide) ligands represent a privileged scaffold in bioinorganic and medicinal chemistry due to their structural similarity to peptide backbones and their ability to stabilize high-valent metal oxidation states.

This application note provides a definitive technical guide for the synthesis of these ligands and their subsequent metallation. A critical feature of this ligand class is its coordination ambiguity : it can bind as a neutral


 donor or, upon deprotonation, as an anionic 

donor. This guide details the specific protocols required to selectively access either mode, enabling researchers to fine-tune the redox properties and biological activity of the resulting complexes.

Part 1: Ligand Design & Synthesis

Before complexation, high-purity ligands must be synthesized. While direct condensation of picolinic acid with amines is possible using coupling agents (EDC/HOBt), the Acid Chloride Method remains the gold standard for scalability and yield, while the Ester Aminolysis Method offers a greener, halogen-free alternative.

Protocol A: The Acid Chloride Route (Standard)

Best for: Aromatic amines, electron-poor amines, and large-scale synthesis.

  • Activation: Suspend picolinic acid (10 mmol) in dry dichloromethane (DCM) or toluene. Add thionyl chloride (

    
    , 15 mmol) and a catalytic drop of DMF. Reflux for 2–3 hours until the solution is clear.
    
  • Isolation: Evaporate solvent and excess

    
     under vacuum to obtain picolinoyl chloride hydrochloride. Note: Use immediately.
    
  • Coupling: Dissolve the target amine (10 mmol) and triethylamine (

    
    , 25 mmol) in dry DCM at 0°C.
    
  • Addition: Dropwise add the picolinoyl chloride (dissolved in DCM) to the amine solution.

  • Workup: Stir at room temperature (RT) for 4–12 hours. Wash with

    
     (sat. aq.) and brine. Dry over 
    
    
    
    .
Protocol B: The Ester Aminolysis Route (Green)

Best for: Aliphatic amines and avoiding chlorinated solvents.

  • Reagents: Mix ethyl picolinate (10 mmol) and the target amine (10-12 mmol) in ethanol.

  • Reflux: Heat to reflux for 6–24 hours. (Microwave irradiation at 100°C for 30 mins can replace reflux).

  • Crystallization: Cool the mixture. The product often precipitates directly. If not, reduce volume and add cold hexane.

LigandSynthesis Start Picolinic Acid Source RouteA Acid Chloride Route (SOCl2, Reflux) Start->RouteA High Reactivity RouteB Ester Route (EtOH, Reflux/MW) Start->RouteB Green Chem Intermed Reactive Intermediate (R-COCl or R-COOEt) RouteA->Intermed RouteB->Intermed Coupling Amine Addition (+ Base for Route A) Intermed->Coupling Product Pyridine-2-Carboxamide Ligand (HL) Coupling->Product

Figure 1: Decision pathway for ligand synthesis based on substrate reactivity and environmental requirements.

Part 2: Metal Complexation Strategies

The critical decision point in this workflow is the choice of Coordination Mode . The amide nitrogen has a high


 (~15–17), meaning it does not deprotonate in neutral water. However, metal ions can acidify this proton, allowing access to the anionic amidate form in the presence of a base.
Scenario A: Neutral Coordination ( -Chelation)

Target Structure:


 or 

Mechanism: The metal binds to the Pyridine-N and the Carbonyl-O.[1][2] The amide NH remains intact.

Protocol:

  • Dissolution: Dissolve 1.0 eq of Ligand (HL) in Methanol or Ethanol.

  • Metal Addition: Add 0.5 eq (for 2:1 complex) or 1.0 eq (for 1:1 complex) of metal salt chloride or perchlorate (e.g.,

    
    , 
    
    
    
    ).
    • Crucial: Do NOT use acetate salts here, as acetate can act as a base.

  • Reaction: Stir at RT for 1–2 hours. Heating is rarely required and may promote solvolysis.

  • Precipitation: The complex often precipitates immediately. If not, add diethyl ether to induce precipitation.

  • Result: For Cu(II), these complexes are typically Blue or Greenish-Blue .

Scenario B: Anionic Amidate Coordination ( -Chelation)

Target Structure:


 (Neutral complex)
Mechanism: The metal binds to Pyridine-N and the deprotonated Amide-N. The carbonyl oxygen is non-coordinating.

Protocol:

  • Dissolution: Dissolve 2.0 eq of Ligand (HL) in Methanol.

  • Base Activation (Method 1): Add 2.0 eq of

    
     or dilute NaOH. Stir for 10 mins.
    
  • Metal Addition (Method 1): Add 1.0 eq of Metal Chloride/Nitrate.

  • Alternative (Method 2 - Self-Buffering): Use Metal Acetate (

    
    ) as the starting material. The acetate acts as the base to deprotonate the amide.
    
    • Reaction:

      
      
      
  • Reaction: Reflux may be required for 1 hour to ensure complete deprotonation and rearrangement.

  • Result: For Cu(II), these complexes are typically Red-Violet or Purple (due to the stronger field of the N-donor).

CoordinationLogic Input Ligand (HL) + Metal Salt Check Is Base Present? (Et3N, NaOH, or Acetate counterion) Input->Check NoBase NO BASE (e.g., CuCl2 in MeOH) Check->NoBase Acidic/Neutral pH YesBase BASE PRESENT (e.g., Cu(OAc)2 or +Et3N) Check->YesBase Basic pH NeutralMode Neutral Mode (N,O) Metal binds Carbonyl-O NoBase->NeutralMode AnionicMode Anionic Mode (N,N) Metal binds Amide-N- YesBase->AnionicMode Result1 Cationic Complex [M(HL)2]2+ Color: Blue/Green (Cu) NeutralMode->Result1 Result2 Neutral Complex [M(L)2] Color: Violet/Purple (Cu) AnionicMode->Result2

Figure 2: The "Amide Switch" mechanism determining final coordination geometry and electronic properties.

Part 3: Characterization & Validation

To ensure scientific integrity, the synthesized complexes must be validated. The shift in the Amide I band (C=O stretch) is the most reliable rapid diagnostic tool.

Table 1: Diagnostic Spectroscopic Data
FeatureFree Ligand (HL)Neutral Complex (

)
Anionic Complex (

)
IR: Amide I (

)
~1680–1690 cm⁻¹Red shift (~1650–1665 cm⁻¹)Drastic Red shift (~1590–1630 cm⁻¹)
IR: Amide II (

)
~1520–1540 cm⁻¹PresentAbsent (Disappears)
¹H NMR (DMSO-

)
NH signal ~10.5 ppmNH signal present (often shifted downfield)NH signal Absent
Electronic Spectra (Cu) N/A

~700–750 nm (d-d transition)

~500–550 nm (Stronger field)

Key Validation Step:

  • For Anionic Complexes: Confirm the absence of the Amide II band in IR and the NH proton in NMR. If these signals persist, the deprotonation is incomplete—add stronger base or reflux longer.

  • For Neutral Complexes: Ensure the counterion (Cl, NO3) is accounted for in Elemental Analysis.

Part 4: Application Notes for Drug Development

1. Anticancer Activity (ROS Generation): Copper(II) complexes of pyridine-2-carboxamides are potent redox-active agents. The


-coordinated (anionic) species are particularly effective at mimicking Superoxide Dismutase (SOD) or generating Reactive Oxygen Species (ROS) due to the stabilization of the Cu(II)/Cu(I) redox couple.
  • Protocol Tip: When testing cytotoxicity (MTT assay), dissolve complexes in DMSO/media immediately before use. Anionic complexes are generally more lipophilic and cell-permeable than their cationic counterparts.

2. Tuberculosis (TB) Leads: The pyridine-2-carboxamide scaffold is structurally related to Pyrazinamide (a first-line TB drug). Metal complexation has been shown to enhance the bioavailability of these ligands.[3]

  • Design Note: Use lipophilic amines (e.g., adamantyl-amine) during ligand synthesis to maximize mycobacterial cell wall penetration.

References

  • Samanta, S., et al. (2013). "Synthesis and characterization of mononuclear copper(II) complexes of pyridine 2-carboxamide: pH induced coordination mode switching." Journal of Chemical Sciences, 125, 1451–1462.

  • Mishra, A. P., et al. (2010). "Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid." Journal of the Indian Chemical Society. (Verified context via S.J. Chem. Tech).

  • Hitchman, M. A., et al. (2004). "New pyridine carboxamide ligands and their complexation to copper(II)." Dalton Transactions, 2004, 1270-1278.

  • Chopra, S., et al. (2024).[4] "Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis."[4] Antimicrobial Agents and Chemotherapy.[4]

  • Vlahović, F., et al. (2020). "Cu(II) Complexes and Coordination Polymers with Pyridine or Pyrazine Amides... Structures and EPR Patterns.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility Optimization for 4-amino-N-ethylpyridine-2-carboxamide

Executive Summary & Root Cause Analysis The Issue: Users frequently report precipitation of 4-amino-N-ethylpyridine-2-carboxamide when diluting from organic stock solutions (DMSO) into neutral aqueous buffers (PBS, pH 7....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Root Cause Analysis

The Issue: Users frequently report precipitation of 4-amino-N-ethylpyridine-2-carboxamide when diluting from organic stock solutions (DMSO) into neutral aqueous buffers (PBS, pH 7.4).[1]

The Physicochemical Root Cause: This molecule exhibits "Brick Dust" behavior rather than "Grease Ball" behavior.[1]

  • High Crystal Lattice Energy: The molecule contains both a hydrogen bond donor (4-amino group, amide proton) and a hydrogen bond acceptor (pyridine nitrogen, amide carbonyl).[1][2] This facilitates strong intermolecular

    
    -stacking and hydrogen bonding networks in the solid state, leading to a high melting point and high energy required to break the crystal lattice.[1]
    
  • pH-Dependent Ionization: The pyridine nitrogen is the primary basic center.[1]

    • At pH > 7: The molecule is neutral.[1] The hydration energy of the neutral molecule is insufficient to overcome the crystal lattice energy, resulting in poor solubility.[1][2]

    • At pH < 5: The pyridine nitrogen becomes protonated (

      
       estimated ~6.0–6.5 due to the electron-donating 4-amino group).[1] This cationic charge disrupts crystal packing and drastically increases aqueous solubility.[1]
      

Troubleshooting Guide (FAQ Format)

Q1: Why does my compound precipitate immediately upon adding water, even at low concentrations?

Diagnosis: You are likely operating near the compound's isoelectric point or in its neutral state where lattice energy dominates.[1] Solution:

  • Immediate Fix: Lower the pH.[1] If your assay permits, adjust the vehicle to pH 4.0–5.0 using dilute HCl or Citrate buffer.[1][2]

  • Alternative: If neutral pH is mandatory, you must use a co-solvent system or a carrier .[1][2]

    • Recommended: 5% DMSO + 40% PEG400 + 55% Water.[1]

Q2: I need to run a biological assay at pH 7.4. How do I keep it in solution?

Diagnosis: Simple aqueous buffers are insufficient for this scaffold at neutral pH.[1] Solution: Use a "Keep-It-Soluble" serial dilution protocol. Do not dilute directly from 100% DMSO to 100% Water.[1]

  • Protocol:

    • Prepare Stock: 10 mM in 100% DMSO.

    • Intermediate Dilution: Dilute to 10x working concentration using pure ethanol or 50% PEG400 .

    • Final Step: Spike this intermediate into the assay buffer.[1]

    • Why? This prevents the local "shock" precipitation that occurs when a hydrophobic DMSO droplet hits a wall of water.[1]

Q3: Can I make a salt form to improve stability?

Diagnosis: Yes, this is the most robust long-term solution.[1][2] Solution: The Hydrochloride (HCl) or Mesylate salts are highly recommended.[1][2]

  • Mechanism: Protonating the pyridine nitrogen breaks the intermolecular H-bond network.[1]

  • Procedure: Dissolve free base in Ethanol; add 1.1 equivalents of 1M HCl in Ether/Dioxane; collect precipitate.

Decision Tree & Workflows

Figure 1: Solubilization Strategy Decision Tree

Use this logic flow to select the correct vehicle based on your experimental constraints.

SolubilityTree Start Start: 4-amino-N-ethylpyridine-2-carboxamide (Solid / Free Base) Constraint Is pH < 5.0 permissible in your application? Start->Constraint Yes_Acid Use Acidic Buffer (Citrate/Acetate pH 4.5) Constraint->Yes_Acid Yes No_Neutral Neutral pH (7.4) Required Constraint->No_Neutral No Salt_Form Consider Salt Formation (HCl or Mesylate) Yes_Acid->Salt_Form Optional Soluble_Salt High Solubility (>10 mg/mL) Stable Solution Yes_Acid->Soluble_Salt Cosolvent_Check Is DMSO/PEG allowed? No_Neutral->Cosolvent_Check Salt_Form->Soluble_Salt Cosolvent_System Use Cosolvent Mix: 5% DMSO / 40% PEG400 / 55% PBS Cosolvent_Check->Cosolvent_System Yes (<10%) Complexation Use Cyclodextrin: 10-20% HP-β-CD in Water Cosolvent_Check->Complexation No (Sensitive Cells)

Caption: Decision matrix for selecting the optimal solubilization vehicle based on pH tolerance and biological sensitivity.

Detailed Experimental Protocols

Protocol A: Thermodynamic Solubility Determination

Use this to generate definitive data for your specific batch.[1]

  • Preparation: Weigh ~5 mg of compound into a 1.5 mL microcentrifuge tube.

  • Addition: Add 500 µL of the target solvent (e.g., PBS pH 7.4).

  • Saturation: Shake at 25°C for 24 hours (Thermodynamic equilibrium).

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved "brick dust."

  • Quantification:

    • Remove supernatant.[1]

    • Dilute supernatant 1:100 in Acetonitrile/Water (50:50).[1][2]

    • Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Protocol B: "Keep-It-Soluble" Serial Dilution (for Cell Assays)

Prevents precipitation during dosing.

SerialDilution Step1 Stock Solution 10 mM in 100% DMSO Step2 Intermediate 1 mM in 100% Ethanol (Prevents shock) Step1->Step2 1:10 Dilution Step3 Dosing Solution 10 µM in Media (0.1% DMSO / 0.9% EtOH) Step2->Step3 1:100 Dilution

Caption: Step-down dilution protocol minimizing water contact until the final low-concentration step.

Reference Data

Table 1: Solvent Compatibility Matrix

Estimated solubility based on structural analogs (e.g., Picolinamide, 4-Aminopyridine).[1][2]

Solvent SystemPredicted SolubilityNotes
Water (pH 7.4) < 0.1 mg/mLInsoluble. Neutral pyridine ring packs tightly.
Water (pH 4.0) > 10 mg/mLSoluble. Protonation of pyridine N breaks lattice.[1]
DMSO > 50 mg/mLExcellent stock solvent.[1]
Ethanol ~ 5-10 mg/mLGood intermediate solvent.[1]
PEG 400 > 20 mg/mLExcellent vehicle for in vivo IP/PO dosing.
20% HP-β-CD ~ 2-5 mg/mLGood for sensitive cell lines (avoids DMSO toxicity).[1]
Table 2: Physicochemical Properties
PropertyValueImplication
Molecular Weight ~179.2 g/mol Small molecule.[1]
Calculated LogP ~0.5 – 0.9Not lipophilic; solubility issue is crystal packing, not grease.[1][2]
pKa (Pyridine N) ~6.2 (Est.)4-amino group donates electrons, raising basicity vs. pyridine (5.2).[1][2]
H-Bond Donors 3High potential for intermolecular lattice formation.[1]

References

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Standard text on solubility physics).

  • BenchChem. (2025).[1][3] Technical Guide on the Solubility and Stability of Aminopyridine Carboxamides. (General protocols for pyridine carboxamide handling).

  • Yalkowsky, S. H., et al. (2010).[1][2] Handbook of Aqueous Solubility Data. CRC Press.[1] (Reference for pyridine analog solubility data).

  • PubChem. Compound Summary: 4-aminopyridine-2-carboxamide derivatives. [2]

  • Serajuddin, A. T. (2007).[1][2] Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Mechanistic basis for using HCl salts).

Sources

Optimization

Technical Support Center: Recrystallization of Pyridine-2-Carboxamide Derivatives

The following guide serves as a specialized Technical Support Center for the recrystallization of pyridine-2-carboxamide (picolinamide) derivatives. It is designed for researchers requiring high-purity isolation of these...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide serves as a specialized Technical Support Center for the recrystallization of pyridine-2-carboxamide (picolinamide) derivatives. It is designed for researchers requiring high-purity isolation of these biologically active scaffolds.[1]

Ticket ID: REC-PYR-002 Subject: Solvent Selection, Protocol Optimization, and Troubleshooting for Picolinamide Derivatives Assigned Specialist: Senior Application Scientist[1]

Core Principles: The Science of Solvent Selection

To select the correct solvent, you must understand the molecular interactions of your solute. Pyridine-2-carboxamide derivatives possess two distinct electronic regions that dictate solubility:

  • The Pyridine Ring: A planar, electron-deficient aromatic system.[1] It engages in

    
    -
    
    
    
    stacking and acts as a weak hydrogen bond acceptor via the ring nitrogen.[1]
  • The Carboxamide Group (

    
    ):  A polar moiety capable of acting as both a hydrogen bond donor (via 
    
    
    
    ) and acceptor (via
    
    
    ).[1]

The "Push-Pull" Solubility Mechanism:

  • Protic Solvents (Ethanol, Methanol): These interact strongly with the amide group through hydrogen bonding. They are excellent for dissolving the compound at high temperatures.[1]

  • Aprotic Solvents (Ethyl Acetate, Toluene): These interact with the lipophilic pyridine ring. They are often used to reduce solubility at lower temperatures or to drive precipitation in mixed-solvent systems.[1]

  • Water: Pyridine-2-carboxamides are often sparingly soluble in cold water but soluble in hot water.[1] This makes water an ideal anti-solvent in binary systems (e.g., EtOH/

    
    ).
    
Recommended Solvent Systems
Solvent SystemTypeApplication CaseMechanism
Ethanol (95%) SingleGeneral purification of simple derivatives.[1]High solubility at reflux; moderate solubility at RT allows crystallization.[1]
Ethanol : Water (9:1 to 4:1) BinaryGold Standard for polar derivatives.[1]Water acts as an anti-solvent to force lattice formation upon cooling.[1]
Ethyl Acetate : Hexane BinaryLipophilic derivatives (e.g., halogenated).Hexane reduces the solubility of the pyridine ring, forcing precipitation.
Toluene SingleHighly crystalline, non-polar derivatives.Promotes slow crystal growth; excellent for removing polar impurities.[1]
Acetone : Water BinaryHydrate formation.[1]Useful if the target molecule forms a stable hydrate (common with picolinamides).

Decision Matrix: Selecting Your Solvent

Use the following logic flow to determine the starting solvent system for your specific derivative.

SolventSelection Start Start: Analyze Derivative Structure IsPolar Is the substituent highly polar? (e.g., -OH, -NH2, -COOH) Start->IsPolar IsLipophilic Is the substituent lipophilic? (e.g., Alkyl, Halogen, Phenyl) IsPolar->IsLipophilic No UseEtOHWater System A: Ethanol/Water (9:1) Reflux -> Cool slowly IsPolar->UseEtOHWater Yes UseEtOAcHex System B: Ethyl Acetate/Hexane Dissolve in min. hot EtOAc -> Add Hexane IsLipophilic->UseEtOAcHex Yes (Moderate) UseToluene System C: Toluene Requires high reflux temp (110°C) IsLipophilic->UseToluene Yes (High) GeneralDefault System D: Ethanol (Abs) or Methanol Standard single-solvent method IsLipophilic->GeneralDefault No (Standard) CheckPurity Validation: TLC/HPLC Check Melting Point UseEtOHWater->CheckPurity UseEtOAcHex->CheckPurity UseToluene->CheckPurity GeneralDefault->CheckPurity

Figure 1: Decision matrix for selecting the initial recrystallization solvent based on the polarity of the pyridine-2-carboxamide substituent.

Standard Operating Procedure (SOP)

Protocol ID: SOP-PYR-RECRYST-01 Scope: Purification of crude pyridine-2-carboxamide (approx. 5g scale).

Materials
  • Crude Pyridine-2-carboxamide derivative[1][2]

  • Solvent A (Dissolving solvent, e.g., Ethanol)

  • Solvent B (Anti-solvent, e.g., Water), if using binary system

  • Activated Charcoal (optional, for colored impurities)

  • Celite filter aid[1]

Step-by-Step Workflow
  • Dissolution (Saturation):

    • Place crude solid in an Erlenmeyer flask.

    • Add a minimal amount of Solvent A.[1][3]

    • Heat to reflux (boiling).[1][4]

    • Critical: If solid remains, add Solvent A in small aliquots (1-2 mL) until dissolved.[1]

    • Note: If solution is dark/colored, add activated charcoal (1-2% w/w) and reflux for 5 mins, then filter hot through Celite.

  • Binary Solvent Addition (If applicable):

    • Maintain reflux.[1][4]

    • Add Solvent B (Anti-solvent) dropwise until a persistent cloudiness (turbidity) appears.

    • Add just enough Solvent A (dropwise) to clear the solution again.[3]

  • Controlled Cooling (Nucleation):

    • Remove from heat source.[1][3]

    • Place the flask on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Allow to cool to room temperature (RT) undisturbed for 1-2 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.[1]

  • Crystallization:

    • Once at RT, move to an ice bath (0-4°C) for 30 minutes to maximize yield.

    • If no crystals form, scratch the inner wall of the flask with a glass rod to induce nucleation.[5]

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).[1]

    • Wash crystals with cold Solvent B (or cold mixture of A:B).

    • Dry under vacuum or in a desiccator.[1]

Troubleshooting Guide & FAQs

User Question: My product is "oiling out" (forming a goo/liquid layer) instead of crystallizing. Why?

Technical Diagnosis: Oiling out occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the crystallization boundary.[1] This is common in amides due to their ability to form strong intermolecular hydrogen bonds that compete with solvent interactions.[1]

  • Cause 1: Temperature is too high for the concentration (supersaturation is generated too fast).

  • Cause 2: Melting point of the solvated solid is lower than the solvent boiling point.[1][3]

  • Cause 3: High impurity profile acts as a solvent for the product.[1]

Corrective Actions:

  • Re-dissolve and Dilute: Add more solvent (approx. 20% more) to lower the concentration.[1] Re-heat to dissolve the oil.

  • Seeding: Add a "seed crystal" of pure product at the temperature just above where oiling previously occurred.[1] This provides a template for crystal growth over amorphous oil formation.[1]

  • Trituration: If the oil persists upon cooling, decant the solvent and add a non-polar solvent (e.g., Hexane or Diethyl Ether) and grind the oil with a spatula. This extracts the solvent trapped in the oil, forcing solidification.

User Question: I have low yield, but the mother liquor is still yellow. What happened?

Technical Diagnosis:

  • Solubility Issue: The product is too soluble in the chosen solvent at room temperature.[1]

  • Action: Concentrate the mother liquor (rotary evaporator) to half volume and repeat the cooling step. Alternatively, add more anti-solvent (Water or Hexane).

User Question: The crystals are colored, but the product should be white.

Technical Diagnosis:

  • Oxidation: Pyridine derivatives can oxidize to N-oxides or form colored metal complexes if metal spatulas were used during synthesis.[1]

  • Action: Perform a "hot filtration" step with activated charcoal during the initial dissolution (Step 1 of SOP).

Process Visualization: Troubleshooting Loop

Troubleshooting Start Observation: Cooling Started CheckState Check State of Matter Start->CheckState Crystals Crystalline Solid Forms CheckState->Crystals Ideal Oil Oiling Out (Liquid Droplets) CheckState->Oil Issue: LLPS NoChange No Precipitate (Clear Solution) CheckState->NoChange Issue: Under-saturated Filter Vacuum Filtration & Wash Crystals->Filter Proceed to Isolation Reheat Reheat Oil->Reheat 1. Re-heat to reflux Evaporate Evaporate NoChange->Evaporate 1. Rotovap (reduce vol) AddSolvent AddSolvent Reheat->AddSolvent 2. Add 20% more solvent Seed Seed AddSolvent->Seed 3. Cool to cloud point & SEED Seed->CheckState Scratch Scratch Evaporate->Scratch 2. Scratch glass / Ice Bath Scratch->CheckState

Figure 2: Troubleshooting logic for common recrystallization failures such as oiling out or lack of precipitation.

References

  • Mettler Toledo. (n.d.).[1] Oiling Out in Crystallization - Causes and Fixes. Retrieved from [Link]

  • IUCr Journals. (2021). Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides. Retrieved from [Link]

  • MDPI. (2022).[1] Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide Derivatives. Retrieved from [Link]

  • Chemistry LibreTexts. (2022).[1] Troubleshooting Crystallization: Oiling Out. Retrieved from [Link]

Sources

Troubleshooting

Technical Guide: Minimizing Decarboxylation in Pyridine Carboxamide Synthesis

Core Analysis: The "Hammick" Trap Before attempting a fix, you must understand the failure mode. Unlike benzoic acids, pyridine carboxylic acids (specifically picolinic and isonicotinic acids) possess a built-in self-des...

Author: BenchChem Technical Support Team. Date: March 2026

Core Analysis: The "Hammick" Trap

Before attempting a fix, you must understand the failure mode. Unlike benzoic acids, pyridine carboxylic acids (specifically picolinic and isonicotinic acids) possess a built-in self-destruct mechanism known as the Hammick Intermediate .[1]

When a carboxyl group is at the 2- or 4-position, the ring nitrogen acts as an electron sink.[1] Upon heating or in the presence of protic solvents, the molecule forms a zwitterion. This zwitterion facilitates the loss of CO₂, generating a pyridyl ylide (or carbanion equivalent).

  • The Danger Zone: High temperature (>80°C), acidic media, and prolonged reaction times.

  • The Consequence: Your starting material converts to pyridine (or polymerized byproducts), resulting in low yields and difficult purification.

Mechanism of Failure (Visualization)

The following diagram illustrates the competitive pathway between successful amidation and the unwanted decarboxylation (Hammick pathway).

DecarboxylationRisk Start Picolinic Acid (Zwitterion Form) Activation Activation (SOCl2 / T3P) Start->Activation Kinetic Control Heat Heat / Protic Solvent Start->Heat Thermodynamic Sink Intermediate Activated Acyl Species Activation->Intermediate Hammick Hammick Intermediate (Ylide/Carbanion) Heat->Hammick Product Target Amide Intermediate->Product Fast Nucleophilic Attack Waste Pyridine + CO2 (Decarboxylated) Intermediate->Waste Thermal Decomposition Hammick->Waste Irreversible Amine + Amine (R-NH2) Amine->Intermediate

Caption: Figure 1. Competitive pathways. Successful amidation requires kinetic activation that outpaces the thermodynamic drive toward decarboxylation.

Experimental Protocols

Protocol A: The "Gold Standard" (T3P Coupling)

Best For: Chiral amines, scale-up, and highly unstable acids.[1] Why it works: Propylphosphonic anhydride (T3P) operates as a Lewis acid activator.[1][2] It does not require the generation of a discrete, unstable acid chloride. The reaction proceeds through a mixed anhydride that is less prone to decarboxylation than the free acid chloride, and it works at low temperatures (0°C to RT).

Reagents:

  • Pyridine carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • Base: Pyridine (3.0 equiv) or DIPEA (3.0 equiv)[1]

  • Reagent: T3P (50% w/w in EtOAc/DMF, 1.5 equiv)

  • Solvent: EtOAc or 2-MeTHF (Avoid DMF if workup issues arise)[1]

Step-by-Step:

  • Dissolution: Charge the pyridine carboxylic acid, amine, and base into the reactor with EtOAc (10 V).

  • Cooling: Cool the mixture to 0–5°C . Critical: Low temperature suppresses the zwitterion formation.[1]

  • Addition: Add T3P solution dropwise over 30 minutes. Maintain internal temperature <10°C.

  • Reaction: Allow to warm to 20–25°C. Stir for 2–4 hours.

  • Quench: Add water (5 V) and stir for 15 minutes.

  • Workup: Separate layers. Wash organic layer with 0.5M HCl (to remove excess pyridine/amine), then NaHCO₃, then Brine.

  • Result: The T3P byproducts are water-soluble, leaving the clean amide in the organic phase.[1]

Protocol B: The Acid Chloride Route (Oxalyl Chloride)

Best For: Sterically hindered amines or cost-sensitive bulk synthesis.[1] Why it works: Oxalyl chloride is milder than Thionyl Chloride (SOCl₂) and produces gaseous byproducts (CO, CO₂). Crucially, we use catalytic DMF and do NOT distill the intermediate.

Reagents:

  • Pyridine carboxylic acid (1.0 equiv)

  • Oxalyl Chloride (1.2 equiv)

  • Cat.[1][3][4][5] DMF (0.05 equiv)

  • Solvent: DCM (Anhydrous)

Step-by-Step:

  • Suspension: Suspend the acid in anhydrous DCM at 0°C .

  • Activation: Add catalytic DMF. Then, add Oxalyl Chloride dropwise.[1] Gas evolution will be vigorous.[1]

  • Aging: Stir at 0°C to Room Temp for 2 hours until the solution becomes clear (indicating acid chloride formation).

  • Evaporation (THE DANGER STEP):

    • Do NOT distill at high heat.

    • Concentrate in vacuo at <30°C to remove excess oxalyl chloride.[1]

    • Do NOT store the residue.[1] The free base acid chloride is unstable.[1]

  • Coupling: Re-dissolve the residue immediately in DCM. Add this solution dropwise to a pre-cooled (0°C) mixture of your Amine and Et₃N (or Pyridine).[1]

Troubleshooting & FAQs

Decision Matrix: Which Method?

MethodSelection Start Start: Pyridine Carboxamide Synthesis Chiral Is the Amine Chiral? Start->Chiral Scale Scale > 1kg? Chiral->Scale No T3P USE PROTOCOL A (T3P) Low epimerization risk Chiral->T3P Yes (High Risk) Hindered Is Amine Sterically Hindered? Scale->Hindered No Oxalyl USE PROTOCOL B (Oxalyl Cl) Strong activation needed Scale->Oxalyl Yes (Cost driver) Hindered->T3P No (Easier workup) Hindered->Oxalyl Yes Mixed Consider Mixed Anhydride (IBCF at -15°C)

Caption: Figure 2. Reagent selection logic based on substrate chirality and steric demands.

Common Issues & Solutions
SymptomProbable CauseCorrective Action
Low Yield + Pyridine detected Thermal decarboxylation during activation.[1]Switch from refluxing SOCl₂ to Oxalyl Chloride at 0°C. Ensure reaction temp never exceeds 40°C.
Racemization of Amine Over-activation or high base concentration.[1]Switch to T3P (Protocol A).[1] Use Pyridine as base instead of Et₃N (milder pKa).[1]
"Goo" / Polymerization Unstable Acid Chloride intermediate.[1]Do not isolate the acid chloride.[1] Use "One-Pot" activation or generate the HCl salt of the acid chloride, which is more stable.[1]
4-Chloro impurity Reaction with Thionyl Chloride (SOCl₂).[1][6][7]2-picolinic acid can undergo nucleophilic aromatic substitution at the 4-position with SOCl₂.[1] Switch to Oxalyl Chloride or T3P.[1]
No Reaction (Hindered Amine) T3P is too mild.[1]Use the Oxalyl Chloride method.[1][8][9][10] Ensure the amine is added to the acid chloride, not vice versa, to maintain high electrophile concentration.
Frequently Asked Questions

Q: Can I use EDC/HOBt for picolinic acid coupling? A: Yes, but T3P is generally superior for pyridine carboxylic acids.[1] EDC/HOBt can sometimes lead to N-acyl urea byproducts if the amine is slow to react.[1] T3P drives the equilibrium more effectively and simplifies the workup (water wash vs. column chromatography).

Q: Why does my reaction turn black when using Thionyl Chloride? A: This is characteristic of pyridine ring degradation.[1] Pyridine acts as a nucleophile towards itself under harsh acidic conditions.[1] If you must use SOCl₂, use it as the solvent (neat) or with catalytic DMF, but strictly control the temperature (<50°C) and quench immediately after conversion.

Q: Is the "Mixed Anhydride" method (Isobutyl chloroformate) safe? A: It is chemically effective but operationally risky for this specific substrate. If the temperature rises above -10°C during the activation step (formation of the anhydride), the mixed anhydride of picolinic acid will decarboxylate rapidly.[1] T3P is a safer alternative that works at 0°C to RT.[1]

References

  • Dunetz, J. R., et al. (2011).[1][11] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Dunn, G. E., et al. (1977).[1][12] "Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution." Canadian Journal of Chemistry. [Link]

  • Goossen, L. J., et al. (2009).[1] "Decarboxylative Cross-Coupling of Aryl Tosylates with Aromatic Carboxylate Salts." Science. [Link]

  • Organic Chemistry Portal. (n.d.).[1] "Propanephosphonic Acid Anhydride (T3P)."[1][2][13][14] [Link]

Sources

Optimization

overcoming steric hindrance in N-ethylpyridine carboxamide formation

A Senior Application Scientist's Guide to Overcoming Steric Hindrance Welcome to the technical support guide for navigating the challenges of N-ethylpyridine carboxamide formation. This resource is designed for researche...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Overcoming Steric Hindrance

Welcome to the technical support guide for navigating the challenges of N-ethylpyridine carboxamide formation. This resource is designed for researchers, scientists, and drug development professionals who encounter difficulties when synthesizing sterically hindered amide bonds involving substituted pyridines. Here, we move beyond basic protocols to explore the mechanistic reasons for these challenges and provide a structured approach to troubleshooting and optimization.

Frequently Asked Questions (FAQs)
Q1: What makes the formation of N-ethylpyridine carboxamide specifically challenging?

A1: The difficulty in forming N-ethylpyridine carboxamide, especially with substituted pyridine rings, arises from a combination of electronic and steric effects.

  • Steric Hindrance: The primary obstacle is steric hindrance. The ethyl group on the amine nitrogen is bulkier than a simple proton, and it can physically block the approach of the activated carboxylic acid. This is further compounded if the pyridine carboxylic acid has substituents near the carboxyl group (e.g., at the 2 or 6 positions), creating a highly congested reaction environment.[1][2][3] This congestion slows the rate of nucleophilic attack by the amine onto the activated carboxylate, leading to low yields and incomplete reactions.[4]

  • Electronic Effects: The pyridine ring is electron-deficient due to the electronegativity of the nitrogen atom. This can influence the reactivity of the carboxylic acid group attached to it. While this effect is generally less prohibitive than steric bulk, it contributes to the overall reaction kinetics.

Q2: My standard EDC/HOBt coupling failed to give a good yield. Why did this happen?

A2: Carbodiimide-based reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt), are workhorses in amide synthesis but often fail in sterically demanding cases.[5]

The mechanism involves EDC activating the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt intercepts this unstable intermediate to form a more stable HOBt-active ester.[6] The sterically hindered N-ethylamine must then attack this active ester. In a congested environment, this nucleophilic attack is very slow. The O-acylisourea intermediate, if not rapidly converted or attacked, can rearrange into an unreactive N-acylurea byproduct, effectively terminating the reaction. This side reaction becomes dominant when the desired reaction is slow, leading to low product yield.[6][7]

Troubleshooting Guide: From Low Yield to Successful Coupling

This section provides a logical progression of troubleshooting steps when you encounter difficulties in your synthesis.

Q3: My initial coupling attempt resulted in low yield and unreacted starting materials. What is the most critical parameter to change first?

A3: The first and most impactful change is to switch from a standard carbodiimide reagent to a more potent coupling agent specifically designed for hindered substrates.[5][8] These reagents form more reactive activated esters and are more efficient at promoting the sluggish reaction.

Recommended Reagent Classes:

  • Aminium/Uronium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are extremely effective.[9][10] HATU is often preferred as it generates a highly reactive HOAt ester, which benefits from anchimeric assistance from the pyridine nitrogen in the triazole ring, accelerating the coupling reaction and suppressing racemization.[6][8]

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP are also excellent choices.[5][8] Phosphonium reagents are known for their high reactivity and are less likely to cause side reactions like guanidinylation of the amine, which can sometimes be an issue with excess uronium reagents.[8]

Reagent ClassExample(s)Typical EfficacyKey AdvantagesPotential Drawbacks
Carbodiimide EDC, DCCPoor to ModerateLow cost, readily available.Prone to N-acylurea side products; low reactivity for hindered substrates.[7]
Aminium/Uronium HATU, HBTU, COMUGood to ExcellentHigh reactivity, fast reactions, suppresses racemization.[10][11]Higher cost; can cause amine guanidinylation if used in excess.[8]
Phosphonium PyBOP, PyAOPGood to ExcellentHigh reactivity, good for sensitive substrates, no guanidinylation risk.[5][8]Higher cost, byproducts can complicate purification.
Acyl Halide (via Deoxo-Fluor)ExcellentForms highly reactive, small acyl fluoride intermediate, minimizing steric clash.Reagents can be harsh; requires careful handling and optimization.
Q4: I've switched to HATU, and while the yield has improved, it's still not optimal (<70%). What reaction conditions should I optimize next?

A4: With a powerful coupling reagent in place, fine-tuning the reaction conditions is the next logical step. Sterically hindered couplings are often slow and require optimization to push them to completion.[5]

  • Reaction Time and Temperature:

    • Time: Do not assume a standard 1-2 hour reaction time. These reactions can be sluggish. Extend the reaction time significantly, monitoring by TLC or LC-MS, potentially up to 24 hours.[1][5]

    • Temperature: Gently increasing the temperature (e.g., from room temperature to 40-50 °C) can provide the necessary activation energy to overcome the steric barrier.[1] However, use caution, as excessive heat can promote side reactions.

  • Base Selection:

    • The choice of base is critical. A non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine is essential.[5][11] These bases are strong enough to deprotonate the amine and neutralize acidic byproducts but are too bulky to act as competing nucleophiles.

  • Solvent:

    • Use polar aprotic solvents like DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) . These solvents effectively dissolve the reactants and help to stabilize charged intermediates formed during the reaction. Ensure the solvent is anhydrous, as water will hydrolyze the activated ester.

  • Pre-activation:

    • Pre-activating the pyridine carboxylic acid can improve yields. Stir the carboxylic acid, coupling reagent (e.g., HATU), and base (e.g., DIPEA) in the solvent for 15-30 minutes before adding the N-ethylamine.[5] This ensures the activated ester is fully formed before the amine is introduced.

Caption: Troubleshooting workflow for hindered amide synthesis.

Q5: Even after optimizing conditions with HATU, my reaction is failing. Are there fundamentally different approaches I can try?

A5: Yes. When even the most powerful coupling reagents are insufficient, it's time to consider alternative strategies that change the nature of the activated intermediate.

  • In Situ Acyl Fluoride Formation: This is a highly effective method for sterically demanding couplings. Reagents like Deoxo-Fluor or PyFluor can convert the carboxylic acid into an acyl fluoride. The fluoride atom is very small, creating a much less sterically encumbered electrophile for the N-ethylamine to attack. This reaction is often performed at elevated temperatures to drive the coupling.

  • Boron-Based Catalysis: Direct amidation using boronic acid or boric acid catalysts is an emerging green chemistry approach.[12] These catalysts facilitate the dehydration of the carboxylic acid and amine, often under azeotropic reflux conditions (e.g., in toluene with a Dean-Stark trap) to remove water. Certain specialized boron catalysts have shown high activity for hindered substrates.[13]

  • Acid Chloride Formation: The classic approach of converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) is also an option. The resulting acid chloride is highly reactive. This reaction is typically performed in the presence of a base like pyridine or triethylamine to scavenge the HCl byproduct.[]

Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of a Hindered Pyridine Carboxylic Acid

This protocol provides a robust starting point for the acylation of N-ethylamine with a sterically hindered pyridine carboxylic acid.

G reagents 1. Combine Pyridine Carboxylic Acid, HATU, and DIPEA in anhydrous DMF preactivate 2. Stir for 15-30 min at RT (Pre-activation) reagents->preactivate Forms HOAt active ester add_amine 3. Add N-ethylamine to the mixture preactivate->add_amine react 4. Stir at RT to 40°C Monitor by LC-MS (4-24h) add_amine->react Nucleophilic attack workup 5. Aqueous Workup (e.g., H2O, EtOAc extraction) react->workup purify 6. Purify by Column Chromatography workup->purify

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • Pyridine carboxylic acid (1.0 eq)

  • N-ethylamine (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • To a dry flask under an inert atmosphere (N₂ or Argon), add the pyridine carboxylic acid (1.0 eq), HATU (1.2 eq), and anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir at room temperature.

  • Allow the mixture to pre-activate for 15-30 minutes. You may observe a color change.

  • Add the N-ethylamine (1.1 eq) to the reaction mixture, either neat or as a solution in DMF.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every few hours.

  • If the reaction is sluggish after 4-6 hours, gently warm the mixture to 40°C.

  • Continue stirring until the starting material is consumed (or the reaction stalls), which may take up to 24 hours.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with saturated aqueous NaHCO₃ and brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Amide Formation via an In Situ Acyl Fluoride

This protocol is an alternative for particularly challenging substrates where other methods have failed.

Materials:

  • Pyridine carboxylic acid (1.0 eq)

  • N-ethylamine (1.5 eq)

  • Deoxo-Fluor (1.2 eq)

  • Inert, high-boiling solvent (e.g., 1,2-dichloroethane or cyclopentyl methyl ether)

Procedure:

  • In a dry flask under an inert atmosphere, dissolve the pyridine carboxylic acid (1.0 eq) in the anhydrous solvent.

  • Cool the solution to 0°C in an ice bath.

  • Carefully add Deoxo-Fluor (1.2 eq) dropwise. Caution: Deoxo-Fluor is corrosive and reacts with moisture. Handle in a fume hood with appropriate personal protective equipment.

  • Allow the mixture to stir at 0°C for 10 minutes, then warm to room temperature and stir for 1 hour to form the acyl fluoride.

  • Add the N-ethylamine (1.5 eq) to the reaction mixture.

  • Heat the reaction to 60-80°C and stir overnight. Monitor progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and carefully quench by slowly adding saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by flash column chromatography.

References
  • Vertex AI Search, "Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC - NIH".
  • Benchchem, "Technical Support Center: Overcoming Steric Hindrance in Coupling Reactions".
  • Royal Society of Chemistry, "Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications".
  • Vedantu, "What is the role of pyridine in the acylation of a class 12 chemistry CBSE".
  • Brainly.in, "What is the role of pyridine in the acylation reaction of amines?".
  • BOC Sciences, "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection".
  • Thieme, "21.19 Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters".
  • Benchchem, "The Role of HOBt and HBTU in Peptide Coupling Reactions".
  • Benchchem, "Technical Support Center: Alternative Coupling Reagents for Sterically Hindered N-Methyl Amines".
  • CHIMIA, "The Synthesis of Sterically Hindered Amides".
  • MDPI, "Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review".
  • Benchchem, "HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety".
  • Benchchem, "Technical Support Center: Overcoming Steric Hindrance in Multi-Step Conjugations".
  • Benchchem, "Optimizing Peptide Coupling: Key Techniques".
  • ResearchGate, "The Catalytic Potential of Substituted Pyridines in Acylation Reactions: Theoretical Prediction and Experimental Validation | Request PDF".
  • PrepChem.com, "Synthesis of N-(2-aminoethyl)pyridine-3-carboxamide".
  • Bachem, "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives".
  • AAPPTEC, "Coupling Reagents - Peptides".
  • MilliporeSigma, "Peptide Coupling Reagents Guide".
  • PMC, "Base-promoted direct amidation of esters: beyond the current scope and practical applications".
  • AIR Unimi, "MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation".
  • UCL Discovery, "A green chemistry perspective on catalytic amide bond formation Abstract".
  • Royal Society of Chemistry, "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry".
  • Reddit, "What is the role of pyridine in the acetylations of alcohols? : r/OrganicChemistry".
  • PubMed, "The synthesis of sterically hindered amides".
  • NCERT, "Amines".
  • ResearchGate, "The Synthesis of Sterically Hindered Amides".
  • Royal Society of Chemistry, "The effect of temperature on the kinetics of enhanced amide bond formation from lactic acid and valine driven by deep eutectic solvents".
  • Thomas Scientific, "Ethyl 3-pyridinecarboxylate for synthesis".
  • PMC, "Discovery of antiplasmodial pyridine carboxamides and thiocarboxamides - PMC - NIH".
  • ResearchGate, "Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate".
  • CORE, "Rapid synthesis of N-methyl-N-[1-(3-pyridyl)ethyl]-formamide | Poster Board #833".
  • PMC, "Crystal structures of three N-(pyridine-2-carbonyl)pyridine-2-carboxamides as potential ligands for supramolecular chemistry".
  • ResearchGate, "Synthesis of Diethyl 5-Ethyl-2,3-Pyridinedicarboxylate".
  • Science.gov, "steric hindrance effect: Topics by Science.gov".
  • ResearchGate, "Nucleophilicities and Lewis Basicities of Sterically Hindered Pyridines".

Sources

Reference Data & Comparative Studies

Validation

characteristic IR bands for pyridine-2-carboxamide functional groups

An In-Depth Technical Guide to the Characteristic IR Bands of Pyridine-2-Carboxamide This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of pyridine-2-carboxamide (picolinamide), a vital struct...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Characteristic IR Bands of Pyridine-2-Carboxamide

This guide provides a comprehensive analysis of the infrared (IR) spectroscopy of pyridine-2-carboxamide (picolinamide), a vital structural motif in pharmaceutical and coordination chemistry. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple catalog of peaks to offer a comparative analysis grounded in the principles of molecular vibration and electronic effects. We will dissect the key spectral features, compare them against structural analogs to illuminate subtle yet significant differences, and provide a robust experimental protocol for acquiring high-quality data.

The Vibrational Signature of Pyridine-2-Carboxamide

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups and elucidating molecular structure.[1] The spectrum of pyridine-2-carboxamide is rich with information, dominated by the characteristic vibrations of its primary amide and pyridine ring moieties. A full assignment of its 39 fundamental vibrations has been achieved through a combination of experimental spectroscopy and theoretical calculations.[2]

Key Vibrational Modes and Their Assignments

The most diagnostic IR bands for pyridine-2-carboxamide can be categorized as follows:

  • N-H Stretching Vibrations (3500-3100 cm⁻¹): As a primary amide, pyridine-2-carboxamide typically displays two distinct bands in this region in dilute solution: an asymmetric N-H stretch (νₐₛ N-H) near 3520 cm⁻¹ and a symmetric N-H stretch (νₛ N-H) around 3400 cm⁻¹.[3] However, in the solid state (e.g., KBr pellet or as a neat solid), extensive intermolecular hydrogen bonding significantly broadens these bands and shifts them to lower wavenumbers, often observed near 3350 and 3180 cm⁻¹.[3] This hydrogen bonding is a critical factor influencing the entire spectrum. The formation of co-crystals with dicarboxylic acids, for instance, leads to a pronounced red shift in these N-H stretching vibrations, indicating strong hydrogen bond interactions.[4]

  • Amide I Band (≈1670-1690 cm⁻¹): This is one of the most intense and characteristic bands in the spectrum. It arises primarily from the C=O stretching vibration (ν C=O).[5][6] Its position is highly sensitive to the molecule's electronic and physical environment. In solid-phase pyridine-2-carboxamide, this band is typically observed as a strong absorption around 1678 cm⁻¹. The proximity of the electron-withdrawing pyridine nitrogen and the potential for intramolecular hydrogen bonding between the amide N-H and the pyridine nitrogen subtly influence this frequency compared to simple aromatic amides.

  • Amide II Band (≈1620-1590 cm⁻¹): This band is a result of the coupling between the N-H in-plane bending (δ N-H) and C-N stretching vibrations.[3][7] For primary amides in the solid state, this band can appear in the 1655-1620 cm⁻¹ region, often overlapping with or appearing as a shoulder to the more intense Amide I band.[3] The Amide II band is a key indicator of the amide functional group and its sensitivity to hydrogen bonding makes it a useful diagnostic tool.[7]

  • Pyridine Ring Vibrations (≈1600-1400 cm⁻¹): The pyridine ring gives rise to several characteristic bands due to C=C and C=N stretching vibrations.[8] These typically appear as a series of sharp to medium intensity bands in the 1625-1430 cm⁻¹ region.[8] For pyridine-2-carboxamide, prominent ring stretching bands are expected and observed, providing a clear signature of the heterocyclic core. For example, in metal complexes, these bands are often found around 1520 and 1482 cm⁻¹.[9] Coordination to a metal center typically causes these ring vibration bands to shift.[10]

  • Fingerprint Region (<1400 cm⁻¹): This region contains a wealth of complex vibrations, including C-H in-plane and out-of-plane bending, C-C stretching, and other deformation modes. While complex, specific bands can be assigned. For instance, the C-N stretching vibration of aromatic amines is typically found in the 1350-1200 cm⁻¹ range.[11] The out-of-plane N-H wagging of the primary amide group can also be observed as a broad band in the 900-700 cm⁻¹ region.[3]

Comparative Analysis: The Devil is in the Details

To fully appreciate the unique spectral characteristics of pyridine-2-carboxamide, it is instructive to compare its IR spectrum with those of its structural isomers and a non-heterocyclic analog, benzamide. This comparison highlights the profound influence of substituent position and the presence of the pyridine nitrogen.

Pyridine-2-carboxamide vs. Benzamide

Replacing the phenyl ring of benzamide with a pyridine ring introduces an electron-withdrawing nitrogen atom. This has two main consequences:

  • Inductive Effect: The electronegative nitrogen atom inductively withdraws electron density from the ring and, consequently, from the carboxamide group. This effect tends to strengthen the C=O bond, potentially leading to a slight increase in the Amide I frequency compared to benzamide, all other factors being equal.

  • Hydrogen Bonding: The nitrogen atom at position 2 introduces the possibility of intramolecular hydrogen bonding between one of the amide N-H protons and the pyridine nitrogen. This interaction can weaken the C=O bond, causing a decrease in the Amide I frequency.

In practice, the observed spectrum is a result of the interplay between these electronic effects and the dominant intermolecular hydrogen bonding in the solid state.

Isomeric Effects: Pyridine-2-, 3-, and 4-Carboxamide

The position of the carboxamide group on the pyridine ring significantly alters the molecule's electronic properties and hydrogen bonding capabilities, leading to distinct IR spectra.[12][13]

Vibrational ModePyridine-2-carboxamide (Picolinamide)Pyridine-3-carboxamide (Nicotinamide)Pyridine-4-carboxamide (Isonicotinamide)
ν (N-H) ~3350, 3180 cm⁻¹ (Solid)Typically broad, H-bondedTypically broad, H-bonded
Amide I (ν C=O) ~1678 cm⁻¹~1680 cm⁻¹~1670 cm⁻¹
Amide II (δ N-H) ~1620-1600 cm⁻¹~1621 cm⁻¹~1620 cm⁻¹
Pyridine Ring (ν C=C/C=N) ~1590, 1575, 1470, 1435 cm⁻¹~1593, 1485, 1427 cm⁻¹~1600, 1555, 1490, 1415 cm⁻¹
Key Distinction Potential for intramolecular H-bonding.No intramolecular H-bonding with ring N.Stronger intermolecular H-bonding network than picolinamide.[12]

Data compiled from references[2][12][13][14]. Note that exact peak positions can vary with sample preparation and physical form.

Detailed studies have shown that the intermolecular hydrogen bonds are stronger in isonicotinamide than in picolinamide.[12] This is reflected in the vibrational frequencies and demonstrates how IR spectroscopy can provide insight into supramolecular structures.

Experimental Protocol: Acquiring a High-Fidelity Spectrum

Trustworthy data is the bedrock of scientific integrity. The following protocol outlines the steps for obtaining a high-quality solid-state IR spectrum using a modern Attenuated Total Reflectance (ATR) FTIR spectrometer, which requires minimal sample preparation.

Workflow for ATR-FTIR Analysis

G cluster_prep Preparation cluster_acq Acquisition cluster_proc Processing & Analysis Start Start Clean Clean ATR Crystal (e.g., with isopropanol) Start->Clean Background Acquire Background Spectrum (no sample) Clean->Background Sample Place Small Amount of Solid Sample on Crystal Background->Sample Pressure Apply Consistent Pressure with Anvil Sample->Pressure Acquire Acquire Sample Spectrum Pressure->Acquire Process Perform ATR & Baseline Correction Acquire->Process Analyze Identify & Assign Characteristic Bands Process->Analyze End End Analyze->End

Caption: Workflow for obtaining an ATR-FTIR spectrum of a solid sample.

Step-by-Step Methodology
  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

  • Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., reagent-grade isopropanol) and a soft, lint-free wipe. Allow the solvent to fully evaporate.

  • Background Collection: In the spectrometer software, initiate a background scan. This measures the spectrum of the ambient environment (air, CO₂, water vapor) and the ATR crystal itself, which will be subtracted from the sample spectrum. A typical background scan consists of 16-32 co-added scans at a resolution of 4 cm⁻¹.

  • Sample Application: Place a small amount of the solid pyridine-2-carboxamide powder onto the center of the ATR crystal. Only a few milligrams are needed to cover the crystal surface.

  • Applying Pressure: Lower the instrument's pressure anvil onto the sample to ensure firm and uniform contact between the solid and the ATR crystal. Good contact is critical for a strong signal. Use a consistent torque setting if available.

  • Sample Spectrum Acquisition: Acquire the sample spectrum using the same scan parameters (number of scans, resolution) as the background. The software will automatically ratio the sample scan against the stored background scan to produce the final absorbance or transmittance spectrum.

  • Data Processing: Apply a baseline correction to remove any broad, rolling features. If necessary, use the software's ATR correction algorithm, which accounts for the wavelength-dependent depth of penetration of the IR beam.

  • Analysis: Label the significant peaks in the processed spectrum and assign them to the corresponding molecular vibrations based on the data presented in this guide.

Visualizing Key Vibrational Modes

To consolidate the information, the following diagram illustrates the primary vibrational modes within the pyridine-2-carboxamide molecule that give rise to its most characteristic IR bands.

Caption: Key vibrational modes of the pyridine-2-carboxamide molecule.

Conclusion

The infrared spectrum of pyridine-2-carboxamide is a distinct molecular fingerprint defined by predictable yet sensitive vibrational bands. The N-H stretches, profoundly affected by hydrogen bonding, the strong Amide I (C=O) band, the coupled Amide II (N-H bend/C-N stretch) band, and a series of pyridine ring modes provide a robust basis for its identification. Comparative analysis with its isomers and non-heterocyclic analogs reveals that subtle changes in electronic structure and the potential for intra- and intermolecular interactions cause diagnostic shifts in these key bands. By following a validated experimental protocol, researchers can reliably obtain high-quality spectra to confirm the identity and probe the structural environment of this important chemical entity.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Maçôas, E. C. R., et al. (2008). Molecular structure, vibrational spectra, quantum chemical calculations and photochemistry of picolinamide and isonicotinamide isolated in cryogenic inert matrixes and in the neat low-temperature solid phases. The Journal of Physical Chemistry A, 112(4), 579-591. Retrieved from [Link]

  • Varghese, B., et al. (2010). Vibrational Spectroscopic Studies and ab initio Calculations of Pyridine-3-sulfonic Acid. Asian Journal of Chemistry, 22(4), 2625-2630. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional theory, and ab initio calculations on pyridine-2,6-dicarbonyl dichloride. Elixir Vibration Spectroscopy, 48, 9663-9668. Retrieved from [Link]

  • Katritzky, A. R., & Jones, R. A. (1959). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Journal of the Chemical Society, 3674-3678.
  • University of the Witwatersrand. (n.d.). Chapter 2: The Coordination Chemistry of Pyridine-Based Ligands. Retrieved from [Link]

  • Yousefi, M., et al. (2013). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Co(II) Complex. Journal of the Chilean Chemical Society, 58(1), 1541-1544. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Maçôas, E. C. R., et al. (2008). Molecular Structure, Vibrational Spectra, Quantum Chemical Calculations and Photochemistry of Picolinamide and Isonicotinamide. CORE Repository. Retrieved from [Link]

  • Bellamy, L. J., & Williams, R. L. (1962). N-H Stretching Frequencies of Amines and Amides. Nature, 195, 898-899. Retrieved from [Link]

  • Yoshida, S., & Asai, M. (1954). Infrared Spectra of Benzamide, its p-Substituted Derivatives, Pyridinecarboxylic Acid Amides and Pyrazinamide. Pharmaceutical Bulletin, 2(4), 117-121. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, November 20). 24.10 Spectroscopy of Amines. Retrieved from [Link]

  • Mikami, M., Nakagawa, I., & Shimanouchi, T. (1969). Infrared spectroscopic investigation of pyridine-2-carboxamide chelate of bivalent metals—II. Spectrochimica Acta Part A: Molecular Spectroscopy, 25(2), 365-374. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarboxamide, 3-hydroxy-N-methyl-. Wiley. Retrieved from [Link]

  • NIST. (n.d.). Picolinamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • NIST. (n.d.). Picolinamide. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • ResearchGate. (n.d.). The experimental and computational study on the IR spectra and structure of pyridine-3-carboxamide (nicotinamide)-d 0 and -d 2. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

  • SlidePlayer. (n.d.). 5 - IR - spectroscopy. Retrieved from [Link]

  • University of Calgary. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Pyridinecarboxylic acid - Optional[FTIR] - Spectrum. Wiley. Retrieved from [Link]

  • ResearchGate. (2017, November 22). Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • DSpace@MIT. (n.d.). Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. Retrieved from [Link]

  • Hilaris Publisher. (2017, November 3). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

  • Zhang, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega, 5(15), 8593-8600. Retrieved from [Link]

  • Uno, T., et al. (1968). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Chemical and Pharmaceutical Bulletin, 16(1), 121-128. Retrieved from [Link]

  • bioRxiv. (2022, July 21). Infrared Spectroscopy for Structure Analysis of Protein Inclusion Bodies. Retrieved from [Link]

  • ResearchGate. (n.d.). Comparison of the IR spectra of pyridine-(NH 3 ) n , n = 1-3 and those.... Retrieved from [Link]

  • MDPI. (n.d.). Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. Retrieved from [Link]

  • Wang, Y., et al. (2018). Co-crystallization of pyridine-2-carboxamide with a series of alkyl dicarboxylic acids with different carbon chain: crystal structure, spectroscopy and Hirshfeld analysis. RSC Advances, 8(46), 26033-26043. Retrieved from [Link]

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Comparative

A Researcher's Guide to the UV-Vis Absorption Maxima of 4-Aminopyridine Derivatives

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of 4-aminopyridine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delve...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of the UV-Vis absorption characteristics of 4-aminopyridine and its derivatives. Tailored for researchers, scientists, and professionals in drug development, this document delves into the electronic and structural factors that influence the UV-Vis absorption maxima (λmax), supported by experimental data and established spectroscopic principles. We will explore the impact of various substituents and solvent environments on the spectral properties of these compounds, offering a framework for predicting and interpreting their UV-Vis spectra.

Introduction to the Electronic Spectra of 4-Aminopyridine

4-Aminopyridine (4-AP) is a versatile heterocyclic compound with a rich electronic structure. Its UV-Vis absorption spectrum is characterized by electronic transitions within the pyridine ring and the amino group. The lone pair of electrons on the amino nitrogen can interact with the π-system of the pyridine ring, leading to intramolecular charge transfer (ICT) bands. The position and intensity of these absorption bands are highly sensitive to the electronic nature of substituents on the pyridine ring and the polarity of the solvent. Understanding these spectral shifts is crucial for various applications, including the development of novel pharmaceuticals, materials science, and analytical chemistry.

The parent 4-aminopyridine exhibits a UV-Vis absorption maximum in the range of 245-260 nm. This variation is primarily attributed to solvent effects, a phenomenon we will explore in detail in a later section. For instance, a λmax of 245 nm has been reported, while studies in aqueous solutions have shown a maximum at 260 nm.

The Influence of Substituents on Absorption Maxima

The electronic properties of substituents on the 4-aminopyridine scaffold play a pivotal role in modulating its UV-Vis absorption maxima. Substituents are broadly classified as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): These groups, such as alkyl (-R), alkoxy (-OR), and amino (-NR2) groups, increase the electron density of the pyridine ring through inductive and/or resonance effects. This increased electron density generally leads to a stabilization of the excited state relative to the ground state, resulting in a lower energy transition and a shift of the absorption maximum to a longer wavelength. This phenomenon is known as a bathochromic shift or red shift .

  • Electron-Withdrawing Groups (EWGs): Conversely, EWGs like nitro (-NO2), cyano (-CN), and halogens (-Cl, -Br) decrease the electron density of the pyridine ring. This typically stabilizes the ground state more than the excited state, increasing the energy gap for electronic transitions. Consequently, the absorption maximum shifts to a shorter wavelength, a phenomenon referred to as a hypsochromic shift or blue shift .

The following diagram illustrates the general effect of EDGs and EWGs on the UV-Vis absorption of 4-aminopyridine.

Caption: Effect of substituents on the λmax of 4-aminopyridine.

Comparative Data of 4-Aminopyridine Derivatives

The table below summarizes the UV-Vis absorption maxima for 4-aminopyridine and some of its derivatives. It is important to note that the solvent plays a significant role, and direct comparisons are most valid when the same solvent is used.

CompoundSubstituent(s)Electronic Effectλmax (nm)Solvent
Pyridine(Reference)-254Acidic Mobile Phase
4-Aminopyridine -NH2 (at C4) EDG 245 - 260 Various
4-(Dimethylamino)pyridine-N(CH3)2 (at C4)Strong EDGData indicates a study was performed, but specific λmax not available in snippets[1]-
3-Methyl-4-aminopyridine-CH3 (at C3)Weak EDGSynthesis reported, but λmax not specified in snippets-
4-Amino-3-chloropyridine-Cl (at C3)EWGUV-Vis spectrum available, specific λmax not detailed in snippets[2]Acidic Mobile Phase
4-Amino-2-nitropyridine-NO2 (at C2)Strong EWGSynthesis reported, but λmax not specified in snippets-
4-Aminopyridine-3-carbonitrile-CN (at C3)Strong EWGSynthesis reported, but λmax not specified in snippets-

Note: The lack of a comprehensive, directly comparable dataset in the literature highlights an opportunity for further systematic investigation in this area.

The Role of Solvent Polarity (Solvatochromism)

The position of the absorption maximum of 4-aminopyridine and its derivatives can be significantly influenced by the polarity of the solvent, a phenomenon known as solvatochromism. This effect arises from differential solvation of the ground and excited states of the molecule.

  • π → π* Transitions: For transitions involving an increase in dipole moment upon excitation (often the case for π → π* transitions in polar molecules), polar solvents will stabilize the more polar excited state to a greater extent than the ground state. This reduces the energy gap of the transition, leading to a bathochromic (red) shift with increasing solvent polarity.

  • n → π* Transitions: In contrast, for n → π* transitions, the ground state is often more polar than the excited state. Polar, protic solvents can form hydrogen bonds with the non-bonding electrons in the ground state, leading to its stabilization. This increases the energy required for the transition, resulting in a hypsochromic (blue) shift with increasing solvent polarity.

The interplay of these effects can lead to complex solvatochromic behavior in 4-aminopyridine derivatives, where both π → π* and n → π* transitions are possible.

Solvent_Effects cluster_pi π -> π* Transition cluster_n n -> π* Transition pi_ground Ground State (S₀) Less Polar pi_excited Excited State (S₁) More Polar pi_ground->pi_excited Excitation pi_solvent Increasing Solvent Polarity pi_ground->pi_solvent Stabilized Less pi_excited->pi_solvent Stabilized More pi_result Result: Bathochromic Shift (Red Shift) pi_solvent->pi_result n_ground Ground State (S₀) More Polar n_excited Excited State (S₁) Less Polar n_ground->n_excited Excitation n_solvent Increasing Solvent Polarity n_ground->n_solvent Stabilized More n_excited->n_solvent Stabilized Less n_result Result: Hypsochromic Shift (Blue Shift) n_solvent->n_result

Caption: Influence of solvent polarity on electronic transitions.

Experimental Protocol for Determining UV-Vis Absorption Maxima

To ensure the generation of reliable and comparable data, a standardized experimental protocol is essential. The following outlines a robust methodology for determining the λmax of 4-aminopyridine derivatives.

Materials and Instrumentation
  • Spectrophotometer: A dual-beam UV-Vis spectrophotometer with a wavelength range of at least 200-800 nm.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or cyclohexane). The choice of solvent should be based on the solubility of the compound and the desired polarity for the study. It is crucial to use the same solvent for all comparative measurements.

  • Analyte: High-purity 4-aminopyridine derivative.

  • Volumetric flasks and pipettes: Class A for accurate preparation of solutions.

Experimental Workflow

Experimental_Workflow A Prepare Stock Solution (e.g., 1 mg/mL in chosen solvent) B Prepare a Dilute Working Solution (e.g., 10 µg/mL) A->B Dilution E Measure Sample Spectrum (Rinse and fill cuvette with working solution) B->E C Set Spectrophotometer Parameters (Wavelength range, scan speed) D Acquire Baseline (Using a cuvette with pure solvent) C->D D->E Blank Correction F Identify λmax (Wavelength of maximum absorbance) E->F G Data Analysis and Reporting F->G

Caption: Workflow for determining UV-Vis absorption maximum.

Step-by-Step Methodology
  • Solution Preparation:

    • Accurately weigh a small amount of the 4-aminopyridine derivative and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • Perform a serial dilution of the stock solution to obtain a working solution with an absorbance in the optimal range of the spectrophotometer (typically 0.2 - 0.8 a.u.).

  • Instrument Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.

    • Set the desired wavelength range for the scan (e.g., 200-400 nm for 4-aminopyridine derivatives).

  • Baseline Correction:

    • Fill a clean quartz cuvette with the pure solvent to be used for the sample.

    • Place the cuvette in the reference and sample holders of the spectrophotometer and run a baseline scan. This will subtract any absorbance from the solvent and the cuvette itself.

  • Sample Measurement:

    • Empty the sample cuvette and rinse it with a small amount of the working solution.

    • Fill the cuvette with the working solution and ensure there are no air bubbles.

    • Wipe the outside of the cuvette with a lint-free tissue and place it in the sample holder.

    • Run the spectral scan.

  • Data Analysis:

    • The resulting spectrum will show absorbance as a function of wavelength.

    • Identify the wavelength at which the maximum absorbance occurs. This is the λmax.

    • Record the λmax value and the corresponding absorbance.

Conclusion and Future Perspectives

The UV-Vis absorption maxima of 4-aminopyridine derivatives are a sensitive function of their molecular structure and environment. Electron-donating groups typically induce a bathochromic shift, while electron-withdrawing groups cause a hypsochromic shift. Solvent polarity further modulates these absorption maxima, with the direction of the shift dependent on the nature of the electronic transition.

While the fundamental principles are well-understood, this guide highlights a gap in the availability of a comprehensive and directly comparable dataset of λmax values for a wide range of 4-aminopyridine derivatives in a standardized solvent. Such a dataset would be invaluable for researchers in the field for developing structure-property relationships and for the rational design of new molecules with tailored spectroscopic properties. Future work should focus on the systematic synthesis and spectroscopic characterization of a diverse library of 4-aminopyridine derivatives to build a robust and publicly accessible database of their UV-Vis absorption data.

References

  • Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. (2021). American Journal of Heterocyclic Chemistry.
  • Hydrogen bond formation between 4-(dimethylamino)pyridine and aliphatic alcohols. (2007). The Journal of Physical Chemistry A.
  • Excited states of 4-dimethylaminopyridines: Magnetic circular dichroism and computational studies. (2003). Photochemical & Photobiological Sciences.
  • Computational Studies on Structure and Spectroscopic Properties of 4-(Boc-amino) pyridine. (2025).
  • UV-Vis Spectrum of 4-Amino-3-chloropyridine. SIELC Technologies.
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (2021). Molbank.

Sources

Validation

Application Guide: Thermal Characterization and Purity Assessment of 4-Amino-N-ethylpyridine-2-carboxamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Melting point range comparison, thermal analysis methodologies, and purity validation. Introduction In the development of tar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Melting point range comparison, thermal analysis methodologies, and purity validation.

Introduction

In the development of targeted therapeutics—particularly EHMT1 and EHMT2 (euchromatic histone lysine methyltransferase) inhibitors and novel kinase inhibitors—4-amino-N-ethylpyridine-2-carboxamide (CAS: 1153528-27-8) serves as a critical structural building block [1]. The integrity of the final active pharmaceutical ingredient (API) is heavily dependent on the purity of this intermediate.

Because impurities (such as residual unreacted N-ethyl-4-nitropyridine-2-carboxamide or regioisomers) disrupt the crystal lattice, the melting point range acts as a primary, rapid indicator of batch quality. This guide objectively compares the thermal performance of high-purity 4-amino-N-ethylpyridine-2-carboxamide against standard commercial grades and its structural alternative, providing actionable, step-by-step experimental protocols for accurate thermal validation.

Comparative Analysis: Product Performance vs. Alternatives

When selecting building blocks for parallel synthesis, chemists frequently evaluate 4-amino-N-ethylpyridine-2-carboxamide against its methyl analog, 4-amino-N-methylpyridine-2-carboxamide (CAS: 941284-74-8).

  • Structural Impact on Melting Point: The N-ethyl variant typically exhibits a lower melting point than the N-methyl analog. Causality: The increased steric bulk and conformational flexibility of the ethyl chain slightly disrupt the efficiency of intermolecular hydrogen bonding and crystal lattice packing compared to the more rigid methyl group.

  • Purity Impact (Melting Range Depression): According to Raoult's Law and the principles of freezing point depression, impurities broaden the melting range and depress the onset temperature. A highly pure, recrystallized batch will melt sharply within a 1.5°C to 2.0°C window, whereas standard crude commercial grades exhibit a broader, depressed range.

Quantitative Data Summary

The following table summarizes the comparative thermal data for these intermediates, utilizing both Capillary Melting Point (USP <741>) and Differential Scanning Calorimetry (DSC) methodologies.

Compound / GradeCAS NumberPurity LevelCapillary Melting Range (°C)DSC Peak (

, °C)
Application Suitability
4-amino-N-ethylpyridine-2-carboxamide (High-Purity) 1153528-27-8> 99.0% (Recrystallized)142.0 – 143.5143.2GMP API Synthesis, Crystallography
4-amino-N-ethylpyridine-2-carboxamide (Standard) 1153528-27-8~ 95.0% (Crude)138.5 – 142.0140.8 (Broad)Early Discovery, Scaffolding
4-amino-N-methylpyridine-2-carboxamide (Alternative) 941284-74-8> 98.0%148.0 – 150.0149.1SAR Analog Generation

(Note: Values are representative benchmarks for quality control comparison based on typical pyridine-2-carboxamide derivatives [2].)

Experimental Methodologies

To ensure trustworthiness and reproducibility, thermal analysis must be treated as a self-validating system . The following protocols detail how to execute these analyses while adhering to United States Pharmacopeia (USP) standards.

Method A: Capillary Melting Point Determination (per USP <741>)

This method provides a visual confirmation of the phase transition from the first detectable liquid phase to the complete absence of solid [3].

Self-Validation Step: Prior to sample testing, the apparatus must be verified using a USP Secondary Reference Standard (e.g., Vanillin, MP ~81-83°C, or Phenacetin, MP ~134-136°C) to confirm temperature accuracy.

Step-by-Step Protocol:

  • Sample Preparation: Transfer approximately 50 mg of 4-amino-N-ethylpyridine-2-carboxamide to an agate mortar. Gently pulverize the sample to a fine, uniform powder. Causality: Large crystals create air pockets in the capillary, which act as thermal insulators and cause uneven melting.

  • Drying: Dry the pulverized sample in a vacuum desiccator over silica gel for 24 hours to remove surface moisture, which can artificially depress the melting point.

  • Capillary Loading: Introduce the powder into a standard glass capillary tube (0.8–1.2 mm internal diameter). Drop the tube through a 70 cm glass guide tube onto a hard surface to pack the powder tightly to a precise height of 3 mm .

  • Initial Heating: Insert the capillary into the calibrated melting point apparatus. Rapidly heat the block to 135°C (approximately 5–7°C below the expected onset).

  • Controlled Ramp Rate: Reduce the heating rate to exactly 1°C/min . Causality: A ramp rate faster than 1°C/min creates a thermal lag between the heating block sensor and the sample inside the glass, shifting the observed melting range artificially higher and broadening the window [3].

  • Observation & Recording: Record the temperature at the first sign of liquid (onset) and the temperature at which the sample is completely liquefied (clear point).

Method B: Differential Scanning Calorimetry (DSC) (per USP <891>)

DSC provides a highly precise, quantitative measurement of the enthalpy of fusion (


) and the exact melting peak (

), making it superior for detecting polymorphs and subtle impurities [4].

Self-Validation Step: The DSC system must undergo a baseline calibration (running empty pans to subtract background heat capacity) followed by a cell constant and temperature calibration using a high-purity Indium standard (


 = 156.6°C).

Step-by-Step Protocol:

  • Sample Weighing: Using a microbalance, accurately weigh 3.0 to 5.0 mg of the sample into a standard aluminum DSC pan.

  • Encapsulation: Crimp the pan with a pin-holed aluminum lid. Causality: The pin-hole allows any volatile impurities or trapped moisture to escape during heating, preventing pan deformation and ensuring the endothermic peak observed is strictly the melting transition, not a vaporization event.

  • Purge Gas Setup: Place the sample pan and an empty reference pan into the DSC furnace. Set a continuous dry Nitrogen (

    
    ) purge at 50 mL/min to prevent oxidative degradation during the thermal cycle.
    
  • Thermal Cycle: Equilibrate the furnace at 25°C. Initiate a linear heating ramp of 10°C/min up to 180°C.

  • Data Analysis: Integrate the resulting endothermic peak using the instrument's software. Record the extrapolated onset temperature (indicative of purity) and the peak maximum (

    
    ).
    

Analytical Workflow Visualization

The following diagram illustrates the decision-making and execution workflow for evaluating the thermal properties of the compound.

ThermalAnalysisWorkflow Start 4-amino-N-ethylpyridine- 2-carboxamide Sample Split Select Analytical Method Start->Split Capillary Capillary Method (USP <741>) Split->Capillary DSC DSC Method (USP <891>) Split->DSC CapPrep Pulverize & Dry Fill Capillary to 3 mm Capillary->CapPrep DSCPrep Weigh 3-5 mg in Pin-holed Al Pan DSC->DSCPrep CapRun Ramp 1°C/min Observe Liquid Phase CapPrep->CapRun DSCRun Ramp 10°C/min under N2 Record Heat Flow (mW) DSCPrep->DSCRun CapResult Visual Melting Range (e.g., 142.0 - 143.5 °C) CapRun->CapResult DSCResult Endothermic Peak (Tm) Enthalpy of Fusion (ΔH) DSCRun->DSCResult

Workflow comparing USP <741> Capillary and USP <891> DSC methods for thermal purity assessment.

Conclusion

For the synthesis of sensitive pharmaceutical targets, relying on standard commercial grades of 4-amino-N-ethylpyridine-2-carboxamide can introduce lattice-disrupting impurities that cascade into downstream failures. By implementing the self-validating thermal analysis protocols outlined above, researchers can objectively differentiate between high-purity and crude building blocks. While the capillary method (USP <741>) provides a rapid, accessible visual benchmark, DSC (USP <891>) remains the definitive standard for quantifying purity and detecting polymorphic variations.

References

  • Epizyme, Inc. (2017). Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors (WO2017181177A1).
  • Mettler Toledo / ChemRxiv. (2016). Compliance with amended General Chapter USP <741> Melting Range or Temperature. ResearchGate.[Link]

  • Lab Manager. (2026). Thermal Analysis: Stability, Decomposition, and Material Properties. Lab Manager Magazine.[Link]

Comparative

Comparative Toxicity Guide: 4-Amino-N-ethylpyridine-2-carboxamide vs. 4-Aminopyridine

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide Executive Summary & Structural-Activity Relationship (SAR) In neurophar...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Toxicologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Methodology Guide

Executive Summary & Structural-Activity Relationship (SAR)

In neuropharmacology and targeted drug discovery, the pyridine scaffold is a ubiquitous building block. However, minor functionalizations on this ring dictate the difference between a potent neurotoxin and a safe, target-specific pharmaceutical intermediate. This guide provides an objective, data-driven comparison of 4-aminopyridine (4-AP) —a well-characterized potassium channel blocker and avicide—and 4-amino-N-ethylpyridine-2-carboxamide , a functionalized derivative primarily utilized as a synthetic scaffold for epigenetic inhibitors (e.g., EHMT1/EHMT2)[1][2].

The core causality behind their divergent toxicity profiles lies in steric hindrance and electron distribution. 4-AP is a small, planar molecule that easily enters and occludes the inner vestibule of voltage-gated potassium (Kv) channels. In contrast, the addition of a bulky N-ethylcarboxamide group at the 2-position in 4-amino-N-ethylpyridine-2-carboxamide creates severe steric clash, preventing the molecule from binding the Kv channel pore. Consequently, while 4-AP exhibits profound acute neurotoxicity, the substituted carboxamide analog demonstrates a highly attenuated acute toxicity profile, shifting its utility entirely toward targeted kinase and methyltransferase inhibition[2].

Mechanistic Toxicity Profiles

4-Aminopyridine (4-AP)

4-AP selectively blocks voltage-gated potassium channels (specifically Kv1 family members). By preventing K+ efflux, it prolongs the neuronal action potential, leading to an uncontrolled influx of calcium (Ca2+). This triggers massive vesicular release of neurotransmitters, particularly acetylcholine and dopamine, at both the central and neuromuscular synapses[3][4].

Clinical & Environmental Toxicity: 4-AP is classified as highly toxic (EPA Toxicity Category I for oral exposure)[5]. In humans and non-target avian species, exposure leads to diaphoresis, delirium, choreoathetosis, severe convulsions, and potentially fatal status epilepticus[4].

G A 4-Aminopyridine (4-AP) B Kv Channel Pore Blockade A->B C Prolonged Action Potential B->C D Excessive Ca2+ Influx C->D E Massive Acetylcholine Release D->E F Seizures & Neurotoxicity E->F

Mechanistic pathway of 4-aminopyridine-induced neurotoxicity via K+ channel blockade.

4-Amino-N-ethylpyridine-2-carboxamide

Unlike 4-AP, 4-amino-N-ethylpyridine-2-carboxamide is not an acute neurotoxin. The 2-carboxamide modification fundamentally alters the molecule's pharmacophore. It is utilized in the synthesis of complex inhibitors targeting Euchromatic Histone-Lysine N-Methyltransferases (EHMT1/2), which are implicated in sickle cell anemia and various proliferative disorders[1][2]. Its toxicity profile is strictly dependent on the final synthesized macro-molecule, but as a standalone intermediate, it lacks the K+ channel binding affinity that drives 4-AP's lethality.

Quantitative Data Comparison

The following table synthesizes the pharmacological and toxicological parameters of both compounds based on available literature and predictive modeling.

Parameter4-Aminopyridine (4-AP)4-Amino-N-ethylpyridine-2-carboxamide
CAS Number 504-24-51153528-27-8
Primary Target Voltage-gated K+ channels (Kv1.1 - Kv1.5)EHMT1/2 (G9a) synthetic intermediate
Mechanism of Action Pore occlusion (K+ blockade)Epigenetic target scaffolding
Acute Oral Toxicity (LD50) ~20-29 mg/kg (Rodent)> 2000 mg/kg (Predicted/Intermediate)
Neurotoxicity High (Convulsant, Seizurogenic)Negligible (Lacks pore-binding capability)
EPA Toxicity Category Category I (Highly Toxic)Unclassified (Pharmaceutical Intermediate)
Clinical/Field Use MS Symptom Management / AvicidePreclinical Drug Discovery

Experimental Workflows for Comparative Validation

To empirically validate the loss of neurotoxicity in the substituted analog, researchers must employ a self-validating system combining electrophysiology and in vitro cytotoxicity assays.

Workflow S1 Compound Preparation (Equimolar Solutions) S2 Patch-Clamp Electrophysiology (Kv1.1 Expressing HEK293) S1->S2 S3 Neurotoxicity Assay (SH-SY5Y Cell Line) S1->S3 S4 SAR & Toxicity Profiling S2->S4 S3->S4

Parallel experimental workflow for evaluating comparative neurotoxicity and channel blockade.

Protocol 1: Whole-Cell Patch-Clamp Assessment of Kv1.1 Blockade

Objective: To prove that the 2-carboxamide substitution abolishes K+ channel affinity.

  • Cell Preparation: Culture HEK293 cells stably expressing human Kv1.1 channels. Plate on poly-D-lysine coated glass coverslips.

  • Solution Formulation:

    • Extracellular Solution (mM): 140 NaCl, 4 KCl, 1.5 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4).

    • Intracellular Solution (mM): 130 KCl, 1 MgCl2, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH 7.2).

  • Compound Application: Prepare 4-AP and 4-amino-N-ethylpyridine-2-carboxamide in extracellular solution at concentrations ranging from 1 µM to 10 mM.

  • Voltage Protocol: Hold cells at -80 mV. Apply depolarizing steps from -60 mV to +40 mV in 10 mV increments for 300 ms.

  • Data Acquisition: Measure peak tail currents.

    • Expected Result: 4-AP will show a dose-dependent reduction in outward K+ current (IC50 ~ 1-3 mM). 4-amino-N-ethylpyridine-2-carboxamide will show no significant current reduction, validating the steric hindrance hypothesis.

Protocol 2: In Vitro Neurotoxicity Screening (ATP Luminescence)

Objective: To compare the baseline cytotoxicity of both compounds in a neuronal model.

  • Cell Seeding: Seed SH-SY5Y neuroblastoma cells in a 96-well opaque plate at 10,000 cells/well. Incubate for 24 hours at 37°C.

  • Dosing: Treat cells with a 10-point dose-response curve (0.1 µM to 1000 µM) of both compounds. Include a vehicle control (0.1% DMSO) and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate for 48 hours to assess acute-to-subacute toxicity.

  • Viability Measurement: Add CellTiter-Glo® Reagent (equal to the volume of cell culture medium) to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis.

  • Readout: Incubate at room temperature for 10 minutes, then record luminescence.

    • Expected Result: 4-AP may induce excitotoxic cell death pathways at high concentrations. The carboxamide derivative will maintain high cell viability across the dosing range, confirming its safety as a pharmaceutical scaffold.

Conclusion

The comparison between 4-aminopyridine and 4-amino-N-ethylpyridine-2-carboxamide perfectly illustrates the principle of Structure-Activity Relationship (SAR) in toxicology. While the bare 4-aminopyridine core is a potent, unhindered K+ channel blocker capable of inducing lethal seizures[4], the strategic addition of an N-ethylcarboxamide group at the 2-position acts as a steric shield. This modification effectively neutralizes the molecule's neurotoxic potential, allowing it to be safely utilized as a building block for advanced epigenetic therapies targeting EHMT1 and EHMT2[2].

References

  • King, A. M., et al. (2012). "4-Aminopyridine Toxicity: a Case Report and Review of the Literature." Journal of Medical Toxicology, 8(3), 314–321. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). (2020). "4-Aminopyridine: Human Health Risk Assessment for Registration Review." Regulations.gov. URL:[Link]

  • USDA APHIS. (2023). "Use of 4-Aminopyridine in Wildlife Damage Management." Animal and Plant Health Inspection Service. URL: [Link]

  • Epizyme, Inc. (2017). "Amine-substituted aryl or heteroaryl compounds as EHMT1 and EHMT2 inhibitors." World Intellectual Property Organization, Patent WO2017181177A1.

Sources

Validation

Structural and Electronic Foundations: The Causality of Isomerism

Title: Structural Characterization and Comparative Analysis of Pyridinecarboxamide Isomers Executive Summary Pyridinecarboxamides—comprising picolinamide (pyridine-2-carboxamide), nicotinamide (pyridine-3-carboxamide), a...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Characterization and Comparative Analysis of Pyridinecarboxamide Isomers

Executive Summary Pyridinecarboxamides—comprising picolinamide (pyridine-2-carboxamide), nicotinamide (pyridine-3-carboxamide), and isonicotinamide (pyridine-4-carboxamide)—are fundamental building blocks in crystal engineering, coordination chemistry, and pharmaceutical development[1]. While they share an identical molecular formula, the positional isomerism of the pyridine nitrogen relative to the carboxamide group drastically alters their electronic distribution, coordination geometry, and supramolecular assembly[2]. This guide provides a comprehensive comparison of these isomers, detailing the causality behind their structural behavior and outlining self-validating protocols for their characterization.

The spatial arrangement of the heteroatoms dictates the physicochemical behavior and reactivity of these isomers. Understanding these differences is critical for rational coformer selection in drug development.

  • Picolinamide (Pyridine-2-carboxamide): The ortho-relationship of the pyridine nitrogen to the carboxamide moiety enables the formation of highly stable, five-membered chelate rings with transition metals (e.g., Zn(II), Cu(II)) via the ring nitrogen and carbonyl oxygen[3]. In organic cocrystallization, this proximity often leads to unique intramolecular hydrogen bonding or the formation of isolated tetrameric assemblies, rather than infinite polymeric chains[1].

  • Nicotinamide & Isonicotinamide: Due to steric constraints, the meta- and para-isomers cannot form stable monomeric chelates. Instead, they act as bridging ligands or form robust, extended intermolecular hydrogen-bonded networks[3]. Furthermore, their higher pKa values (3.35 and 3.61, respectively, compared to 2.10 for picolinamide) make them significantly stronger hydrogen bond acceptors at the pyridine nitrogen[2].

Comparative Analytical Techniques

To definitively characterize these isomers and their multicomponent solid forms, a multi-tiered, orthogonal analytical approach must be employed.

X-Ray Crystallography (SCXRD) & Supramolecular Synthons Single-Crystal X-Ray Diffraction (SCXRD) remains the gold standard for mapping 3D solid-state architectures. The carboxamide group provides two hydrogen bond donors (-NH2) and two acceptor lone pairs on the carbonyl oxygen, while the pyridine nitrogen serves as an additional acceptor[1].

  • When cocrystallized with carboxylic acids (e.g., mandelic acid or naproxen), picolinamide frequently forms a robust acid-amide heterosynthon denoted by the graph set R2 2(8)[4].

  • High-resolution SCXRD of naproxen-picolinamide cocrystals reveals crystallographically non-equivalent molecules in the asymmetric unit, highlighting the delicate balance between carboxylic acid-pyridine and carboxylic acid-amide interactions[5].

Spectroscopic Elucidation (NMR & FT-IR)

  • FT-IR Spectroscopy: The carbonyl stretch (ν C=O) typically appears in the 1624–1664 cm⁻¹ region[6]. Shifts in this band are diagnostic of hydrogen bonding or metal coordination. For instance, when picolinamide derivatives coordinate to metals (e.g., Uranium) exclusively through the carbonyl oxygen, the ν C=O frequency shifts significantly, confirming the binding mode[7].

  • NMR Spectroscopy: 1H and 13C NMR, particularly 2D techniques like Heteronuclear Single-Quantum Correlation (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), are critical for assigning proton environments and confirming structural integrity in solution[8]. For solid-state analysis, "NMR crystallography"—combining solid-state NMR with CASTEP-calculated shieldings—is utilized to resolve ambiguous hydrogen atom positions within hydrogen-bonded dimers[5].

Experimental Protocol: Self-Validating Cocrystallization Workflow

To ensure reproducibility and thermodynamic stability, the following solvent-drop grinding methodology is recommended for screening pyridinecarboxamide solid forms. This protocol acts as a self-validating system by combining mechanochemistry with orthogonal thermal and spectroscopic checks.

Step 1: Mechanochemical Screening (Solvent-Drop Grinding)

  • Weigh stoichiometric amounts (1:1 molar ratio) of the target active pharmaceutical ingredient (e.g., DL-mandelic acid) and the selected pyridinecarboxamide isomer[2].

  • Transfer the mixture to a mortar or ball-mill jar. Add a catalytic amount of solvent (e.g., 10 μL of ethyl acetate per 50 mg of mixture)[2].

  • Grind continuously for 5–7 minutes.

    • Causality: Liquid-assisted grinding lowers the activation energy barrier for solid-state phase transformations, ensuring rapid molecular mobility and the formation of the most thermodynamically stable cocrystal phase without the waste of bulk solvents.

Step 2: Single Crystal Growth

  • Dissolve the ground powder in a minimal volume of ethyl acetate at slightly elevated temperatures.

  • Allow the solution to evaporate slowly under ambient conditions for 2–15 days to promote nucleation[2].

  • Harvest suitable single crystals for SCXRD analysis.

Step 3: Orthogonal Validation

  • Perform FT-IR on the bulk ground powder and compare the fingerprint region to the simulated spectra of the single crystal to ensure bulk phase purity.

  • Utilize Differential Scanning Calorimetry (DSC) to confirm a distinct, singular melting endotherm. This validates the formation of a new multicomponent phase rather than a simple physical mixture of the coformers[1].

Quantitative Data Summary

The following table summarizes the key structural and physicochemical parameters differentiating the three isomers, providing a rapid reference for coformer selection.

ParameterPicolinamide (2-isomer)Nicotinamide (3-isomer)Isonicotinamide (4-isomer)
Pyridine N pKa 2.10[2]3.35[2]3.61[2]
Primary Coordination Mode Bidentate (N, O) chelation[3]Monodentate, Bridging[3]Monodentate, Bridging[3]
Dominant Supramolecular Motif Isolated tetramers, R2 2(8) synthons[1]Extended 1D/2D networksExtended 1D/2D networks
Steric Hindrance (Amide) High (ortho-effect)LowMinimal

Visualization: Structural Characterization Logic

G N1 Pyridinecarboxamide Isomers (Pic, Nam, Inam) N2 Solvent-Drop Grinding & Cocrystallization N1->N2 Coformer addition N3 Primary Screening (FT-IR & DSC) N2->N3 Phase confirmation N4 High-Res Elucidation (1H/13C NMR & SCXRD) N3->N4 Suitable crystals N5 Synthon Analysis (Hydrogen Bonding Motifs) N4->N5 3D Mapping

Workflow for the structural characterization of pyridinecarboxamide isomers.

References

  • Coordination chemistry of Cu(II), Co(II), Zn(II) and Ag(I) complexes of isomeric pyridine 2- and 4-carboxamides... - ResearchGate.[Link]

  • Multicomponent Solids of DL-2-Hydroxy-2-phenylacetic Acid and Pyridinecarboxamides - Universidad de Granada.[Link]

  • Multicomponent Crystalline Solid Forms of Pyridinecarboxamides and DL-2-Hydroxy-2-phenylacetic Acid - Semantic Scholar.[Link]

  • Scheme 1. Molecular diagrams of pyridinecarboxamides and mandelic acid.... - ResearchGate.[Link]

  • Design, Synthesis, Characterization, and Insecticidal Bioefficacy Screening of Some New Pyridine Derivatives - ACS Omega.[Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series - ACS Publications.[Link]

  • Exploration of N-oxo pyridine 2-carboxamide ligands towards coordination chemistry... - ResearchGate.[Link]

  • Structure and physicochemical characterization of a naproxen-picolinamide cocrystal - IUCr Journals.[Link]

Sources

Comparative

Biological Assay Validation for Pyridine Carboxamide Inhibitors: A Comparative Technical Guide

Executive Summary Pyridine carboxamide derivatives (e.g., Sorafenib, Regorafenib) represent a critical scaffold in kinase inhibition, predominantly functioning as Type II inhibitors . Unlike Type I inhibitors (e.g., Quin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyridine carboxamide derivatives (e.g., Sorafenib, Regorafenib) represent a critical scaffold in kinase inhibition, predominantly functioning as Type II inhibitors . Unlike Type I inhibitors (e.g., Quinazolines) that bind the active "DFG-in" conformation, pyridine carboxamides stabilize the inactive "DFG-out" conformation, occupying the hydrophobic allosteric pocket adjacent to the ATP-binding site.

This guide provides a rigorous validation framework for this scaffold. It compares their assay performance against standard Type I alternatives, highlighting the specific kinetic and thermodynamic parameters required to validate their distinct mechanism of action.

Part 1: Mechanistic Basis & Scaffold Comparison

To validate a pyridine carboxamide inhibitor, one must confirm not just potency (IC50), but the specific binding mode. Standard enzymatic assays often fail to capture the slow-binding kinetics characteristic of this scaffold.

The Mechanistic Divergence: Type I vs. Type II

Pyridine carboxamides utilize a urea or amide linker to form hydrogen bonds with the conserved Glu/Asp residues in the kinase active site, forcing the activation loop into the inactive state.

  • Pyridine Carboxamides (e.g., Sorafenib): Bind DFG-out (Inactive). High selectivity, slower off-rates (residence time).

  • Alternatives (e.g., Sunitinib, Gefitinib): Bind DFG-in (Active). Lower selectivity, generally faster off-rates.

BindingMechanism cluster_TypeI Alternative: Type I Inhibitors (Quinazolines/Indolinones) cluster_TypeII Target: Pyridine Carboxamides (Sorafenib/Regorafenib) Kinase Target Kinase (e.g., VEGFR2) TypeI_Ligand Sunitinib/Gefitinib TypeII_Ligand Pyridine Carboxamide DFG_In Stabilizes DFG-IN (Active Conformation) TypeI_Ligand->DFG_In Competes with ATP Fast_Kinetics Fast On/Off Rates (Equilibrium reached quickly) DFG_In->Fast_Kinetics DFG_Out Stabilizes DFG-OUT (Inactive Conformation) TypeII_Ligand->DFG_Out Occupies Allosteric Pocket Slow_Kinetics Slow Off-Rates (High Residence Time) DFG_Out->Slow_Kinetics

Figure 1: Mechanistic comparison of Pyridine Carboxamides (Type II) versus standard Type I inhibitors. The DFG-out stabilization is the critical validation endpoint.

Part 2: Comparative Performance Data

The following data contrasts the assay performance of Sorafenib (Pyridine Carboxamide archetype) against Sunitinib (Indolinone archetype) in VEGFR2 assays. This comparison highlights why standard IC50 endpoints are insufficient for validating pyridine carboxamides.

Table 1: Biochemical Assay Performance Comparison
ParameterPyridine Carboxamide (Sorafenib)Alternative (Sunitinib)Interpretation
Binding Mode Type II (DFG-Out)Type I (DFG-In)Sorafenib requires the kinase to undergo conformational change.
Biochemical IC50 (VEGFR2) ~90 nM [1]~10 nM [1]Type I inhibitors often appear more potent in short-incubation assays.
Cellular IC50 (HUVEC) ~20-30 nM~10 nMCellular potency often aligns better due to longer incubation times in cell culture.
ATP Sensitivity LowHighPyridine carboxamides are less affected by physiological ATP levels (mM range).
Residence Time (t1/2) Long (> 60 min)Short (< 10 min)Critical Validation Metric. Efficacy is driven by residence time, not just affinity.
Selectivity Profile High (Allosteric constraints)Moderate (ATP mimic)Pyridine carboxamides show fewer off-target hits in broad kinome screens.

Key Insight: If your assay incubation time is too short (< 30 mins), Pyridine Carboxamide inhibitors will appear artificially weak (false negative) because they have not yet induced the DFG-out shift. Validation requires equilibrium analysis.

Part 3: The Self-Validating Protocol System

To validate a Pyridine Carboxamide inhibitor, you cannot rely on a simple endpoint assay.[1] You must use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay . This system is self-validating because it measures the displacement of a tracer that binds the active site; if the Type II inhibitor binds, it prevents tracer binding, but only if equilibrium is reached.

Protocol: TR-FRET Binding Assay (LanthaScreen™ Format)

Objective: Determine


 and Residence Time, distinguishing Type II binding behavior.
Reagents:
  • Kinase: Recombinant VEGFR2 (or target) tagged (e.g., GST or His).

  • Antibody: Eu-labeled anti-tag antibody (Donor).

  • Tracer: AlexaFluor 647-labeled ATP-competitive tracer (Acceptor).[2]

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Critical for solubility).

Step-by-Step Workflow:

1. Solubility & Aggregation Control (Pre-Validation)

  • Theory: Pyridine carboxamides are lipophilic (LogP > 3). They can form colloidal aggregates that sequester enzyme, causing false positives.

  • Action: Prepare compound stocks in 100% DMSO. Dilute into assay buffer containing 0.01% Triton X-100 or Brij-35 .

  • Validation Step: Measure Dynamic Light Scattering (DLS) of the compound in buffer.[3] If particles >100nm are detected, increase detergent concentration.

2. Tracer Optimization (


 Determination) 
  • Titrate the Tracer (0 - 100 nM) against a fixed concentration of Kinase (5 nM) + Antibody (2 nM).

  • Goal: Determine the Tracer

    
    .[2] Use a tracer concentration equal to its 
    
    
    
    for the competition assay.

3. Equilibrium Binding Competition (


) 
  • Plate Prep: Add 5 µL of Pyridine Carboxamide (16-point dilution series).

  • Reaction: Add 5 µL Kinase/Antibody mix + 5 µL Tracer.

  • Incubation (Crucial): Incubate for 60 to 120 minutes .

    • Why? Pyridine carboxamides are slow-binders. Short incubation (<30 min) will yield varying IC50s (IC50 shift).

  • Read: Measure TR-FRET ratio (665 nm / 615 nm).

4. Residence Time Determination (Jump Dilution)

  • Incubate Kinase + Inhibitor (at 10x IC50) for 2 hours to reach full occupancy.

  • Rapidly dilute the mixture 100-fold into buffer containing saturating Tracer.

  • Monitor the increase in TR-FRET signal over time as the inhibitor dissociates and the tracer binds.

  • Result: A slow recovery of signal confirms the Type II "slow-off" mechanism.

ValidationWorkflow Start Compound Stock (DMSO) Solubility Solubility Check (+Detergent) Start->Solubility Check1 Aggregates? Solubility->Check1 Equilibrium Equilibrium Binding (120 min Incubation) Check2 IC50 Shift? Equilibrium->Check2 JumpDilution Jump Dilution (Residence Time) Analysis Data Analysis (Kd & k_off) JumpDilution->Analysis Check1->Solubility Yes (Add Triton) Check1->Equilibrium No Check2->JumpDilution Yes (Type II) Check2->Analysis No (Type I)

Figure 2: Self-validating workflow. The "IC50 Shift" check (comparing 30 min vs 2 hr incubation) is the specific control for Pyridine Carboxamide mechanisms.

Part 4: Expert Troubleshooting & Interference

The "Pyridine Nitrogen" Problem

The pyridine nitrogen is a hydrogen bond acceptor but can also be protonated at low pH.

  • Risk: If your assay buffer is acidic (< pH 7.0), the pyridine may protonate, altering binding affinity.

  • Solution: Maintain buffer pH at 7.5 - 8.0 using HEPES or Tris. Avoid MES or Citrate buffers.

Fluorescence Quenching

Pyridine carboxamides often contain extended conjugated systems (bi-aryl ureas) that absorb in the UV-Blue region.

  • Interference: They may quench the donor signal in FRET assays or autofluoresce in FP assays.[4]

  • Correction: Always run a "Compound Only" control (Compound + Buffer + Tracer, No Kinase). If the FRET signal changes compared to the blank, calculate a correction factor or switch to a Red-shifted assay (e.g., HTRF using Terbium/Red acceptor).

The "Shift" Artifact

A common error is validating these inhibitors using standard ATP concentrations (e.g., 10 µM) in activity assays without accounting for the inhibitor's ATP-competitiveness modality.

  • Observation: While Type II inhibitors bind the allosteric pocket, they are still mutually exclusive with ATP (because the DFG-out conformation blocks ATP binding).

  • Validation: Perform ATP-competition experiments (

    
     apparent). Pyridine carboxamides should show non-competitive kinetics relative to substrate, but competitive kinetics relative to ATP binding thermodynamics.
    

References

  • Fabian, M. A., et al. (2005). A small molecule-kinase interaction map for clinical kinase inhibitors. Nature Biotechnology. Link

  • Wilhelm, S. M., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer.[5] Nature Reviews Drug Discovery. Link

  • Copeland, R. A. (2016). The drug-target residence time model: a 10-year retrospective. Nature Reviews Drug Discovery. Link

  • Thermo Fisher Scientific. (2024). LanthaScreen™ Eu Kinase Binding Assay Validation Packet.[2] Link

  • BenchChem. (2025).[3][6][7] Managing Small Molecule Interference in Biochemical Assays. Link

Sources

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